molecular formula C47H64N5O9PSi B10832007 Ac-rC Phosphoramidite

Ac-rC Phosphoramidite

Cat. No.: B10832007
M. Wt: 902.1 g/mol
InChI Key: QKWKXYVKGFKODW-UPHSTXPVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ac-rC Phosphoramidite is a useful research compound. Its molecular formula is C47H64N5O9PSi and its molecular weight is 902.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C47H64N5O9PSi

Molecular Weight

902.1 g/mol

IUPAC Name

N-[1-[(2S,3S,4S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide

InChI

InChI=1S/C47H64N5O9PSi/c1-32(2)52(33(3)4)62(58-30-16-28-48)60-42-40(59-44(43(42)61-63(11,12)46(6,7)8)51-29-27-41(49-34(5)53)50-45(51)54)31-57-47(35-17-14-13-15-18-35,36-19-23-38(55-9)24-20-36)37-21-25-39(56-10)26-22-37/h13-15,17-27,29,32-33,40,42-44H,16,30-31H2,1-12H3,(H,49,50,53,54)/t40?,42-,43-,44-,62?/m0/s1

InChI Key

QKWKXYVKGFKODW-UPHSTXPVSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@@H]([C@H](OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=NC5=O)NC(=O)C)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

Origin of Product

United States

Foundational & Exploratory

Introduction to Ac-rC Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ac-rC Phosphoramidite for Researchers and Drug Development Professionals

This compound is a critical building block in the chemical synthesis of ribonucleic acid (RNA) oligonucleotides.[] It is a protected form of the ribonucleoside cytidine, specifically designed for use in the highly efficient and automated solid-phase phosphoramidite method of nucleic acid synthesis.[][3] The strategic placement of protecting groups on the cytidine nucleoside ensures that the step-wise assembly of the RNA chain occurs with high fidelity and yield. These protecting groups prevent unwanted side reactions at reactive sites on the nucleobase and the sugar moiety during the synthesis cycles.[][4]

The full chemical name for this compound is N4-Acetyl-5′-O-(4,4′-dimethoxytrityl)-2′-O-(tert-butyldimethylsilyl)-Cytidine-3′-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite.[5] Its structure consists of:

  • An N-acetyl (Ac) group protecting the exocyclic amine of the cytosine base.[6][7]

  • A dimethoxytrityl (DMT) group protecting the 5'-hydroxyl function of the ribose sugar.[5][6] This acid-labile group is removed at the beginning of each coupling cycle to allow for chain extension.

  • A tert-butyldimethylsilyl (TBDMS) group protecting the 2'-hydroxyl group of the ribose.[5][8] The presence of this group is a key challenge in RNA synthesis compared to DNA synthesis, and its stability is crucial throughout the synthesis process.

  • A β-cyanoethyl (CE) phosphoramidite group at the 3'-position, which is the reactive moiety that forms the internucleotide linkage upon activation.[5][8]

This compound is a fundamental reagent for the synthesis of RNA molecules used in a wide array of research and therapeutic applications, including the production of short interfering RNAs (siRNAs), antisense oligonucleotides (ASOs), and mRNA for vaccines and therapeutics.[3][9][10]

Chemical and Physical Properties

The properties of this compound are summarized in the table below. These specifications are critical for its use in automated oligonucleotide synthesis, ensuring purity and stability.

PropertyValueReference(s)
Molecular Formula C47H64N5O9PSi[][]
Molecular Weight 902.11 g/mol [][]
Appearance White to off-white powder[]
Purity ≥97% by HPLC[]
Solubility Soluble in Acetonitrile, DMF[]
Storage Conditions Store at -20°C, protect from light[6]
Recommended Solution Concentration 0.1 M in anhydrous acetonitrile[12][13][14]

Core Applications in Oligonucleotide Synthesis

This compound is a cornerstone reagent for the automated solid-phase synthesis of RNA. Its primary application is the incorporation of cytidine ribonucleotides into a growing oligonucleotide chain. This process is central to the manufacturing of RNA-based therapeutics, which function by interacting with the cellular machinery that governs gene expression.[3][10]

A key application is in the synthesis of oligoribonucleotide phosphorodithioates (PS2-RNA), a modification that can enhance the stability and therapeutic properties of the RNA molecule.[6][15] By enabling the precise, sequence-specific construction of RNA, this compound facilitates the development of drugs for a wide range of genetic disorders, viral infections, and cancers.[]

The workflow for solid-phase RNA synthesis is a cyclic process, as illustrated below. Each cycle adds one nucleotide to the growing chain.

Solid_Phase_RNA_Synthesis_Workflow start_node Start: Solid Support with first nucleoside (DMT-On) step1 Step 1: Detritylation (Acid Treatment to remove 5'-DMT) start_node->step1 step2 Step 2: Coupling (Activated this compound + Activator) step1->step2 step3 Step 3: Capping (Acetic Anhydride to block unreacted 5'-OH) step2->step3 step4 Step 4: Oxidation (Iodine solution to form stable phosphate triester) step3->step4 cycle_end Chain Elongated by One Nucleotide (Repeat cycle for next base) step4->cycle_end cycle_end->step1 Next Cycle

Caption: The four-step cycle of solid-phase RNA synthesis using phosphoramidite chemistry.

Experimental Protocols

Preparation of this compound Solution

Objective: To prepare a phosphoramidite solution for use on an automated DNA/RNA synthesizer.

Materials:

  • This compound

  • Anhydrous acetonitrile (CH3CN), dried over activated 3 Å molecular sieves for at least 24 hours.[14]

  • Appropriately sized amber glass bottle for the synthesizer.

Protocol:

  • Ensure all glassware is scrupulously dried to prevent moisture contamination, which can degrade the phosphoramidite.

  • In a controlled environment (e.g., a glove box under an inert atmosphere), weigh the required amount of this compound.

  • Add the appropriate volume of anhydrous acetonitrile to the vial to achieve a final concentration of 0.1 M.[14] For example, to prepare a 0.1 M solution from 1.0 g of this compound (MW = 902.11 g/mol ), add approximately 11.1 mL of anhydrous acetonitrile.

  • Seal the bottle tightly and gently swirl until the phosphoramidite is completely dissolved.[16]

  • Install the solution on the designated port of the oligonucleotide synthesizer.

Standard Coupling Protocol on an Automated Synthesizer

Objective: To couple the this compound to the 5'-hydroxyl of the growing oligonucleotide chain on the solid support.

Protocol: The following steps are performed automatically by the synthesizer after the initial detritylation step:

  • The synthesizer delivers the 0.1 M this compound solution and an activator solution (e.g., 0.45 M tetrazole in acetonitrile) simultaneously to the synthesis column containing the solid support.[17]

  • The activator protonates the nitrogen of the phosphoramidite, making it highly reactive.[]

  • The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound oligonucleotide.

  • The standard coupling time for RNA phosphoramidites is typically longer than for DNA, often set to 6-12 minutes to ensure high coupling efficiency.[19]

  • For sequences or modifications where coupling efficiency may be lower, a "double coupling" can be programmed. This involves repeating the coupling step (delivery of fresh phosphoramidite and activator) before proceeding to the capping step to drive the reaction closer to completion.[13]

Cleavage and Deprotection Protocol

Objective: To cleave the synthesized RNA from the solid support and remove all protecting groups from the nucleobases, phosphate backbone, and 2'-hydroxyl positions.

Materials:

  • Ammonium hydroxide/40% methylamine (AMA) solution (1:1 v/v).[16]

  • Triethylamine trihydrofluoride (TEA·3HF).[20]

  • Dimethyl sulfoxide (DMSO).[20]

  • RNA quenching buffer.[20]

Protocol: This is a multi-stage process:

Stage 1: Cleavage from Support and Base/Phosphate Deprotection

  • Transfer the solid support containing the synthesized oligonucleotide from the synthesis column to a screw-cap vial.

  • Add a 1:1 mixture of ammonium hydroxide and 40% methylamine (AMA) to the vial.[16]

  • Seal the vial tightly and heat at 65°C for 15-20 minutes.[16] This step cleaves the oligonucleotide from the support and removes the cyanoethyl groups from the phosphates and the acetyl group from the cytosine bases.

  • Cool the vial on ice, and transfer the supernatant containing the oligonucleotide to a new tube. The oligonucleotide is now cleaved and partially deprotected but still contains the 2'-TBDMS groups.

Stage 2: 2'-O-TBDMS Deprotection

  • Lyophilize the solution from Stage 1 to dryness.

  • Resuspend the dried pellet in anhydrous DMSO. Heating to 65°C for a few minutes may be necessary to fully dissolve the oligonucleotide.[20]

  • Add triethylamine trihydrofluoride (TEA·3HF) to the solution.[20]

  • Heat the mixture at 65°C for 2.5 hours to remove the TBDMS protecting groups from the 2'-hydroxyl positions.[20]

  • Quench the reaction by adding RNA quenching buffer. The crude, fully deprotected RNA is now ready for purification (e.g., by HPLC or cartridge purification).

Deprotection_Workflow start_node Synthesized Oligo on Solid Support (Fully Protected) step1 Stage 1: AMA Treatment (NH4OH / MeNH2) 65°C, 15-20 min start_node->step1 Cleavage & Base Deprotection intermediate1 Cleaved from support Base & Phosphate deprotected (2'-TBDMS groups remain) step1->intermediate1 step2 Stage 2: TEA.3HF in DMSO 65°C, 2.5 hours intermediate1->step2 2'-OH Deprotection end_node Fully Deprotected RNA (Ready for Purification) step2->end_node

Caption: The two-stage process for the complete deprotection of synthetic RNA.

Role in RNA Interference (RNAi) Pathways

Oligonucleotides synthesized using this compound, such as siRNAs, are powerful tools for modulating gene expression via the RNA interference (RNAi) pathway. This biological process is harnessed for therapeutic purposes to silence disease-causing genes.

RNAi_Pathway siRNA Synthetic siRNA (from Ac-rC, etc.) RISC_loading RISC Loading siRNA->RISC_loading Enters Cytoplasm RISC_active Activated RISC Complex (Guide Strand) RISC_loading->RISC_active Passenger strand degraded cleavage mRNA Cleavage RISC_active->cleavage Binds to target mRNA Target mRNA mRNA->cleavage silencing Gene Silencing (No Protein Translation) cleavage->silencing

Caption: Simplified signaling pathway for siRNA-mediated gene silencing (RNAi).

References

Ac-rC phosphoramidite chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Ac-rC Phosphoramidite

For researchers, scientists, and professionals in drug development, a deep understanding of the chemical tools used in oligonucleotide synthesis is paramount. This compound is a critical building block for the synthesis of RNA and its analogs, enabling the precise incorporation of cytidine residues into synthetic oligonucleotides. This guide provides a comprehensive overview of its chemical structure, properties, and application in solid-phase synthesis.

Chemical Structure and Properties

This compound, chemically known as 5'-O-(4,4'-Dimethoxytrityl)-N4-acetyl-2'-O-TBDMSi-cytidine-3'-O-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, is a modified ribonucleoside derivative designed for use in automated oligonucleotide synthesis.[1] Its structure is engineered with several key protecting groups to ensure specific and efficient coupling during the synthesis cycle.

  • 5'-O-Dimethoxytrityl (DMT): This acid-labile group protects the 5'-hydroxyl function. Its removal (detritylation) at the beginning of each synthesis cycle exposes the hydroxyl group for coupling with the next phosphoramidite.[1][2]

  • N4-Acetyl (Ac): The exocyclic amino group of the cytidine base is protected by an acetyl group.[1][3][4] This prevents unwanted side reactions during synthesis. The acetyl group can be removed under various deprotection conditions, making it versatile for different synthesis strategies.[2][5]

  • 2'-O-tert-butyldimethylsilyl (TBDMS): RNA phosphoramidites require protection of the 2'-hydroxyl group to prevent branching and degradation. The TBDMS group is a bulky silyl ether that provides this stability and is removed post-synthesis.[1]

  • 3'-O-Phosphoramidite: This is the reactive moiety, containing a phosphite triester protected by a base-labile 2-cyanoethyl group.[2] In the presence of an activator, it couples to the free 5'-hydroxyl group of the growing oligonucleotide chain.[2]

Below is a diagram illustrating the core chemical structure of this compound.

Caption: Chemical structure of this compound.

Quantitative Data

The key quantitative specifications for this compound are summarized below. These values are essential for calculating reaction stoichiometries and verifying material quality.

PropertyValueReference(s)
Full Chemical Name 5'-O-(4,4'-Dimethoxytrityl)-N4-acetyl-2'-O-TBDMSi-cytidine-3'-O-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite[1]
Molecular Formula C₄₇H₆₄N₅O₉PSi[1][6][7][8]
Formula Weight 902.1 g/mol [1][7][8]
CAS Number 121058-88-6[1][3][7][8]
Purity (HPLC) ≥98.0%[1]
Purity (³¹P NMR) ≥98.0%[1]
Appearance White to off-white powder
Storage Freezer storage (≤ -20°C), protect from light and moisture[3][9]

Experimental Protocols: Application in Oligonucleotide Synthesis

This compound is a standard reagent used in automated, solid-phase oligonucleotide synthesis.[1][4] The process is cyclic, with each cycle adding one nucleotide to the growing chain, which is anchored to a solid support (e.g., controlled-pore glass).

General Protocol for Automated Synthesis:

  • Reagent Preparation:

    • Dissolve this compound in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.067 M to 0.2 M).[2][10]

    • Ensure the solvent is extremely dry (<30 ppm water) to prevent hydrolysis of the phosphoramidite. Using molecular sieves is recommended.[11]

    • Install the reagent bottle on a designated port on the automated DNA/RNA synthesizer.

  • The Synthesis Cycle: The synthesizer performs the following four steps for each nucleotide addition.

    • Step 1: Deblocking (Detritylation): The DMT group is removed from the 5'-end of the support-bound oligonucleotide using a solution of a weak acid, such as 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane.[2] This exposes the 5'-hydroxyl for the coupling reaction.

    • Step 2: Coupling: The prepared this compound solution is mixed with an activator (e.g., 1H-tetrazole, 4,5-dicyanoimidazole) and delivered to the synthesis column.[2] The activated phosphoramidite reacts with the free 5'-hydroxyl group, forming a phosphite triester linkage. Coupling efficiency is typically very high (>99%).

    • Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") using a mixture of acetic anhydride and 1-methylimidazole. This prevents the formation of failure sequences (n-1 oligonucleotides).[12]

    • Step 4: Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using a solution of iodine in a water/pyridine/tetrahydrofuran mixture.[12]

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.

Oligo_Synthesis_Workflow start Start: Solid Support with first nucleoside (DMT-ON) deblock 1. Deblocking (Detritylation) Remove 5'-DMT with acid (TCA/DCA) start->deblock wash1 Wash deblock->wash1 couple 2. Coupling Add this compound + Activator (e.g., Tetrazole) wash1->couple wash2 Wash couple->wash2 cap 3. Capping Cap unreacted 5'-OH groups (Acetic Anhydride) wash2->cap wash3 Wash cap->wash3 oxidize 4. Oxidation Oxidize phosphite to phosphate (Iodine solution) wash3->oxidize wash4 Wash oxidize->wash4 next_cycle Repeat for next nucleotide wash4->next_cycle If sequence is not complete end End: Cleavage & Deprotection wash4->end If sequence is complete next_cycle->deblock

Caption: Workflow of a single cycle in oligonucleotide synthesis.

  • Post-Synthesis Cleavage and Deprotection:

    • Once the synthesis is complete, the oligonucleotide is cleaved from the solid support using a base, typically concentrated ammonium hydroxide.

    • This treatment also removes the 2-cyanoethyl protecting groups from the phosphate backbone.

    • Removal of the base protecting groups (including the N4-acetyl on cytidine) and the 2'-TBDMS groups requires further specific deprotection steps, the conditions of which depend on the full set of monomers used in the synthesis. The acetyl group is compatible with a wide range of standard and mild deprotection protocols.[5]

Conclusion

This compound is an indispensable reagent for the chemical synthesis of RNA. Its robust design, featuring carefully selected protecting groups, allows for high-efficiency incorporation of cytidine into oligonucleotides with automated synthesizers. A thorough understanding of its properties and the associated synthesis protocols is crucial for researchers aiming to produce high-quality, custom RNA molecules for applications ranging from basic research to the development of RNA-based therapeutics and diagnostics.

References

The Acetyl Group as a Strategic Protecting Group for N4-Acetylcytidine in RNA Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of modified nucleosides into therapeutic and research-grade RNA oligonucleotides is a cornerstone of modern molecular biology and drug development. Among these modifications, N4-acetylcytidine (ac4C), a naturally occurring post-transcriptional modification, has garnered significant interest for its role in modulating RNA stability and function. This technical guide provides a comprehensive overview of the use of the acetyl group as a permanent protecting group for the site-specific synthesis of ac4C-containing RNA, a process that circumvents the limitations of standard RNA synthesis protocols.

Introduction: The Challenge of Incorporating N4-Acetylcytidine

Standard solid-phase RNA synthesis protocols are inherently incompatible with the direct and stable incorporation of N4-acetylcytidine.[1] This is because the exocyclic amine of cytidine is routinely protected with an acetyl group, which is subsequently removed during the final deprotection steps.[1][2] Consequently, any desired ac4C modification would be lost. To address this challenge, specialized, non-nucleophilic synthetic strategies have been developed that employ an orthogonal protection scheme, allowing the N4-acetyl group of cytidine to remain intact throughout the synthesis and deprotection process.[1]

Orthogonal Synthesis Strategy for ac4C-Containing RNA

The successful synthesis of RNA with site-specific ac4C necessitates a departure from conventional methods. The core principle of this strategy is the use of protecting groups for the other nucleobases (A, G, and U) and a solid-phase linker that can be cleaved under conditions that do not affect the N4-acetyl group of cytidine.[1][3]

A key approach involves the use of N-cyanoethyl O-carbamate (N-ceoc) as a protecting group for the exocyclic amines of adenosine, guanosine, and the unmodified cytidine residues.[1][3] These N-ceoc groups can be selectively removed using the non-nucleophilic base 1,5-diazabicyclo(4.3.0)non-5-ene (DBU).[1][3] This is coupled with the use of a photocleavable solid support, which allows for the release of the synthesized RNA from the support without the need for nucleophilic cleavage agents that would also remove the N4-acetyl group.[1]

Experimental Protocols

Synthesis of N4-Acetylcytidine Phosphoramidite

The journey to synthesizing ac4C-containing RNA begins with the preparation of the key building block: the N4-acetylcytidine phosphoramidite. A general synthetic scheme is outlined below.

Cytidine Cytidine AcProtected N4-Acetylcytidine Cytidine->AcProtected Acetic Anhydride DMT 5'-O-DMT-N4-Acetylcytidine AcProtected->DMT DMT-Cl, Pyridine Phosphoramidite 5'-O-DMT-N4-Acetylcytidine-3'-O- (N,N-diisopropyl) phosphoramidite DMT->Phosphoramidite 2-Cyanoethyl N,N-diisopropyl- chlorophosphoramidite, DIPEA

Caption: Synthesis of N4-acetylcytidine phosphoramidite.

Protocol:

  • Acetylation of Cytidine: Cytidine is treated with acetic anhydride in a suitable solvent like pyridine to selectively acetylate the N4-exocyclic amine.

  • 5'-Hydroxyl Protection: The 5'-hydroxyl group of N4-acetylcytidine is protected with a dimethoxytrityl (DMT) group using DMT-chloride in pyridine.

  • Phosphitylation: The 3'-hydroxyl group is then phosphitylated using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite and a mild base such as N,N-diisopropylethylamine (DIPEA) to yield the final phosphoramidite monomer.

Solid-Phase RNA Synthesis Cycle

The synthesized N4-acetylcytidine phosphoramidite is then used in a standard automated RNA synthesizer, following a modified cycle that omits the capping step to prevent any potential reaction with the acetyl group.[1]

cluster_cycle Automated RNA Synthesis Cycle Deblocking 1. Deblocking (TCA in DCM) Coupling 2. Coupling (ac4C Phosphoramidite, ETT) Deblocking->Coupling Oxidation 3. Oxidation (I2, Pyridine, H2O) Coupling->Oxidation NextCycle Next Cycle Oxidation->NextCycle

Caption: Modified solid-phase synthesis cycle for ac4C RNA.

Key Steps:

  • Deblocking: The 5'-DMT group of the growing RNA chain is removed using a solution of 3% trichloroacetic acid (TCA) in dichloromethane (DCM).[1]

  • Coupling: The ac4C phosphoramidite is activated with an activator like 5-(ethylthio)-1H-tetrazole (ETT) and coupled to the free 5'-hydroxyl group of the growing chain. A standard coupling time of 6 minutes is employed.[1]

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using a solution of iodine, pyridine, and water.[1]

  • Capping Omission: The conventional 5'-hydroxyl capping step with acetic anhydride is omitted to prevent any unwanted reactions with the N-protected exocyclic amines.[1]

Deprotection and Cleavage

This final stage is critical for preserving the N4-acetylcytidine modification.

Start Synthesized RNA on Photocleavable Support DBU_Deprotection 1. Nucleobase Deprotection (DBU) Start->DBU_Deprotection Photocleavage 2. Cleavage from Support (UV light) DBU_Deprotection->Photocleavage Purification 3. Purification (e.g., PAGE) Photocleavage->Purification

Caption: Deprotection and cleavage workflow for ac4C RNA.

Protocol:

  • Nucleobase Deprotection: The N-ceoc protecting groups on the other nucleobases are removed by treatment with a non-nucleophilic base, such as 1,5-diazabicyclo(4.3.0)non-5-ene (DBU).[1]

  • Cleavage from Solid Support: The RNA oligonucleotide is cleaved from the photocleavable solid support by exposure to UV light.[1]

  • Purification: The final ac4C-containing RNA product is purified using standard techniques such as polyacrylamide gel electrophoresis (PAGE).

Quantitative Data Summary

The incorporation of N4-acetylcytidine has a measurable impact on the thermodynamic stability of RNA duplexes.

RNA Duplex ContextTm (°C) with CytidineTm (°C) with N4-AcetylcytidineΔTm (°C)
Canonical C-G pair[3]65.567.2+1.7
G•U wobble pair adjacent to C-G[3]59.862.9+3.1
C-A mismatch[1]49.350.7+1.4
C-C mismatch[1]48.149.2+1.1
C-U mismatch[1]51.552.1+0.6

Data extracted from UV melting experiments of RNA duplexes inspired by human SSU rRNA helix 45.[3]

The coupling efficiency of phosphoramidites is a critical factor in oligonucleotide synthesis, with efficiencies above 99% being necessary for the synthesis of long oligonucleotides without significant truncation.[] While specific coupling efficiencies for the N4-acetylcytidine phosphoramidite are not detailed in the provided search results, the successful synthesis of ac4C-containing oligomers implies that high coupling efficiencies were achieved under the optimized conditions.[1]

Logical Relationships and Workflow

The overall workflow for the synthesis of ac4C-containing RNA is a multi-step process that requires careful consideration of the chemical sensitivities of the desired modification.

cluster_prep Preparation cluster_synthesis Solid-Phase Synthesis cluster_post Post-Synthesis ac4C_amidite Synthesis of N4-Acetylcytidine Phosphoramidite Synthesis Automated RNA Synthesis (Modified Cycle) ac4C_amidite->Synthesis Ortho_amidites Synthesis of Orthogonally Protected (N-ceoc) A, G, C Phosphoramidites Ortho_amidites->Synthesis Deprotection DBU Deprotection Synthesis->Deprotection Cleavage Photocleavage Deprotection->Cleavage Purification Purification Cleavage->Purification Final_Product Pure ac4C-containing RNA Purification->Final_Product

Caption: Overall workflow for ac4C RNA synthesis.

Conclusion

The site-specific incorporation of N4-acetylcytidine into RNA oligonucleotides is a challenging yet achievable goal that opens up new avenues for research and therapeutic development. By employing an orthogonal synthesis strategy with specialized protecting groups and cleavage methods, researchers can successfully synthesize these modified RNAs. The data clearly indicates that ac4C contributes to the thermodynamic stability of RNA duplexes, a property that is likely crucial for its biological functions. The detailed protocols and workflows presented in this guide provide a solid foundation for scientists and professionals seeking to explore the impact of this important RNA modification.

References

The Integral Role of N-acetyl-5-ribosylcytidine (Ac-rC) in Solid-Phase Oligonucleotide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of synthetic biology and therapeutic development, the precise chemical synthesis of oligonucleotides is paramount. Solid-phase synthesis, the cornerstone of this field, relies on a meticulously orchestrated series of chemical reactions to build DNA and RNA molecules with defined sequences. A critical aspect of this process is the use of protecting groups to prevent unwanted side reactions on the reactive functional groups of the nucleobases. This technical guide provides an in-depth exploration of the role of N-acetyl-5-ribosylcytidine (Ac-rC), a key building block in the synthesis of RNA oligonucleotides. We will delve into its chemical properties, its advantages in synthesis and deprotection, and its biological significance, offering a comprehensive resource for researchers and professionals in the field.

The Chemical Rationale for Ac-rC in Oligonucleotide Synthesis

Solid-phase oligonucleotide synthesis is a cyclical process involving four main steps: deblocking (detritylation), coupling, capping, and oxidation.[1] During the coupling step, a phosphoramidite monomer is added to the growing oligonucleotide chain. To ensure the fidelity of this process, the exocyclic amino groups of adenosine (A), guanosine (G), and cytidine (C) must be protected.

The acetyl (Ac) group in Ac-rC serves as a temporary shield for the N4 amino group of the cytidine base.[1] This protection is crucial to prevent the amino group from reacting with the activated phosphoramidite during the coupling step, which would otherwise lead to branched and truncated oligonucleotide sequences.

The choice of the protecting group is a critical determinant of the overall efficiency and success of the synthesis, particularly influencing the final deprotection step where all protecting groups are removed to yield the final oligonucleotide product.

Ac-rC vs. Bz-rC: A Comparative Analysis

Traditionally, the benzoyl (Bz) group has been a common choice for protecting the exocyclic amine of cytidine (Bz-rC). However, the acetyl group of Ac-rC offers distinct advantages, primarily related to the ease and speed of its removal.

Deprotection Chemistry:

The deprotection of oligonucleotides involves the removal of protecting groups from the nucleobases and the phosphate backbone, as well as cleavage from the solid support. Standard deprotection protocols for Bz-rC often require harsh conditions and prolonged incubation times with concentrated ammonium hydroxide at elevated temperatures. These conditions can be detrimental to sensitive modified oligonucleotides.

In contrast, the acetyl group of Ac-rC is significantly more labile, allowing for milder and faster deprotection protocols. This is particularly advantageous when synthesizing oligonucleotides containing sensitive modifications that would not withstand harsh deprotection conditions.

Quantitative Comparison of Deprotection Rates:

The following table summarizes the half-life (t½) of cleavage for acetyl and benzoyl protecting groups on deoxycytidine (dC) under various deprotection conditions. While this data is for deoxynucleosides, it provides a strong indication of the relative lability of these protecting groups in the context of ribonucleosides as well.

Deprotection ReagentProtecting GroupHalf-life (t½) in minutes
Aqueous MethylamineAcetyl (Ac)< 1
Benzoyl (Bz)2
Ethanolic MethylamineAcetyl (Ac)1
Benzoyl (Bz)10
Aqueous AmmoniaAcetyl (Ac)12
Benzoyl (Bz)60
Ethanolic AmmoniaAcetyl (Ac)60
Benzoyl (Bz)> 1440

Data adapted from a study on the cleavage rates of various protecting groups.

As the data clearly indicates, the acetyl group is removed significantly faster than the benzoyl group under all tested conditions. This rapid deprotection minimizes the exposure of the newly synthesized oligonucleotide to potentially damaging chemical environments, leading to higher purity and yield of the final product.

Impact on Synthesis Yield and Purity:

The efficiency of each coupling step in solid-phase synthesis has a cumulative effect on the overall yield of the final oligonucleotide. While the choice of the base-protecting group does not directly impact the coupling efficiency, the subsequent deprotection step significantly influences the final yield and purity. Inefficient or harsh deprotection can lead to incomplete removal of protecting groups, base modification, and chain cleavage, all of which contribute to a lower yield of the desired full-length product and a more complex purification process.[2] The milder conditions required for Ac-rC deprotection help to mitigate these issues, resulting in a cleaner crude product and a higher recovery of the target oligonucleotide after purification.

Experimental Protocols

I. Solid-Phase RNA Synthesis Cycle using Ac-rC Phosphoramidite

This protocol outlines the standard automated solid-phase synthesis cycle for incorporating an Ac-rC monomer into a growing RNA chain.

1. Deblocking (Detritylation):

  • Reagent: 3% Trichloroacetic acid (TCA) in dichloromethane (DCM).

  • Procedure: The 5'-O-dimethoxytrityl (DMT) group of the nucleotide attached to the solid support is removed by treatment with the TCA solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.

  • Duration: 1-2 minutes.

2. Coupling:

  • Reagents:

    • This compound solution (0.1 M in anhydrous acetonitrile).

    • Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile).

  • Procedure: The this compound and the activator are simultaneously delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group. The 5'-hydroxyl group of the growing oligonucleotide chain then attacks the phosphorus atom, forming a phosphite triester linkage.

  • Duration: 5-10 minutes.

3. Capping:

  • Reagents:

    • Cap A: Acetic anhydride/Pyridine/Tetrahydrofuran (THF).

    • Cap B: 16% N-Methylimidazole (NMI) in THF.

  • Procedure: Any unreacted 5'-hydroxyl groups are acetylated by the capping reagents. This prevents them from participating in subsequent coupling cycles, thus minimizing the formation of deletion mutants (n-1 sequences).

  • Duration: 1-2 minutes.

4. Oxidation:

  • Reagent: 0.02 M Iodine in THF/Pyridine/Water.

  • Procedure: The unstable phosphite triester linkage is oxidized to a stable phosphate triester linkage by the iodine solution.

  • Duration: 1-2 minutes.

This four-step cycle is repeated for each nucleotide to be added to the sequence.

II. Deprotection and Cleavage Protocols for Ac-rC Containing Oligonucleotides

The choice of deprotection protocol depends on the presence of other sensitive modifications in the oligonucleotide sequence.

A. Standard Deprotection (for robust oligonucleotides):

  • Cleavage and Base Deprotection:

    • Reagent: Concentrated ammonium hydroxide.

    • Procedure: The solid support is incubated in concentrated ammonium hydroxide at 55°C for 8-12 hours. This cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases, including the acetyl group from cytidine.

  • 2'-O-TBDMS Deprotection:

    • Reagent: 1 M Tetrabutylammonium fluoride (TBAF) in THF.

    • Procedure: The solution from the previous step is evaporated to dryness. The residue is redissolved in the TBAF solution and incubated at room temperature for 12-16 hours to remove the 2'-O-tert-butyldimethylsilyl (TBDMS) protecting groups from the ribose sugars.

  • Quenching and Desalting:

    • The reaction is quenched, and the oligonucleotide is desalted using standard techniques such as ethanol precipitation or size-exclusion chromatography.

B. "UltraFAST" Deprotection (for standard and moderately sensitive oligonucleotides): This protocol is significantly faster and requires the use of Ac-rC to avoid a side reaction with Bz-rC.[3]

  • Cleavage and Base Deprotection:

    • Reagent: A 1:1 (v/v) mixture of aqueous ammonium hydroxide and 40% aqueous methylamine (AMA).

    • Procedure: The solid support is treated with the AMA solution at 65°C for 10-15 minutes.[3]

  • 2'-O-TBDMS Deprotection:

    • Proceed as in the standard protocol.

C. "UltraMILD" Deprotection (for highly sensitive oligonucleotides):

  • Cleavage and Base Deprotection:

    • Reagent: 0.05 M Potassium carbonate in anhydrous methanol.

    • Procedure: The solid support is incubated in the potassium carbonate solution at room temperature for 4-6 hours.

  • 2'-O-TBDMS Deprotection:

    • Proceed as in the standard protocol.

Visualization of Workflows and Pathways

Solid-Phase RNA Synthesis Cycle

G cluster_cycle Solid-Phase Synthesis Cycle cluster_post Post-Synthesis Processing Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (this compound Addition) Deblocking->Coupling Exposed 5'-OH Capping 3. Capping (Unreacted Chain Termination) Coupling->Capping Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Oxidation->Deblocking Next Cycle Cleavage Cleavage from Solid Support Oxidation->Cleavage Deprotection Base & Phosphate Deprotection Cleavage->Deprotection Purification Purification (e.g., HPLC) Deprotection->Purification Final_Product Purified RNA Oligonucleotide Purification->Final_Product

Caption: Workflow of solid-phase RNA synthesis incorporating Ac-rC.

Deprotection Strategy Decision Tree

G Start Oligonucleotide Synthesized (with Ac-rC) Is_Sensitive Contains Sensitive Modifications? Start->Is_Sensitive UltraMILD UltraMILD Deprotection (K2CO3 in Methanol) Is_Sensitive->UltraMILD Yes UltraFAST UltraFAST Deprotection (AMA) Is_Sensitive->UltraFAST No Standard Standard Deprotection (Ammonium Hydroxide) Is_Sensitive->Standard No, alternative Final_Product Deprotected RNA UltraMILD->Final_Product UltraFAST->Final_Product Standard->Final_Product

Caption: Decision tree for selecting an appropriate deprotection strategy.

Biological Significance of N4-acetylcytidine (ac4C)

Beyond its role as a protected building block in chemical synthesis, N4-acetylcytidine (ac4C) is a naturally occurring post-transcriptional modification found in various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA).[4][5] This modification is installed by the enzyme N-acetyltransferase 10 (NAT10).[4]

The biological functions of ac4C are an active area of research, with studies revealing its importance in:

  • mRNA Stability and Translation: ac4C modification has been shown to enhance the stability of mRNA transcripts and promote translation efficiency.[4][5]

  • Gene Expression Regulation: By influencing mRNA stability and translation, ac4C plays a role in the post-transcriptional regulation of gene expression.

  • Disease Association: Dysregulation of ac4C levels has been implicated in various human diseases, including cancer.[4][[“]]

Signaling Pathway Involvement:

Emerging evidence suggests that NAT10 and the resulting ac4C modification are integrated into cellular signaling networks. For instance, NAT10-mediated ac4C modification has been shown to play a role in the Wnt/β-catenin signaling pathway, which is crucial for development and is often dysregulated in cancer.[7]

G cluster_pathway NAT10-ac4C in Wnt/β-catenin Signaling Wnt_Signal Wnt Signal NAT10 NAT10 (RNA Acetyltransferase) Wnt_Signal->NAT10 Upregulates mRNA Target mRNA NAT10->mRNA Acetylation ac4C_mRNA ac4C-modified mRNA mRNA->ac4C_mRNA Beta_Catenin β-catenin ac4C_mRNA->Beta_Catenin Stabilizes mRNA encoding β-catenin TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Translocates to nucleus and binds to Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates

Caption: Simplified diagram of NAT10-ac4C involvement in the Wnt/β-catenin pathway.

Conclusion

N-acetyl-5-ribosylcytidine (Ac-rC) is more than just a protected nucleoside; it is a versatile tool that offers significant advantages in the solid-phase synthesis of RNA oligonucleotides. Its labile acetyl protecting group facilitates milder and faster deprotection protocols, leading to higher yields and purities of the final product, especially for sensitive and modified oligonucleotides. Furthermore, the natural occurrence of N4-acetylcytidine as a post-transcriptional modification underscores the biological relevance of this molecule. A thorough understanding of the chemical properties and biological functions of Ac-rC is therefore essential for researchers and professionals working at the forefront of nucleic acid chemistry, molecular biology, and therapeutic development. The methodologies and data presented in this guide aim to provide a solid foundation for the effective utilization of Ac-rC in advancing these fields.

References

A Technical Guide to Ac-rC Phosphoramidite (CAS 121058-88-6) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ac-rC phosphoramidite, with the CAS number 121058-88-6, is a crucial building block in the chemical synthesis of ribonucleic acid (RNA) oligonucleotides.[][] This modified nucleoside phosphoramidite enables the site-specific incorporation of N4-acetylcytidine (Ac-rC) into a growing RNA chain using automated solid-phase synthesis.[3] Its application is pivotal in the development of RNA-based therapeutics, diagnostic probes, and for fundamental research in molecular biology, allowing for the creation of custom RNA sequences with enhanced stability or specific recognition properties.[4][5] This guide provides an in-depth overview of its chemical properties, experimental protocols, and applications for professionals in the field.

Core Properties and Specifications

This compound is chemically known as N-Acetyl-5'-O-(4,4-dimethoxytrityl)-2'-O-[(tert-butyldimethylsilyl)]-cytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite.[] The key protecting groups, namely the 5'-DMT, 2'-TBDMS, and the 3'-phosphoramidite with a β-cyanoethyl group, are essential for its function in the stepwise synthesis of RNA.[6][7]

PropertyValueReferences
CAS Number 121058-88-6[][8][9]
Molecular Formula C47H64N5O9PSi[][9]
Molecular Weight 902.11 g/mol [][9]
Appearance White to off-white powder[]
Purity ≥98% by HPLC[][9]
Solubility Soluble in Acetonitrile, DMF[]
Storage Conditions -20°C, protect from light[8][9]

Role in Solid-Phase Oligonucleotide Synthesis

This compound is a fundamental reagent in the phosphoramidite method of solid-phase oligonucleotide synthesis, a cyclical process that builds the RNA molecule nucleotide by nucleotide.[11] The acetyl group (Ac) on the exocyclic amine of cytosine prevents unwanted side reactions during the synthesis cycles.[] The 2'-O-TBDMS group provides protection for the 2'-hydroxyl of the ribose, a key feature distinguishing RNA from DNA synthesis.[6]

The synthesis cycle involves four main steps:

  • Detritylation: Removal of the 5'-DMT protecting group to free the 5'-hydroxyl for the next coupling reaction.

  • Coupling: Activation of the phosphoramidite and its reaction with the free 5'-hydroxyl of the growing oligonucleotide chain.

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

  • Oxidation: Conversion of the unstable phosphite triester linkage to a more stable phosphate triester.

This cycle is repeated until the desired RNA sequence is synthesized.

Oligonucleotide_Synthesis_Cycle cluster_cycle Solid-Phase Synthesis Cycle cluster_final Post-Synthesis Detritylation 1. Detritylation (DMT Removal) Coupling 2. Coupling (this compound Addition) Detritylation->Coupling Free 5'-OH Capping 3. Capping (Acetylation of Failures) Coupling->Capping Chain Elongation Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Prevents Deletions Oxidation->Detritylation Stabilized Linkage Ready for next cycle Cleavage_Deprotection Cleavage & Deprotection Oxidation->Cleavage_Deprotection Completion of Synthesis

Caption: The solid-phase synthesis cycle for incorporating this compound.

Experimental Protocols

The following is a generalized protocol for the use of this compound in automated RNA synthesis. Specific parameters may need to be optimized based on the synthesizer and the specific oligonucleotide sequence.

Reagent Preparation
  • Phosphoramidite Solution: Dissolve the this compound powder in anhydrous acetonitrile to a final concentration of 0.1 M.[12] To ensure anhydrous conditions, it is recommended to use a diluent that has been stored over activated molecular sieves.[12]

  • Activator Solution: A 0.25 M solution of 5-ethylthio-1H-tetrazole (ETT) or a 0.5 M solution of 5-(3,5-dinitrophenyl)tetrazole (DCI) in acetonitrile is commonly used.[13]

  • Capping Reagents: Typically, a two-part capping mixture is used, consisting of acetic anhydride and N-methylimidazole.

  • Oxidizing Solution: A solution of iodine in a mixture of tetrahydrofuran, pyridine, and water is used.

Automated Synthesis Cycle
  • Detritylation: Treat the solid support-bound oligonucleotide with a solution of 3% trichloroacetic acid (TCA) in dichloromethane to remove the 5'-DMT group.

  • Coupling: Deliver the this compound solution and the activator solution simultaneously to the synthesis column. A coupling time of 3-5 minutes is generally recommended.[14][15] For sterically hindered phosphoramidites, a longer coupling time or a double coupling step may be necessary to improve efficiency.[14]

  • Capping: Introduce the capping reagents to acetylate any unreacted 5'-hydroxyl groups.

  • Oxidation: Treat the support with the oxidizing solution to form the stable phosphate triester linkage.

Cleavage and Deprotection

After the synthesis is complete, the oligonucleotide must be cleaved from the solid support and the protecting groups must be removed. The N4-acetyl group on cytidine is base-labile.[3]

Deprotection MethodReagentsConditionsNotesReferences
Standard Deprotection Concentrated Ammonium Hydroxide55°C for 8-17 hoursA widely used standard method.[16][17]
UltraFAST Deprotection Ammonium Hydroxide / 40% Methylamine (AMA) (1:1 v/v)65°C for 5-10 minutesSignificantly reduces deprotection time. Requires Ac-dC to prevent base modification.[16][18]
UltraMILD Deprotection 0.05 M Potassium Carbonate in MethanolRoom temperature for 4 hoursUsed for oligonucleotides with base-sensitive modifications.[16][18]

Following base deprotection, the 2'-TBDMS groups are removed by treatment with a fluoride source, such as triethylamine trihydrofluoride (TEA·3HF) or tetrabutylammonium fluoride (TBAF).

Deprotection_Workflow cluster_conditions Deprotection Conditions Start Synthesized Oligonucleotide on Solid Support Cleavage Cleavage from Support & Base Deprotection Start->Cleavage Standard Standard (NH4OH) Cleavage->Standard Standard Oligo Fast UltraFAST (AMA) Cleavage->Fast Time-sensitive Mild UltraMILD (K2CO3/MeOH) Cleavage->Mild Base-labile mods Desilylation 2'-TBDMS Removal (Fluoride Treatment) Purification Purification (e.g., HPLC, PAGE) Desilylation->Purification Final_Product Purified RNA Oligonucleotide Purification->Final_Product Standard->Desilylation Fast->Desilylation Mild->Desilylation

Caption: Decision workflow for the cleavage and deprotection of RNA oligonucleotides.

Applications in Research and Drug Development

The use of this compound is integral to various areas of research and development:

  • RNA Therapeutics: The synthesis of RNA interference (siRNA), microRNA (miRNA) mimics, and antisense oligonucleotides often requires modified nucleosides to enhance stability and reduce immunogenicity.[4][]

  • Diagnostic Probes: Custom-synthesized RNA oligonucleotides are used as probes in diagnostic assays such as polymerase chain reaction (PCR) and in situ hybridization.[4][5]

  • Structural Biology: Site-specific incorporation of modified nucleosides helps in studying RNA structure and function.

  • Gene Editing: The synthesis of guide RNAs for CRISPR-Cas9 systems relies on phosphoramidite chemistry.[4]

Conclusion

This compound (CAS 121058-88-6) is an indispensable reagent for the synthesis of high-quality, custom RNA oligonucleotides. A thorough understanding of its properties and the optimization of experimental protocols are critical for achieving high coupling efficiencies and overall synthesis yields.[11] This guide provides a foundational understanding for researchers and professionals to effectively utilize this key building block in their work, from basic research to the development of novel RNA-based therapeutics and diagnostics.

References

A Technical Guide to Ac-rC Phosphoramidite: Properties, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-acetyl-ribocytidine (Ac-rC) phosphoramidite is a crucial building block in the chemical synthesis of RNA oligonucleotides. Its specific chemical properties, including the use of an acetyl group for the protection of the exocyclic amine of cytidine, are pivotal for achieving high-purity, full-length RNA sequences. This guide provides a comprehensive overview of the properties of Ac-rC phosphoramidite, detailed experimental protocols for its use, and its applications in research and drug development.

Core Properties of this compound

This compound is a ribonucleoside phosphoramidite characterized by a 5'-dimethoxytrityl (DMT) group for selective deprotection during synthesis, an acetyl (Ac) protecting group on the N4 position of the cytidine base, and a tert-butyldimethylsilyl (tBDMS) group protecting the 2'-hydroxyl function.[1] The phosphoramidite moiety at the 3'-position enables its sequential addition to a growing oligonucleotide chain on a solid support.

Quantitative Specifications

The quality and purity of this compound are critical for the successful synthesis of long and accurate RNA sequences. Key quality control parameters are summarized in the table below.

PropertyTypical SpecificationSignificance
Full Chemical Name 5'-O-(4,4'-Dimethoxytrityl)-N4-acetyl-2'-O-TBDMSi-cytidine-3'-O-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramiditeProvides the unambiguous chemical identity of the molecule.[1]
Molecular Formula C47H64N5O9PSiDefines the elemental composition of the phosphoramidite.[1][2]
Molecular Weight 902.1 g/mol Essential for calculating molar quantities for synthesis.[1][2]
CAS Number 121058-88-6A unique identifier for the specific chemical substance.[2]
HPLC Purity ≥98.0%Ensures minimal presence of impurities that could interfere with oligonucleotide synthesis, leading to truncated or modified sequences.[1]
³¹P NMR Purity ≥98.0%Confirms the integrity of the phosphoramidite group, which is essential for efficient coupling during synthesis.[1]
Solution Stability 2-3 days in anhydrous acetonitrileIndicates the time frame within which the dissolved phosphoramidite should be used to ensure high coupling efficiency.[3]
Storage Conditions Freezer (at or below -20°C)Essential for long-term stability and to prevent degradation of the phosphoramidite.[4]

Applications in Research and Drug Development

The primary application of this compound is in the solid-phase synthesis of RNA oligonucleotides.[1][5] These synthetic RNAs have a wide range of applications in modern molecular biology and medicine:

  • RNA Therapeutics: Synthetic oligonucleotides, including small interfering RNAs (siRNAs), antisense oligonucleotides, and aptamers, are at the forefront of new drug development. This compound is a fundamental component for the synthesis of these therapeutic modalities.[6]

  • Diagnostics: Custom-synthesized RNA probes and primers are used in various diagnostic assays, such as polymerase chain reaction (PCR) and other nucleic acid detection methods, for identifying genetic markers and pathogens.[6]

  • Functional Genomics and Gene Editing: Researchers use synthetic RNAs to study gene function, for example, through RNA interference (RNAi). Furthermore, the guide RNAs used in CRISPR-Cas9 gene-editing technology are synthesized using phosphoramidite chemistry.[6]

  • Structural Biology: The synthesis of modified RNAs, such as those containing phosphorodithioate (PS2-RNA) linkages, for which this compound is used, allows for the study of RNA structure and function.[2][7]

Experimental Protocols

The successful use of this compound in oligonucleotide synthesis relies on optimized protocols for dissolution, coupling, and deprotection.

Dissolution for Synthesis

For automated solid-phase synthesis, this compound is dissolved in anhydrous acetonitrile to a standard concentration, typically 0.1 M.[8] It is crucial to use anhydrous solvent to prevent hydrolysis of the phosphoramidite, which would render it inactive for coupling.[9]

The Oligonucleotide Synthesis Cycle

The incorporation of Ac-rC into a growing oligonucleotide chain follows a four-step cycle. This cycle is repeated for each nucleotide added to the sequence.

Oligonucleotide_Synthesis_Cycle cluster_0 Solid Support cluster_1 Synthesis Cycle cluster_2 Elongation start Initiation (Attached Nucleoside) deblocking 1. Deblocking (Removal of 5'-DMT) start->deblocking Start Cycle coupling 2. Coupling (this compound Addition) deblocking->coupling capping 3. Capping (Blocking of Unreacted 5'-OH) coupling->capping oxidation 4. Oxidation (P(III) to P(V)) capping->oxidation elongated Elongated Chain (Ready for next cycle) oxidation->elongated Cycle Complete elongated->deblocking Next Cycle

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

  • Deblocking: The 5'-DMT protecting group of the nucleotide attached to the solid support is removed by treatment with a mild acid, exposing the 5'-hydroxyl group for the next coupling reaction.

  • Coupling: The dissolved this compound is activated and added to the synthesis column, where it couples with the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling steps, which would result in sequences with deletions.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using an oxidizing agent, typically an iodine solution.

This cycle is repeated until the desired RNA sequence is synthesized.

Cleavage and Deprotection

After synthesis, the oligonucleotide must be cleaved from the solid support, and all protecting groups must be removed to yield the final, functional RNA molecule. The use of the acetyl protecting group on cytidine allows for more flexible deprotection conditions compared to other protecting groups.

RNA_Deprotection_Cleavage synthesis Completed Solid-Phase Oligonucleotide Synthesis cleavage Step 1: Cleavage from Support & Removal of Phosphate Protecting Groups synthesis->cleavage e.g., AMA treatment base_deprotection Step 2: Removal of Base Protecting Groups (e.g., Acetyl on rC) cleavage->base_deprotection Continues with AMA desilylation Step 3: Removal of 2'-TBDMS Protecting Groups base_deprotection->desilylation e.g., TEA·3HF or TBAF purification Step 4: Purification of Crude Oligonucleotide (e.g., HPLC) desilylation->purification final_product Final Deprotected and Purified RNA Oligonucleotide purification->final_product

Caption: Workflow for the deprotection and cleavage of synthetic RNA.

A common and efficient deprotection strategy involves the use of a mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA).[10][11] This treatment cleaves the oligonucleotide from the support and removes the cyanoethyl phosphate protecting groups and the N-acetyl protecting group from the cytidine base.

For base-labile oligonucleotides, milder deprotection conditions can be employed. For instance, treatment with 50 mM potassium carbonate in methanol can effectively remove the protecting groups.[8]

The final step in deprotection is the removal of the 2'-TBDMS groups, which is typically achieved by treatment with a fluoride source such as triethylamine trihydrofluoride (TEA·3HF) or tetrabutylammonium fluoride (TBAF).

Following deprotection, the crude oligonucleotide is purified, commonly by high-performance liquid chromatography (HPLC), to isolate the full-length product.

Conclusion

This compound is an indispensable reagent for the synthesis of high-quality RNA oligonucleotides for a wide array of research, diagnostic, and therapeutic applications. Understanding its chemical properties and adhering to optimized protocols for its use are paramount to achieving successful synthesis outcomes. The choice of the acetyl protecting group for cytidine provides flexibility in deprotection strategies, making it suitable for the synthesis of both standard and base-labile RNA molecules. As the field of RNA-based technologies continues to expand, the importance of high-purity phosphoramidites like Ac-rC will only continue to grow.

References

Ac-rC Phosphoramidite: A Technical Guide for RNA Therapeutics Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of modified nucleotides into RNA therapeutics is a cornerstone of modern drug development, offering enhanced stability, improved translational efficiency, and reduced immunogenicity. Among these modifications, N4-acetylcytidine (ac4C) has emerged as a critical regulator of mRNA fate. This technical guide provides a comprehensive overview of Ac-rC phosphoramidite, the key reagent for the site-specific introduction of ac4C into synthetic RNA, and its application in the research and development of RNA-based therapeutics.

The Role of N4-acetylcytidine (ac4C) in RNA Biology

N4-acetylcytidine is a naturally occurring post-transcriptional modification found in various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA). In the context of mRNA, ac4C plays a significant role in modulating stability and translation. The acetylation of cytidine at the N4 position is catalyzed by the N-acetyltransferase 10 (NAT10) enzyme.[1][2]

Research has demonstrated that the presence of ac4C in the coding sequence of an mRNA can enhance its stability and promote more efficient translation into protein.[2] This is attributed to the influence of the acetyl group on codon-anticodon interactions and the overall structural integrity of the mRNA molecule. Conversely, ac4C modification within the 5' untranslated region (5'UTR) can inhibit translation initiation.[1] The strategic placement of ac4C, therefore, presents a powerful tool for fine-tuning the therapeutic properties of synthetic mRNAs.

This compound for Solid-Phase RNA Synthesis

The site-specific incorporation of ac4C into synthetic RNA oligonucleotides is achieved through standard phosphoramidite solid-phase synthesis. This compound is a protected building block designed for use in automated RNA synthesizers. It contains the N4-acetylcytidine nucleoside with protecting groups on the 5'-hydroxyl (dimethoxytrityl, DMT) and the 2'-hydroxyl, and a phosphoramidite moiety at the 3'-position.[3]

General Properties and Handling

This compound is a white to off-white solid that is sensitive to moisture and oxidation. It should be stored under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C for short-term and -80°C for long-term storage) to maintain its integrity.[3] For use in synthesis, the phosphoramidite is dissolved in anhydrous acetonitrile to a specific concentration, typically 0.1 M.[4]

Experimental Protocols

Solid-Phase Synthesis of ac4C-Modified RNA

The synthesis of RNA oligonucleotides containing ac4C follows the standard phosphoramidite cycle of detritylation, coupling, capping, and oxidation. However, to ensure efficient incorporation of the modified nucleotide, certain parameters may need optimization.

Materials:

  • This compound

  • Standard RNA phosphoramidites (A, G, U, C)

  • Solid support (e.g., Controlled Pore Glass, CPG)

  • Anhydrous acetonitrile

  • Activator solution (e.g., 5-Ethylthio-1H-tetrazole, ETT; 4,5-Dicyanoimidazole, DCI)

  • Capping solution (Acetic anhydride and N-methylimidazole)

  • Oxidizing solution (Iodine in THF/water/pyridine)

  • Deblocking solution (e.g., Trichloroacetic acid in dichloromethane)

  • Deprotection solution (e.g., aqueous ammonia/methylamine)

Protocol:

  • Preparation: Dissolve this compound and standard phosphoramidites in anhydrous acetonitrile to the desired concentration (e.g., 0.1 M). Install the reagent bottles on the RNA synthesizer.

  • Synthesis Cycle:

    • Detritylation: Removal of the 5'-DMT protecting group from the solid support-bound nucleoside using the deblocking solution.

    • Coupling: Activation of the this compound with an activator and subsequent coupling to the free 5'-hydroxyl group of the growing RNA chain. An extended coupling time of 6-10 minutes is often recommended for modified phosphoramidites to ensure high coupling efficiency.[5][6]

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate triester linkage using the oxidizing solution.

  • Repeat: The cycle is repeated until the desired RNA sequence is synthesized.

  • Cleavage and Deprotection: The synthesized RNA is cleaved from the solid support, and all protecting groups are removed using a suitable deprotection solution. The choice of deprotection conditions is critical to ensure the integrity of the ac4C modification if its retention is desired in the final product. Milder deprotection conditions may be necessary.[7]

  • Purification: The crude RNA product is purified using methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

Quantitative Analysis of N4-acetylcytidine in mRNA

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and quantitative method for determining the levels of ac4C in RNA.

Materials:

  • Purified mRNA sample

  • Nuclease P1

  • Bacterial alkaline phosphatase

  • LC-MS/MS system

Protocol:

  • RNA Digestion: The purified mRNA is digested to single nucleosides using nuclease P1 and bacterial alkaline phosphatase.

  • LC-MS/MS Analysis: The resulting nucleoside mixture is analyzed by LC-MS/MS. The instrument is operated in positive ion mode, and the transition of protonated ac4C to its characteristic product ion is monitored.

  • Quantification: The amount of ac4C is quantified by comparing its peak area to that of a known concentration of a stable isotope-labeled internal standard. The ratio of ac4C to unmodified cytidine (C) is then calculated.

Data Presentation

Table 1: Quantitative Analysis of ac4C in mRNA from Various Plant Species

Plant Speciesac4C/C Ratio (%)
Arabidopsis thaliana0.0011 ± 0.0006
Zea mays (Maize)0.0176 ± 0.0024
Glycine max (Soybean)0.0111 ± 0.0026
Oryza sativa (Rice)0.0143 ± 0.0027
Nicotiana benthamiana0.00292 ± 0.0014
Data represents the mean ± standard deviation of the ratio of N4-acetylcytidine to unmodified cytidine as determined by LC-MS/MS.

Mandatory Visualizations

Signaling Pathways Involving NAT10 and ac4C

The regulation of ac4C deposition by NAT10 is intertwined with key cellular signaling pathways implicated in cancer progression and other diseases.

NAT10_Signaling_Pathway cluster_upstream Upstream Regulators cluster_nat10 NAT10 Regulation cluster_downstream Downstream Effects NF-kB NF-kB NAT10 NAT10 NF-kB->NAT10 Upregulation c-Myc c-Myc c-Myc->NAT10 Upregulation HIF1a HIF1a HIF1a->NAT10 Upregulation ac4C ac4C on mRNA NAT10->ac4C Catalyzes mRNA_Stability mRNA Stability & Translation ac4C->mRNA_Stability Wnt_beta_catenin Wnt/β-catenin Pathway mRNA_Stability->Wnt_beta_catenin FAK_ERK FAK/ERK Pathway mRNA_Stability->FAK_ERK Cell_Progression Cell Proliferation & Invasion Wnt_beta_catenin->Cell_Progression FAK_ERK->Cell_Progression

NAT10 signaling and its downstream effects.
Experimental Workflow for Solid-Phase Synthesis of ac4C-Modified RNA

The following diagram illustrates the key steps in the automated synthesis of an RNA oligonucleotide containing a site-specific ac4C modification.

RNA_Synthesis_Workflow start Start Synthesis (Solid Support) detritylation 1. Detritylation (Remove 5'-DMT) start->detritylation coupling 2. Coupling (Add this compound) detritylation->coupling capping 3. Capping (Block Unreacted Sites) coupling->capping oxidation 4. Oxidation (Stabilize Linkage) capping->oxidation repeat Repeat Cycle for Each Nucleotide oxidation->repeat repeat->detritylation Next Nucleotide cleavage 5. Cleavage from Solid Support repeat->cleavage Final Nucleotide deprotection 6. Deprotection (Remove Protecting Groups) cleavage->deprotection purification 7. Purification (HPLC or PAGE) deprotection->purification end Final ac4C-Modified RNA Oligonucleotide purification->end

Workflow for solid-phase RNA synthesis.
Logical Relationship of ac4C Mapping by ac4C-Seq

The ac4C-seq method provides a powerful tool for the transcriptome-wide, single-nucleotide resolution mapping of N4-acetylcytidine.

ac4C_Seq_Logic rna_sample Total RNA Sample reduction Chemical Reduction (Sodium Cyanoborohydride) rna_sample->reduction fragmentation RNA Fragmentation reduction->fragmentation ligation 3' Adapter Ligation fragmentation->ligation rt Reverse Transcription ligation->rt misincorporation C -> T Misincorporation at ac4C Sites rt->misincorporation library_prep Library Preparation misincorporation->library_prep sequencing High-Throughput Sequencing library_prep->sequencing analysis Bioinformatic Analysis (Identify C>T Transitions) sequencing->analysis ac4c_map Transcriptome-wide ac4C Map analysis->ac4c_map

References

An In-depth Technical Guide to Phosphoramidite Chemistry for RNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical principles and practical methodologies underpinning the solid-phase synthesis of RNA oligonucleotides using phosphoramidite chemistry. From the fundamental reaction cycle to post-synthesis processing and analysis, this document serves as a detailed resource for professionals engaged in RNA-related research and development.

Introduction to RNA Synthesis

The chemical synthesis of RNA is a cornerstone of modern molecular biology and therapeutic development. Unlike DNA synthesis, the presence of the 2'-hydroxyl group in the ribose sugar introduces significant chemical challenges that necessitate a specialized approach.[1] Phosphoramidite chemistry, originally developed for DNA, has been successfully adapted for RNA synthesis and remains the gold standard for producing high-fidelity, custom RNA sequences.[][3] This method relies on a four-step iterative cycle performed on a solid support, typically controlled pore glass (CPG).[4]

The success of RNA synthesis is critically dependent on the selection of an appropriate protecting group for the 2'-hydroxyl function. This group must be stable throughout the synthesis cycles and be removable under conditions that do not compromise the integrity of the RNA molecule.[1][5] The most commonly used 2'-hydroxyl protecting group is the tert-butyldimethylsilyl (TBDMS) group.[1][5]

The Solid-Phase RNA Synthesis Cycle

Automated solid-phase RNA synthesis using phosphoramidite chemistry involves a repeated cycle of four key chemical reactions for each nucleotide addition.[6] The synthesis proceeds in the 3' to 5' direction.[7]

Step 1: Detritylation (De-blocking)

The synthesis begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleotide attached to the solid support.[8] This exposes the 5'-hydroxyl group for the subsequent coupling reaction.

  • Reagent: A solution of a weak acid, typically 3% trichloroacetic acid (TCA) or 3% dichloroacetic acid (DCA) in an inert solvent like dichloromethane (DCM) or toluene.[8][9]

  • Procedure: The acidic solution is passed through the synthesis column, cleaving the DMT group. The resulting orange-colored DMT cation is washed away.[8]

  • Monitoring: The amount of DMT cation released can be measured spectrophotometrically to determine the efficiency of the previous coupling step.[10]

Detritylation

Step 2: Coupling

The activated phosphoramidite monomer corresponding to the next base in the sequence is coupled to the free 5'-hydroxyl group of the growing RNA chain.[8]

  • Reagents:

    • A ribonucleoside phosphoramidite with a protected 2'-hydroxyl group (e.g., TBDMS).

    • An activator, such as 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI), in anhydrous acetonitrile.[8][9]

  • Procedure: The phosphoramidite and activator are delivered to the synthesis column. The activator protonates the nitrogen of the phosphoramidite, forming a highly reactive intermediate that readily couples with the 5'-hydroxyl group, forming a phosphite triester linkage.[6][11]

  • Reaction Time: Coupling times for RNA synthesis are longer than for DNA, typically ranging from 5 to 15 minutes, due to the steric hindrance of the 2'-hydroxyl protecting group.[1][8]

Coupling

Step 3: Capping

Any unreacted 5'-hydroxyl groups are "capped" to prevent them from participating in subsequent coupling steps. This is crucial to minimize the formation of deletion mutants (n-1 sequences).[7][8]

  • Reagents: A mixture of acetic anhydride and 1-methylimidazole.[8][9] For RNA synthesis, tert-butylphenoxyacetic anhydride is sometimes used to prevent acyl exchange at the protected base amino groups.[1]

  • Procedure: The capping reagents are introduced into the column, acetylating the unreacted 5'-hydroxyl groups.[9]

Capping

Step 4: Oxidation

The unstable phosphite triester linkage is oxidized to a more stable phosphate triester.[6][8]

  • Reagent: A solution of iodine in a mixture of tetrahydrofuran (THF), pyridine, and water.[9]

  • Procedure: The oxidizing agent is passed through the column, converting the P(III) phosphite triester to a P(V) phosphate triester.[9]

Oxidation

This four-step cycle is repeated for each nucleotide to be added to the growing RNA chain.

Quantitative Data in RNA Synthesis

The efficiency of each step in the synthesis cycle is critical for obtaining a high yield of the full-length RNA product.

ParameterTypical ValueFactors Influencing Efficiency
Coupling Efficiency 98-99.5%[6][9]Purity of reagents and solvents, absence of moisture, activator type, coupling time.[11]
Detritylation Time ~120 seconds[12]Acid concentration, flow rate.
Coupling Time 5-15 minutes[8]Steric hindrance of 2'-protecting group, phosphoramidite concentration.
Capping Time ~30 seconds[12]Reagent concentration, temperature.
Oxidation Time ~60 seconds[12]Iodine concentration, water content.
Overall Yield (20-mer) 30-75% (after purification)[4]Cumulative coupling efficiency over all steps.

Experimental Protocols

The following are generalized protocols for the key stages of RNA synthesis and purification. Specific parameters may vary depending on the synthesizer, reagents, and the specific RNA sequence.

Solid-Phase Synthesis Cycle

The automated synthesizer performs the following steps for each nucleotide addition:

  • Detritylation: Flush the column with a 3% solution of TCA or DCA in dichloromethane for approximately 120 seconds.[12]

  • Wash: Wash the column with anhydrous acetonitrile.

  • Coupling: Deliver a solution of the ribonucleoside phosphoramidite (0.1 M in acetonitrile) and an activator (e.g., 0.25 M ETT in acetonitrile) to the column and allow to react for 5-15 minutes.[8][9]

  • Wash: Wash the column with anhydrous acetonitrile.

  • Capping: Treat the support with a 1:1 mixture of capping A (acetic anhydride in THF/lutidine) and capping B (1-methylimidazole in THF) for approximately 30 seconds.[9][12]

  • Wash: Wash the column with anhydrous acetonitrile.

  • Oxidation: Introduce a solution of 0.02 M iodine in THF/pyridine/water for 60 seconds.[9][12]

  • Wash: Wash the column with anhydrous acetonitrile to prepare for the next cycle.

Cleavage and Deprotection

After the final synthesis cycle, the RNA oligonucleotide is cleaved from the solid support, and all protecting groups are removed.

  • Cleavage and Base Deprotection:

    • Transfer the solid support to a screw-cap vial.

    • Add a solution of concentrated ammonia/40% methylamine (1:1, v/v) (AMA).[13]

    • Heat at 65°C for 10-15 minutes.[13][14]

    • Cool the vial and transfer the supernatant containing the RNA to a new tube.

  • 2'-Hydroxyl Deprotection (for TBDMS groups):

    • Evaporate the AMA solution to dryness.

    • Resuspend the pellet in a solution of triethylamine trihydrofluoride (TEA·3HF) in N-methylpyrrolidinone (NMP) or dimethyl sulfoxide (DMSO).[14][15]

    • Heat at 65°C for 1.5 to 2.5 hours.[14][15]

  • Quenching and Desalting:

    • Quench the reaction with an appropriate buffer.

    • Desalt the RNA using methods such as ethanol precipitation or a reverse-phase cartridge.[4][15]

Deprotection_Workflow

Purification and Analysis of Synthetic RNA

Purification of the full-length RNA product from truncated sequences and other impurities is essential for most applications.

Purification by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for purifying synthetic RNA.[3] Two common methods are:

  • Anion-Exchange (AEX) HPLC: Separates oligonucleotides based on the negative charge of the phosphate backbone. Elution is achieved with a salt gradient.[5][16]

  • Ion-Pair Reversed-Phase (IP-RP) HPLC: An ion-pairing agent is added to the mobile phase to neutralize the charge of the RNA, allowing for separation based on hydrophobicity on a reversed-phase column.[5][16] This method is also used for "DMT-on" purification, where the hydrophobic DMT group on the full-length product aids in its separation.[8]

HPLC MethodPrinciple of SeparationAdvantages
Anion-Exchange (AEX) Charge (phosphate backbone)Good resolution of different lengths.
Ion-Pair Reversed-Phase (IP-RP) HydrophobicityCompatible with mass spectrometry, allows for "DMT-on" purification.
Analysis by Mass Spectrometry

Mass spectrometry (MS) is used to confirm the identity and purity of the synthesized RNA by providing an accurate mass measurement.[17][18] Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques for RNA analysis.[19]

Conclusion

Phosphoramidite chemistry provides a robust and automated method for the synthesis of custom RNA oligonucleotides. A thorough understanding of the underlying chemical principles, careful selection of protecting groups, and optimization of reaction conditions are paramount to achieving high yields of pure, full-length RNA. The methodologies for purification and analysis outlined in this guide are essential for ensuring the quality of synthetic RNA for demanding research and therapeutic applications.

References

The Guardian Molecules: A Deep Dive into Protecting Groups in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic biology and therapeutic development, the chemical synthesis of oligonucleotides stands as a cornerstone technology. The ability to construct custom sequences of DNA and RNA with high fidelity is paramount for applications ranging from gene silencing and CRISPR-based therapies to diagnostic probes and primers. At the heart of this precise chemical orchestration lies a critical cast of molecular guardians: the protecting groups. This in-depth technical guide delves into the core principles of protecting group chemistry in oligonucleotide synthesis, providing a comprehensive overview for researchers, scientists, and drug development professionals.

The Imperative of Protection in Oligonucleotide Synthesis

The synthesis of oligonucleotides is a stepwise process, typically performed on a solid support using the robust phosphoramidite chemistry.[1][] Each incoming phosphoramidite monomer possesses several reactive functional groups: a 5'-hydroxyl group, a 3'-phosphoramidite group, and potentially reactive exocyclic amino groups on the nucleobases.[3][4] To ensure the specific and controlled formation of the desired phosphodiester backbone, all other reactive sites must be temporarily masked or "protected."[][6] These protecting groups must be stable throughout the synthesis cycles but readily removable under specific conditions that do not compromise the integrity of the growing oligonucleotide chain.[1]

The selection of an appropriate protecting group strategy is crucial for the success of the synthesis, directly impacting coupling efficiency, final yield, and the purity of the target oligonucleotide.[] The ideal protecting group should be easy to introduce, stable to the conditions of subsequent reactions, and removable with high selectivity and yield under mild conditions that do not cause side reactions, such as depurination or strand cleavage.[6][7]

A Tour of the Protecting Groups: Guardians of the Nucleoside

The protection strategy in oligonucleotide synthesis is a multi-faceted approach, with specific groups tailored for the 5'-hydroxyl, the exocyclic amines of the nucleobases, and the phosphate/phosphorothioate backbone.[3][8] In the case of RNA synthesis, an additional protecting group for the 2'-hydroxyl group of the ribose sugar is required.[9][10]

5'-Hydroxyl Protection: The Gatekeeper of Chain Elongation

The most commonly used protecting group for the 5'-hydroxyl function is the acid-labile dimethoxytrityl (DMT) group.[3][4][] Its steric bulk also contributes to the solubility of the phosphoramidite monomer in organic solvents. The DMT group is quantitatively removed at the beginning of each synthesis cycle by treatment with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane.[11][12] This deprotection step, known as detritylation, liberates the 5'-hydroxyl group for the subsequent coupling reaction.[11]

Nucleobase Protection: Shielding the Genetic Information

The exocyclic amino groups of adenine (A), guanine (G), and cytosine (C) are nucleophilic and must be protected to prevent side reactions during phosphoramidite activation and coupling.[7][11] Thymine (T) and uracil (U) do not have exocyclic amino groups and typically do not require protection.[4] The choice of nucleobase protecting groups is critical and often dictates the final deprotection strategy.

Standard Protecting Groups: The conventional set of protecting groups includes benzoyl (Bz) for adenine and cytosine, and isobutyryl (iBu) for guanine.[3][13] These acyl-type protecting groups are robust and stable throughout the synthesis.[] However, their removal requires prolonged treatment with concentrated ammonium hydroxide at elevated temperatures.[11]

Mild and Ultra-Mild Protecting Groups: For the synthesis of oligonucleotides containing sensitive modifications or labels that cannot withstand harsh basic conditions, a range of "mild" and "ultra-mild" protecting groups have been developed.[8][14] These include phenoxyacetyl (Pac) for adenine, acetyl (Ac) for cytosine, and dimethylformamidine (dmf) or isopropylphenoxyacetyl (i-Pr-PAC) for guanine.[4][11] These groups can be removed under significantly milder conditions, such as treatment with aqueous ammonia at room temperature or with a mixture of aqueous ammonia and methylamine (AMA).[15] Ultra-mild protecting groups, like N,N-dimethylacetamidine (Dma) for adenine, allow for deprotection with potassium carbonate in methanol, which is beneficial for highly sensitive oligonucleotides.[16][17]

Phosphate/Phosphorothioate Protection: Securing the Backbone

During the coupling step, a phosphite triester linkage is formed, which is subsequently oxidized to a more stable phosphate triester.[11] The non-bridging oxygen of the phosphate is protected, most commonly with a β-cyanoethyl group.[1][3] This group is stable to the acidic conditions of detritylation but is readily removed at the end of the synthesis via a β-elimination reaction under basic conditions, typically during the cleavage and nucleobase deprotection step.[11] For the synthesis of phosphorothioate oligonucleotides, where a sulfur atom replaces a non-bridging oxygen, the β-cyanoethyl group also serves as the protecting group for the sulfur.[18]

2'-Hydroxyl Protection in RNA Synthesis: A Unique Challenge

The presence of the 2'-hydroxyl group in ribose adds a layer of complexity to RNA synthesis. This group must be protected to prevent 2'-acylation, phosphodiester bond migration, and chain cleavage during the synthesis cycle.[9][10] The 2'-hydroxyl protecting group must be orthogonal to the 5'-DMT group and the nucleobase protecting groups, meaning it must be stable during their removal and selectively cleaved under a different set of conditions.[19]

Commonly used 2'-hydroxyl protecting groups include tert-butyldimethylsilyl (TBDMS) and triisopropylsilyloxymethyl (TOM).[][9] The TBDMS group is removed after synthesis using a fluoride source, such as tetrabutylammonium fluoride (TBAF) or triethylamine trihydrofluoride (TEA·3HF).[9] The TOM group offers improved steric properties, leading to better coupling efficiencies.[9]

The Phosphoramidite Synthesis Cycle: A Step-by-Step Workflow

The solid-phase synthesis of oligonucleotides using phosphoramidite chemistry is a cyclical process, with each cycle consisting of four main steps:

Oligonucleotide_Synthesis_Cycle cluster_reagents Reagents Detritylation 1. Detritylation (DMT Removal) Coupling 2. Coupling Detritylation->Coupling Free 5'-OH Detritylation_reagent TCA or DCA Detritylation->Detritylation_reagent Capping 3. Capping Coupling->Capping Phosphite Triester Coupling_reagent Phosphoramidite + Activator (e.g., Tetrazole) Coupling->Coupling_reagent Oxidation 4. Oxidation Capping->Oxidation Capped Failures Capping_reagent Acetic Anhydride + N-Methylimidazole Capping->Capping_reagent NextChain Growing Oligonucleotide (n+1-mer) Oxidation->NextChain Phosphate Triester Oxidation_reagent Iodine + Water Oxidation->Oxidation_reagent Chain Growing Oligonucleotide (n-mer) Chain->Detritylation NextChain->Detritylation Next Cycle

Figure 1: The phosphoramidite oligonucleotide synthesis cycle.

  • Detritylation: The acid-labile 5'-DMT group is removed from the solid support-bound oligonucleotide, exposing a free 5'-hydroxyl group.[11]

  • Coupling: The next phosphoramidite monomer, activated by a weak acid such as tetrazole, is coupled to the free 5'-hydroxyl group, extending the oligonucleotide chain by one nucleotide.[1]

  • Capping: To prevent the elongation of unreacted (failure) sequences in subsequent cycles, any free 5'-hydroxyl groups that did not undergo coupling are permanently blocked by acetylation with acetic anhydride and N-methylimidazole.[1]

  • Oxidation: The newly formed phosphite triester linkage, which is unstable to the acidic conditions of the detritylation step, is oxidized to a stable phosphate triester using an oxidizing agent, typically iodine in the presence of water.[11]

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.

Cleavage and Deprotection: Liberating the Final Product

Once the synthesis is complete, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed to yield the final, biologically active molecule.[8][20] This process is often performed in a single step using a basic solution.[8]

Deprotection_Workflow cluster_conditions Typical Conditions Start Solid Support-Bound Protected Oligonucleotide CleavageDeprotection Cleavage from Support & Base/Phosphate Deprotection Start->CleavageDeprotection RNA_Deprotection 2'-OH Deprotection (for RNA) CleavageDeprotection->RNA_Deprotection If RNA Purification Purification (e.g., HPLC, PAGE) CleavageDeprotection->Purification If DNA Cleavage_reagent Aqueous Ammonia, AMA, or other basic solutions CleavageDeprotection->Cleavage_reagent RNA_Deprotection->Purification RNA_reagent Fluoride Source (e.g., TBAF) RNA_Deprotection->RNA_reagent FinalProduct Purified, Deprotected Oligonucleotide Purification->FinalProduct

Figure 2: General workflow for oligonucleotide cleavage and deprotection.

The choice of deprotection conditions is dictated by the protecting groups used during the synthesis.[8]

Quantitative Data on Deprotection Conditions

Protecting Group StrategyNucleobase Protecting Groups (A, C, G)Deprotection ReagentTemperature (°C)TimeReference(s)
Standard Benzoyl (Bz), Isobutyryl (iBu)Concentrated Ammonium Hydroxide555 - 17 hours[11][21]
Mild Phenoxyacetyl (Pac), Acetyl (Ac), Dimethylformamidine (dmf)Concentrated Ammonium HydroxideRoom Temperature2 - 8 hours[21]
Ultra-Fast Acetyl (Ac) for dCAmmonium Hydroxide / Methylamine (AMA)Room Temperature5 - 10 minutes[15]
Ultra-Mild Phenoxyacetyl (Pac), Acetyl (Ac)0.05 M Potassium Carbonate in MethanolRoom Temperature4 hours[8]

Experimental Protocols

Standard Deprotection Protocol (Ammonium Hydroxide)

  • Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.

  • Add 1-2 mL of concentrated ammonium hydroxide (28-30%).

  • Seal the vial tightly.

  • Incubate the vial at 55 °C for 5-8 hours.

  • Allow the vial to cool to room temperature.

  • Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

  • Wash the solid support with 0.5-1 mL of water and combine the wash with the supernatant.

  • Evaporate the ammonium hydroxide solution to dryness using a vacuum concentrator.

  • Resuspend the oligonucleotide pellet in an appropriate buffer for quantification and purification.

Ultra-Fast Deprotection Protocol (AMA)

  • Transfer the solid support to a screw-cap vial.

  • Add 1 mL of AMA solution (a 1:1 mixture of concentrated ammonium hydroxide and 40% aqueous methylamine).

  • Seal the vial and incubate at room temperature for 10 minutes.

  • Cool the vial on ice for 5 minutes.

  • Transfer the supernatant to a new tube.

  • Wash the support with 0.5 mL of water and combine with the supernatant.

  • Evaporate the solution to dryness.

  • Resuspend the oligonucleotide in buffer.

RNA Deprotection (TBDMS Group Removal)

  • Following cleavage and base/phosphate deprotection, evaporate the solution to dryness.

  • Resuspend the oligonucleotide pellet in 250 µL of 1 M TBAF in THF.

  • Incubate at room temperature for 12-16 hours.

  • Quench the reaction by adding 300 µL of 1 M triethylammonium acetate (TEAA).

  • Desalt the oligonucleotide using a size-exclusion column or by ethanol precipitation.

  • Purify the deprotected RNA by HPLC or PAGE.

Orthogonal Protection Strategies: Enabling Advanced Applications

For the synthesis of complex oligonucleotides with multiple modifications or for applications requiring selective deprotection of certain nucleobases, orthogonal protecting group strategies are employed.[16][22] An orthogonal set of protecting groups allows for the removal of one type of protecting group in the presence of others.[16] For example, the allyloxycarbonyl (alloc) group can be used to protect a specific nucleobase and can be selectively removed using a palladium catalyst without affecting the standard base-labile protecting groups.[16] This enables site-specific labeling or modification of the oligonucleotide while it is still attached to the solid support.

Conclusion

Protecting groups are the unsung heroes of oligonucleotide synthesis, enabling the precise and efficient construction of these vital molecules. A thorough understanding of their chemical properties, stability, and deprotection kinetics is essential for any researcher or professional working in the field of oligonucleotide-based therapeutics and diagnostics. The continuous development of novel protecting group strategies, particularly those that allow for milder deprotection conditions and orthogonal manipulations, will undoubtedly pave the way for the synthesis of increasingly complex and sophisticated nucleic acid constructs, further expanding the horizons of synthetic biology and medicine.

References

Methodological & Application

Application Notes and Protocols for Ac-rC Phosphoramidite in RNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical synthesis of RNA oligonucleotides is a cornerstone of modern molecular biology and drug development, enabling the production of tools for functional genomics, therapeutic agents like siRNAs and antisense oligonucleotides, and components for diagnostics. The phosphoramidite method is the standard for solid-phase synthesis of RNA. A key aspect of this methodology is the use of protecting groups on the nucleobases to prevent unwanted side reactions during synthesis. The choice of these protecting groups significantly impacts the efficiency of the synthesis and the conditions required for the final deprotection of the oligonucleotide.

This document provides detailed application notes and protocols for the use of N4-acetyl-2'-O-tert-butyldimethylsilyl-cytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite (Ac-rC phosphoramidite) in RNA synthesis. The acetyl protecting group on cytidine offers distinct advantages, particularly in facilitating rapid and efficient deprotection, which is critical for preserving the integrity of the synthesized RNA.

Key Advantages of this compound

  • Facilitates "UltraFAST" Deprotection: The acetyl group is more labile than traditional protecting groups like benzoyl (Bz), allowing for significantly shorter deprotection times.[1][2][3] This is particularly beneficial when using reagents like aqueous methylamine (AMA), enabling deprotection in as little as 5-10 minutes at 65°C.[1][2][3]

  • Prevents Base Modification: The use of Ac-rC is crucial in the UltraFAST deprotection system to avoid modification of the cytidine base, which can occur with Bz-dC under these conditions.[1][2]

  • High Coupling Efficiency: Ac-rC phosphoramidites exhibit high coupling efficiency, comparable to other standard RNA phosphoramidites, ensuring the synthesis of high-purity, full-length oligonucleotides.[4][]

Experimental Protocols

Solid-Phase RNA Synthesis using this compound

The solid-phase synthesis of RNA oligonucleotides follows a cyclical four-step process for each nucleotide addition: deblocking, coupling, capping, and oxidation.[6]

Materials and Reagents:

  • Ac-rC CE phosphoramidite

  • Standard RNA phosphoramidites (A, G, U) with appropriate protecting groups (e.g., Bz-rA, iBu-rG)[4]

  • Controlled Pore Glass (CPG) solid support

  • Anhydrous acetonitrile

  • Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)

  • Capping solution (e.g., Cap A: acetic anhydride/pyridine/THF; Cap B: 10% N-methylimidazole/THF)

  • Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine)

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

  • Automated DNA/RNA synthesizer

Protocol:

  • Preparation of Reagents: Dissolve the this compound and other RNA phosphoramidites in anhydrous acetonitrile to a final concentration of 0.1 M.[7][8] Install the reagent bottles on the automated synthesizer.

  • Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction. The initial nucleoside is attached to the CPG solid support.[6] Each subsequent nucleotide is added through the following four steps: a. Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed by treatment with the deblocking solution.[6] b. Coupling: The this compound is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[6][] A typical coupling time for standard RNA phosphoramidites is around 30 seconds, though longer times may be necessary for modified bases.[10] c. Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solution to prevent the formation of deletion mutants in subsequent cycles.[6][11] d. Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using the oxidizing solution.[6][10]

  • Final Deblocking: After the final coupling cycle, the terminal 5'-DMT group can be either removed on the synthesizer (DMT-off) or left intact (DMT-on) for purification purposes.[1][10]

Cleavage and Deprotection Protocol (UltraFAST Method)

This protocol is recommended for oligonucleotides synthesized with Ac-rC to take advantage of the rapid deprotection.

Materials and Reagents:

  • Ammonium hydroxide/Methylamine solution (AMA) (1:1 mixture of 40% aqueous methylamine and 40% aqueous ammonium hydroxide)[7]

  • Dimethylsulfoxide (DMSO), anhydrous[12]

  • Triethylamine trihydrofluoride (TEA·3HF)[12]

  • Triethylamine (TEA)[12]

  • RNA Quenching Buffer[1][2]

Protocol:

  • Cleavage from Support and Base Deprotection: a. Transfer the CPG support with the synthesized oligonucleotide to a 2 mL screw-cap vial. b. Add 1 mL of AMA solution to the vial. c. Incubate the vial at 65°C for 10-20 minutes.[12] d. Cool the vial to room temperature and transfer the supernatant containing the oligonucleotide to a new tube. e. Evaporate the solution to dryness using a vacuum concentrator.

  • Removal of 2'-TBDMS Protecting Groups: a. Dissolve the dried oligonucleotide pellet in 115 µL of anhydrous DMSO. Gentle heating at 65°C for a few minutes may be required for complete dissolution.[12] b. Add 60 µL of TEA to the DMSO solution and mix gently.[12] c. Add 75 µL of TEA·3HF to the mixture.[12] d. Incubate the reaction at 65°C for 2.5 hours.[1][2][12] e. Quench the reaction by adding 1.75 mL of RNA Quenching Buffer.[1][2]

  • Purification: The deprotected RNA can now be purified using methods such as HPLC or solid-phase extraction cartridges.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the use of this compound in RNA synthesis.

ParameterValueReference
Phosphoramidite Concentration 0.1 M in anhydrous acetonitrile[7][8]
Coupling Time (Standard) ~30 seconds[10]
Coupling Efficiency >99%[6]
Oxidizer Concentration (Iodine) 0.02 M[10]

Table 1: Typical Synthesis Parameters

Deprotection StepReagentTemperature (°C)DurationReference
Cleavage & Base Deprotection (UltraFAST) AMA6510-20 minutes[12]
2'-TBDMS Deprotection TEA·3HF in DMSO/TEA652.5 hours[1][2][12]
Standard Deprotection (for comparison) NH4OH5517 hours[1]

Table 2: Deprotection Conditions

Visualizations

RNA Synthesis Cycle

The following diagram illustrates the four-step cycle of solid-phase RNA synthesis using the phosphoramidite method.

RNA_Synthesis_Cycle cluster_cycle RNA Synthesis Cycle deblocking 1. Deblocking (DMT Removal) coupling 2. Coupling (Ac-rC Addition) deblocking->coupling capping 3. Capping (Unreacted Chains) coupling->capping oxidation 4. Oxidation (Phosphite to Phosphate) capping->oxidation oxidation:s->deblocking:n Next Cycle start Start: Support-Bound Nucleoside end_synthesis Final Oligonucleotide on Support

Caption: The four-step cycle of phosphoramidite-based RNA synthesis.

Ac-rC Deprotection Workflow

This diagram outlines the key stages of the cleavage and deprotection process for an RNA oligonucleotide synthesized using this compound.

Deprotection_Workflow start Synthesized Oligonucleotide on CPG Support cleavage Cleavage & Base Deprotection (AMA, 65°C, 10-20 min) start->cleavage dry_down1 Evaporation cleavage->dry_down1 silyl_deprotection 2'-TBDMS Deprotection (TEA·3HF, 65°C, 2.5 h) dry_down1->silyl_deprotection quench Quenching silyl_deprotection->quench purification Purification (e.g., HPLC) quench->purification final_product Purified RNA Oligonucleotide purification->final_product

Caption: Workflow for the deprotection of Ac-rC containing RNA.

References

Ac-rC Phosphoramidite: Application Notes and Protocols for High-Efficiency siRNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small interfering RNAs (siRNAs) have emerged as powerful tools for gene silencing, offering therapeutic potential for a wide range of diseases. The chemical synthesis of highly pure and potent siRNAs is paramount for successful research and drug development. Ac-rC (N-acetyl-cytidine) phosphoramidite is a key building block in the solid-phase synthesis of RNA oligonucleotides, including siRNAs. The acetyl protecting group on the cytidine base offers advantages in terms of deprotection kinetics, allowing for milder conditions that preserve the integrity of the final siRNA product.[1][2] This document provides detailed application notes and protocols for the use of Ac-rC phosphoramidite in the synthesis of siRNAs.

Chemical Structure of this compound

This compound is a protected ribonucleoside monomer used in automated oligonucleotide synthesis. The key protecting groups are the 5'-dimethoxytrityl (DMT) group for the hydroxyl function, a 2'-hydroxyl protecting group (commonly TBDMS), the N-acetyl group on the cytidine base, and the phosphoramidite group at the 3'-position.

Caption: Chemical structure of this compound.

Application Notes

This compound is particularly well-suited for the synthesis of siRNAs due to the lability of the acetyl protecting group under standard deprotection conditions. This allows for rapid and complete removal of the base protection, minimizing the potential for side reactions and degradation of the RNA strand. The use of Ac-rC is compatible with standard phosphoramidite chemistry cycles on automated synthesizers.[][4]

Quality Control and Performance Data

The quality of this compound is critical for achieving high coupling efficiencies and generating high-purity siRNAs. Reputable suppliers provide comprehensive quality control data, including High-Performance Liquid Chromatography (HPLC) and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy to ensure purity.

ParameterTypical SpecificationSignificance
Purity (HPLC) >98%Ensures minimal side reactions and high yield of full-length oligonucleotides.
³¹P NMR >99%Confirms the integrity of the phosphoramidite group, crucial for efficient coupling.
Coupling Efficiency >99%High per-step coupling efficiency is essential for the synthesis of long oligonucleotides like siRNAs.

Table 1: Typical quality control specifications for this compound.

Experimental Protocols

The following protocols provide a comprehensive workflow for the synthesis, purification, and functional validation of siRNAs using this compound.

Automated Solid-Phase Synthesis of siRNA

This protocol outlines the steps for synthesizing a single-strand RNA oligonucleotide on an automated DNA/RNA synthesizer using phosphoramidite chemistry.

cluster_synthesis siRNA Synthesis Workflow start Start Synthesis deblock Deblocking: Remove 5'-DMT group start->deblock couple Coupling: Add this compound deblock->couple cap Capping: Block unreacted 5'-OH groups couple->cap oxidize Oxidation: Stabilize phosphate backbone cap->oxidize repeat Repeat Cycle for next base oxidize->repeat repeat->deblock Yes end Cleavage & Deprotection repeat->end No

Caption: Automated siRNA synthesis cycle.

Methodology:

  • Preparation:

    • Dissolve this compound and other RNA phosphoramidites (A, G, U) in anhydrous acetonitrile to a final concentration of 0.1 M.

    • Install the phosphoramidite vials on the synthesizer.

    • Prepare fresh solutions of activator (e.g., 0.25 M DCI or 0.45 M Tetrazole), capping reagents, deblocking solution (3% trichloroacetic acid in dichloromethane), and oxidizing agent (0.02 M iodine in THF/water/pyridine).

    • Pack a synthesis column with the appropriate solid support (e.g., CPG) functionalized with the first nucleoside of the siRNA sequence.

  • Synthesis Cycle:

    • Deblocking: The 5'-DMT protecting group is removed by treatment with the deblocking solution.

    • Coupling: The activated this compound is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A coupling time of 5-15 minutes is generally recommended for RNA phosphoramidites.[5]

    • Capping: Unreacted 5'-hydroxyl groups are capped with acetic anhydride to prevent the formation of deletion mutants.

    • Oxidation: The phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the iodine solution.

    • This cycle is repeated for each subsequent nucleotide in the siRNA sequence.

Cleavage and Deprotection

After synthesis, the siRNA is cleaved from the solid support and all protecting groups are removed.

Methodology:

  • Transfer the solid support from the synthesis column to a screw-cap vial.

  • Add a mixture of aqueous ammonium hydroxide and 40% aqueous methylamine (AMA) (1:1, v/v).[6]

  • Incubate the vial at 65°C for 10-15 minutes.[1][6]

  • Cool the vial on ice and transfer the supernatant containing the cleaved and deprotected siRNA to a new tube.

  • To remove the 2'-TBDMS protecting group, treat the oligonucleotide with a solution of triethylamine trihydrofluoride (TEA·3HF) in DMSO or neat TEA·3HF.

  • Quench the reaction and desalt the siRNA using ethanol precipitation or a desalting column.

Purification by HPLC

High-performance liquid chromatography (HPLC) is used to purify the full-length siRNA from shorter failure sequences.[7][8]

Methodology:

  • Column: Use a reverse-phase HPLC column (e.g., C18).

  • Mobile Phase A: 0.1 M triethylammonium acetate (TEAA) in water.

  • Mobile Phase B: 0.1 M TEAA in acetonitrile.

  • Gradient: Run a linear gradient of increasing Mobile Phase B to elute the siRNA. The hydrophobic DMT-on full-length product will elute later than the DMT-off failure sequences.

  • Collect the peak corresponding to the full-length siRNA.

  • Remove the DMT group by treating the collected fraction with 80% acetic acid.

  • Desalt the purified siRNA.

Quality Control by Mass Spectrometry

MALDI-TOF mass spectrometry is used to confirm the identity and purity of the synthesized siRNA.[9][10][11]

Methodology:

  • Prepare a sample of the purified siRNA.

  • Co-crystallize the sample with a suitable matrix (e.g., 3-hydroxypicolinic acid).

  • Analyze the sample using a MALDI-TOF mass spectrometer.

  • Compare the observed mass with the calculated mass of the target siRNA sequence.

siRNA Transfection and Gene Knockdown Analysis

This protocol describes the transfection of siRNA into cultured cells and the subsequent analysis of target gene knockdown.

cluster_knockdown Gene Knockdown Workflow start Seed Cells transfect Transfect with siRNA start->transfect incubate Incubate Cells (24-72 hours) transfect->incubate harvest Harvest Cells incubate->harvest analysis Analyze Knockdown harvest->analysis qpcr qRT-PCR (mRNA level) analysis->qpcr western Western Blot (Protein level) analysis->western

Caption: Workflow for siRNA transfection and analysis.

Methodology:

  • Cell Seeding: Seed cells in a multi-well plate to achieve 50-70% confluency at the time of transfection.[12]

  • Transfection:

    • Dilute the siRNA in serum-free medium.

    • Dilute a suitable transfection reagent (e.g., lipofectamine) in serum-free medium.

    • Combine the diluted siRNA and transfection reagent and incubate to allow complex formation.

    • Add the siRNA-transfection reagent complexes to the cells.[13][14]

  • Incubation: Incubate the cells for 24-72 hours.

  • Analysis of Knockdown:

    • Quantitative Real-Time PCR (qRT-PCR): Isolate total RNA from the cells and perform qRT-PCR to quantify the target mRNA levels.[15][16][17][18]

    • Western Blot: Lyse the cells and perform Western blotting to analyze the target protein levels.[19][20][21]

Gene TargetCell LineTransfection ReagentsiRNA ConcentrationKnockdown Efficiency (mRNA)
GAPDHHeLaLipofectamine RNAiMAX20 nM>90%
LuciferaseHEK293siTran 1.010 nM~85%
CTNNB1HeLaDharmaFECT 125-100 nM>90%

Table 2: Example data on siRNA-mediated gene knockdown efficiency.

Signaling Pathway Analysis

siRNAs synthesized using this compound can be designed to target key components of various cellular signaling pathways implicated in disease. Two such critical pathways are the MAPK and PI3K-Akt pathways, which are often dysregulated in cancer.

MAPK Signaling Pathway

The MAPK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[22][23][24]

cluster_mapk MAPK Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., Myc, Fos) ERK->Transcription Proliferation Cell Proliferation, Survival Transcription->Proliferation

Caption: Simplified MAPK signaling pathway.

PI3K-Akt Signaling Pathway

The PI3K-Akt pathway is a central regulator of cell growth, metabolism, and survival.[25][26][27]

cluster_pi3k PI3K-Akt Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Downstream Downstream Effectors (e.g., mTOR, GSK3) Akt->Downstream Growth Cell Growth, Survival Downstream->Growth

Caption: Simplified PI3K-Akt signaling pathway.

By designing siRNAs to target mRNAs of key kinases or signaling nodes within these pathways, researchers can effectively study gene function and explore potential therapeutic interventions.

Conclusion

This compound is a reliable and efficient building block for the synthesis of high-quality siRNAs. The protocols and data presented in this document provide a comprehensive guide for researchers and drug development professionals to successfully synthesize, purify, and validate siRNAs for gene silencing applications. The use of robust analytical techniques and well-optimized biological assays is crucial for ensuring the specificity and potency of the synthesized siRNAs.

References

Application Notes and Protocols: Use of N4-acetylcytidine (Ac-rC) in Phosphorodithioate (PS2) RNA Modification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Introduction to Phosphorodithioate (PS2) RNA

The chemical modification of oligonucleotides is a cornerstone of modern therapeutic and diagnostic development. Among these modifications, the phosphorodithioate (PS2) linkage, where both non-bridging oxygen atoms of a phosphodiester backbone are replaced by sulfur, offers significant advantages.[1] Unlike the more common phosphorothioate (PS) modification, which creates a chiral center at the phosphorus atom, the PS2 linkage is achiral, similar to the native phosphodiester backbone.[1][2] This property simplifies synthesis and characterization, avoiding the complexities of diastereomeric mixtures.

Key advantages of the PS2 modification include:

  • Enhanced Nuclease Resistance: PS2-modified oligonucleotides exhibit exceptional stability against degradation by nucleases, even more so than their phosphorothioate (PS) counterparts.[1][2][3] This increased metabolic stability is crucial for in vivo applications.

  • Achiral Phosphorus Center: The absence of a new stereocenter simplifies the chemical synthesis and subsequent analysis of the oligonucleotide.[1][2][4][5]

  • High Protein Binding Affinity: PS2-modified oligonucleotides (thioaptamers) have been shown to bind to protein targets with high affinity, making them promising candidates for aptamer-based therapeutics and diagnostics.[1][4][5]

The Role of N4-acetylcytidine (Ac-rC)

N4-acetylcytidine (ac4C) is a naturally occurring post-transcriptional RNA modification found in all domains of life. It plays a crucial role in RNA metabolism by enhancing the thermal stability of RNA duplexes and ensuring the fidelity of mRNA translation.[6] The incorporation of Ac-rC into synthetic oligonucleotides allows researchers to investigate its specific structural and functional roles.

By combining the stabilizing properties of Ac-rC with the nuclease-resistant PS2 backbone, researchers can develop novel RNA-based tools and therapeutic candidates. These constructs are invaluable for:

  • Studying the impact of Ac-rC on RNA structure and function in a nuclease-resistant context.

  • Developing highly stable and biologically active siRNAs, antisense oligonucleotides, and aptamers.[1]

  • Probing RNA-protein interactions with enhanced specificity and stability.

This document provides detailed protocols for the automated solid-phase synthesis, deprotection, and purification of RNA oligonucleotides containing site-specific Ac-rC and phosphorodithioate (PS2) linkages.

Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis of Ac-rC PS2-RNA

This protocol outlines the synthesis of RNA oligonucleotides containing Ac-rC and PS2 linkages using commercially available RNA thiophosphoramidites on an automated DNA/RNA synthesizer.

Materials:

  • Ac-rC thiophosphoramidite and other desired RNA thiophosphoramidites (e.g., Bz-rA, Ac-rG, rU)

  • Standard RNA phosphoramidites (for phosphodiester linkages, if creating a chimeric backbone)

  • Controlled-Pore Glass (CPG) solid support column

  • Anhydrous Acetonitrile (ACN)

  • Anhydrous Dichloromethane (DCM)

  • Activator solution: 0.25 M 5-(3,5-bis(trifluoromethyl)phenyl)-1H-tetrazole (Activator-42) in ACN

  • Sulfurizing reagent: 0.05 M 3-((N,N-dimethylaminomethylidene)amino)-3H-1,2,4-dithiazole-5-thione (DDTT) in ACN/Pyridine

  • Capping Reagents: Cap A (Acetic Anhydride) and Cap B (N-Methylimidazole)

  • Deblocking Reagent: 3% Trichloroacetic acid (TCA) in DCM

  • Helium or Argon gas (anhydrous)

Instrumentation:

  • Automated DNA/RNA Synthesizer (e.g., Expedite, MerMade, or similar)

Procedure:

  • Reagent Preparation:

    • Dissolve RNA thiophosphoramidites (including Ac-rC thiophosphoramidite) to a final concentration of approximately 0.15 M.[1]

    • Most thiophosphoramidites can be dissolved in anhydrous ACN. Bz-A and Ac-G thiophosphoramidites may require a solution of anhydrous ACN containing 10% anhydrous DCM (v/v) for complete dissolution.[1]

    • Use an argon-dried syringe to handle anhydrous solvents to prevent moisture contamination.[1]

    • Install the prepared phosphoramidite, activator, sulfurizing, and other standard reagents on the synthesizer.

  • Synthesizer Programming:

    • Program the desired RNA sequence.

    • Modify the standard RNA synthesis cycle for the positions where a PS2 linkage is required. The key modifications from a standard phosphodiester cycle are an extended coupling time and the replacement of the oxidation step with a sulfurization step before capping.[5]

  • Modified Synthesis Cycle for PS2 Linkage:

    • Step 1: Detritylation: The 5'-DMT protecting group is removed from the support-bound nucleoside using the deblocking reagent (3% TCA in DCM).

    • Step 2: Coupling: The Ac-rC thiophosphoramidite (or other thiophosphoramidite) is activated by Activator-42 and delivered to the column. The coupling time should be extended to ~12 minutes to ensure high coupling efficiency.[1]

    • Step 3: Sulfurization: The newly formed thiophosphite triester is sulfurized to a phosphorodithiotriester using the DDTT reagent.

    • Step 4: Capping: Any unreacted 5'-hydroxyl groups are capped using the capping reagents to prevent the formation of (n-1) shortmer sequences. Note that for PS2 synthesis, capping is performed after sulfurization.[5]

    • The cycle is repeated until the full-length sequence is assembled.

  • Synthesis Completion:

    • After the final cycle, the synthesis can be completed with the 5'-DMT group either on (DMT-on) for purification purposes or off (DMT-off).[1]

    • Once the synthesis is complete, remove the column from the synthesizer and dry the CPG support thoroughly with a stream of argon or helium gas.[1]

PS2_Synthesis_Cycle cluster_workflow Solid-Phase PS2-RNA Synthesis Cycle Start Start Cycle (CPG with free 5'-OH) Coupling Step 2: Coupling (Ac-rC Thiophosphoramidite + Activator-42, ~12 min) Sulfurization Step 3: Sulfurization (DDTT Reagent) Coupling->Sulfurization Formed Thiophosphite Triester Capping Step 4: Capping (Cap A + Cap B) Sulfurization->Capping Formed PS2 Linkage Detritylation Step 1: Detritylation (3% TCA in DCM) Capping->Detritylation Capped Failures End Repeat for Next Nucleotide Detritylation->End New Free 5'-OH

Caption: Automated solid-phase synthesis cycle for incorporating an Ac-rC phosphorodithioate linkage.
Protocol 2: Deprotection of Ac-rC PS2-RNA

This protocol describes the cleavage of the oligonucleotide from the solid support and the removal of all protecting groups from the nucleobases, the phosphate backbone, and the 2'-hydroxyl groups.

Materials:

  • Concentrated Ammonium Hydroxide : Ethanol (3:1, v/v)

  • DL-dithiothreitol (DTT)

  • Alternatively: AMA solution (1:1 mixture of 40% aqueous Methylamine and concentrated Ammonium Hydroxide)

  • Triethylamine trihydrofluoride (TEA·3HF)

  • N-Methyl-2-pyrrolidone (NMP)

  • Triethylamine (TEA)

  • RNase-free water and microcentrifuge tubes

Procedure:

  • Transfer Support: Carefully transfer the CPG solid support from the synthesis column to a 4 mL sealable vial.[1]

  • Base and Phosphate Deprotection (Cleavage from Support):

    • Method A (Ammonia/Ethanol):

      • Prepare a fresh solution of concentrated ammonium hydroxide:ethanol (3:1, v/v) containing 20 mM DTT.

      • Add 1.0 mL of this solution to the vial containing the CPG support.[1]

      • Seal the vial tightly and incubate at 55 °C for 15-16 hours.[1]

    • Method B (AMA - Faster):

      • Prepare a fresh solution of AMA containing 20 mM DTT.

      • Add 1.0 mL of this solution to the vial.

      • Seal the vial tightly and incubate at 65 °C for 15 minutes.[1]

  • Recover Supernatant:

    • After incubation, cool the vial to room temperature.

    • Carefully transfer the supernatant containing the cleaved and partially deprotected RNA to a new RNase-free microcentrifuge tube.

    • Wash the CPG support with an appropriate solvent (e.g., Ethanol:Acetonitrile:Water) and combine the washes with the supernatant.

    • Dry the combined solution to a pellet using a centrifugal vacuum concentrator.

  • 2'-Hydroxyl (TBDMS) Group Deprotection:

    • Prepare the desilylation solution by combining NMP, TEA, and TEA·3HF.[7] A typical ratio is 1.5 mL NMP, 750 µL TEA, and 1 mL TEA·3HF. Caution: Add reagents in this specific order.

    • Resuspend the dried RNA pellet in 250 µL of the TEA·3HF/NMP solution.[7]

    • Incubate the mixture at 65 °C for 1.5 - 2.5 hours.[7][8]

  • Quench and Precipitate:

    • Cool the reaction on ice.

    • Quench the reaction by adding a quenching buffer or by precipitating the oligonucleotide. For precipitation, add 1-butanol (~1 mL), vortex, and incubate at -70 °C for at least 1 hour.[7]

    • Centrifuge at maximum speed for 30 minutes at 4 °C to pellet the fully deprotected RNA.[7]

    • Carefully decant the supernatant, wash the pellet with 70% ethanol, and briefly air-dry.

    • Resuspend the crude RNA pellet in an appropriate RNase-free buffer (e.g., TE buffer).

Protocol 3: Purification and Analysis of Ac-rC PS2-RNA

Purification of the crude oligonucleotide is essential to remove failure sequences and byproducts from the deprotection steps.

Materials:

  • HPLC system with UV detector

  • Anion-exchange or Reversed-phase HPLC column[1][9][10][11]

  • Mobile Phase A (e.g., 20 mM TEAA buffer, pH 7.0)

  • Mobile Phase B (e.g., 20 mM TEAA in 50% Acetonitrile)

  • Desalting columns (e.g., Sep-Pak C18)[12]

  • MALDI-TOF or ESI Mass Spectrometer

Procedure:

  • HPLC Purification:

    • Equilibrate the chosen HPLC column (anion-exchange is often preferred for RNA) with the starting mobile phase conditions.[1]

    • Dissolve the crude RNA pellet in Mobile Phase A.

    • Inject approximately 0.5 - 1.0 OD₂₆₀ of the crude sample onto the column.[1]

    • Elute the oligonucleotide using a linear gradient of Mobile Phase B. A typical gradient might be 0% to 50% B over 40 minutes.[1] The optimal gradient will depend on the sequence length and number of PS2 modifications.[1]

    • Monitor the elution profile at 260 nm and collect the fractions corresponding to the main product peak.

  • Desalting:

    • Combine the purified fractions.

    • Desalt the sample using a desalting cartridge or via ethanol precipitation to remove HPLC buffer salts.[12]

    • Dry the final product to a pellet.

  • Quantification and Analysis:

    • Resuspend the purified RNA in RNase-free water or buffer.

    • Determine the concentration by measuring the absorbance at 260 nm (OD₂₆₀).

    • Confirm the identity and purity of the final product using mass spectrometry (MALDI-TOF or ESI-MS).[13][14][15][16][17]

Deprotection_Purification_Workflow cluster_workflow PS2-RNA Deprotection and Purification Workflow Start Synthesized Oligo on CPG Support Cleavage Step 1: Cleavage & Base Deprotection (Ammonia/Ethanol or AMA, 55-65°C) Start->Cleavage Dry1 Dry Supernatant Cleavage->Dry1 Desilylation Step 2: 2'-OH Deprotection (TEA·3HF / NMP, 65°C) Dry1->Desilylation Precipitation Step 3: Quench & Precipitate (Butanol Precipitation) Desilylation->Precipitation Purification Step 4: HPLC Purification (Anion-Exchange or RP-HPLC) Precipitation->Purification Crude Product Desalting Step 5: Desalting Purification->Desalting Purified Fractions Analysis Step 6: Analysis (UV-Vis & Mass Spec) Desalting->Analysis Final Pure Ac-rC PS2-RNA Analysis->Final

Caption: Workflow for the deprotection, purification, and analysis of synthetic PS2-RNA.

Data Presentation

Table 1: Key Parameters for Solid-Phase Synthesis of PS2 Linkages

This table summarizes the critical parameters that differ from a standard phosphodiester RNA synthesis cycle.

ParameterStandard RNA (Phosphodiester)Modified RNA (Phosphorodithioate)Reference(s)
Building Block PhosphoramiditeThiophosphoramidite[1]
Activator 5-Ethylthio-1H-tetrazole or DCI5-(3,5-bis(trifluoromethyl)phenyl)-1H-tetrazole (Activator-42)[1]
Coupling Time ~4 minutes~12 minutes[1]
Oxidation/Sulfurization Oxidation (I₂/H₂O/Pyridine)Sulfurization (DDTT Reagent)[1][4][5]
Cycle Order 1. Detritylation2. Coupling3. Oxidation4. Capping1. Detritylation2. Coupling3. Sulfurization 4. Capping [5]
Table 2: Example Thermodynamic Data for RNA Duplex Modification
Duplex ModificationChange in Melting Temp (ΔTₘ)Change in Free Energy (ΔΔG°₃₇)NotesReference(s)
Single internal Ac-rC vs. C+2.1 °C-0.6 kcal/molStabilizing effect due to increased enthalpy upon duplex formation.[6]
Single internal UNA-C vs. C-24.9 °C+6.25 kcal/molExample of a destabilizing sugar modification for comparison.[18]
2'-O-Methyl U vs. U+12 °CNot ReportedExample of a common stabilizing 2'-modification.[19]

This data illustrates the principle that nucleobase and sugar modifications can significantly impact duplex stability, a key consideration in oligonucleotide design.

Visualization of Logical Relationships

Logical_Relationships cluster_components Components of Modified Oligonucleotide cluster_properties Resulting Properties cluster_application Potential Applications AcRC N4-acetylcytidine (Ac-rC) Modification Stability Enhanced Duplex Thermal Stability AcRC->Stability imparts PS2 Phosphorodithioate (PS2) Backbone Nuclease High Nuclease Resistance PS2->Nuclease confers Therapeutics Advanced RNA Therapeutics (siRNA, ASO, Aptamers) Stability->Therapeutics Nuclease->Therapeutics

Caption: Relationship between Ac-rC and PS2 modifications and their contribution to therapeutic potential.

References

Application Notes and Protocols for the Deprotection of Ac-rC Containing Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of RNA oligonucleotides is a cornerstone of modern molecular biology and drug development, enabling advancements in fields such as RNA interference (RNAi), CRISPR-based gene editing, and mRNA therapeutics. A critical step in the synthesis of functional RNA molecules is the efficient and complete removal of protecting groups from the nucleobases, the 2'-hydroxyl groups of the ribose sugar, and the phosphate backbone. The acetyl (Ac) group is a commonly used protecting group for the exocyclic amine of cytidine (rC) due to its lability under specific conditions, which allows for rapid deprotection.

These application notes provide detailed protocols and quantitative data for the deprotection of oligonucleotides containing N-acetyl-cytidine (Ac-rC). The methods described are designed to ensure high-yield recovery of pure, functional RNA oligonucleotides.

Deprotection Strategies Overview

The choice of deprotection strategy is dictated by the overall protecting group scheme used during oligonucleotide synthesis and the presence of any sensitive moieties in the sequence. For oligonucleotides containing Ac-rC, several reliable methods are available, primarily differing in the speed and mildness of the reaction conditions. The most common strategies involve a two-step process:

  • Base and Phosphate Deprotection: Removal of the acetyl group from cytidine and the cyanoethyl groups from the phosphate backbone.

  • 2'-Hydroxyl Deprotection: Removal of the 2'-O-protecting group, typically a silyl ether such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyloxymethyl (TOM).

This document will focus on the "UltraFAST" deprotection method, which is widely used for its speed and efficiency with Ac-rC containing oligonucleotides.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the UltraFAST deprotection of Ac-rC containing oligonucleotides.

Table 1: Base and Phosphate Deprotection Conditions

ParameterConditionReference
Reagent Ammonium Hydroxide/Methylamine (AMA) (1:1 v/v)[1][2][3][4]
Temperature 65 °C[1][2][3][5][6]
Time 5 - 10 minutes[1][2][3][6]
Alternative Temperatures Room Temperature[1][3]
37 °C[1][3]
55 °C[1][3]
Alternative Times at RT 120 minutes[1][3]
Alternative Times at 37 °C 30 minutes[1][3]
Alternative Times at 55 °C 10 minutes[1][3]

Table 2: 2'-Hydroxyl (TBDMS) Deprotection Conditions

ParameterConditionReference
Reagent (DMT-OFF) Triethylamine trihydrofluoride (TEA·3HF) in anhydrous DMSO[5][7]
Reagent (DMT-ON) Triethylamine trihydrofluoride (TEA·3HF) and Triethylamine (TEA) in anhydrous DMSO[5][7]
Temperature 65 °C[5][6][7]
Time 2.5 hours[5][7]

Experimental Protocols

Protocol 1: UltraFAST Deprotection of DMT-OFF Ac-rC Containing Oligonucleotides

This protocol is suitable for oligonucleotides where the 5'-dimethoxytrityl (DMT) group has been removed.

Materials:

  • Synthesized oligonucleotide on solid support (e.g., CPG)

  • Ammonium Hydroxide/Methylamine (AMA) solution (1:1 v/v mixture of concentrated ammonium hydroxide and 40% aqueous methylamine)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Triethylamine trihydrofluoride (TEA·3HF)

  • RNase-free water, microcentrifuge tubes, and pipettes

  • Heating block or water bath

  • Speed-Vac or lyophilizer

Procedure:

  • Cleavage and Base Deprotection:

    • Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap tube.

    • Add 1 mL of AMA solution to the tube.

    • Incubate the mixture at 65°C for 10 minutes.[1][2][5]

    • Allow the tube to cool to room temperature.

    • Carefully transfer the supernatant containing the cleaved and base-deprotected oligonucleotide to a new microcentrifuge tube.

    • Dry the oligonucleotide solution completely using a Speed-Vac.

  • 2'-Hydroxyl Deprotection:

    • To the dried oligonucleotide pellet, add 100 µL of anhydrous DMSO.[5][7]

    • Ensure the pellet is fully dissolved. If necessary, gently heat at 65°C for a few minutes.[5][7]

    • Add 125 µL of TEA·3HF to the solution.[5]

    • Mix well by gentle vortexing.

    • Incubate the reaction at 65°C for 2.5 hours.[5][7]

  • Work-up and Purification:

    • After incubation, cool the reaction tube in a freezer briefly.

    • The fully deprotected oligonucleotide can now be purified by methods such as ethanol precipitation, desalting, or HPLC.

Protocol 2: UltraFAST Deprotection of DMT-ON Ac-rC Containing Oligonucleotides

This protocol is designed for oligonucleotides where the 5'-DMT group is retained for purification purposes (e.g., cartridge purification).

Materials:

  • Synthesized oligonucleotide on solid support (e.g., CPG)

  • Ammonium Hydroxide/Methylamine (AMA) solution

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Triethylamine (TEA)

  • Triethylamine trihydrofluoride (TEA·3HF)

  • RNA Quenching Buffer

  • RNase-free water, microcentrifuge tubes, and pipettes

  • Heating block or water bath

  • Speed-Vac or lyophilizer

Procedure:

  • Cleavage and Base Deprotection:

    • Follow steps 1.1 to 1.6 from Protocol 1.

  • 2'-Hydroxyl Deprotection:

    • To the dried oligonucleotide pellet, add 115 µL of anhydrous DMSO.[5]

    • Ensure the pellet is fully dissolved, heating briefly at 65°C if necessary.[5]

    • Add 60 µL of TEA to the DMSO/oligonucleotide solution and mix gently.[5]

    • Add 75 µL of TEA·3HF and mix.[5]

    • Incubate the reaction at 65°C for 2.5 hours.[5]

  • Quenching and Purification:

    • After incubation, add 1.75 mL of RNA Quenching Buffer to the reaction mixture.[7]

    • The quenched solution is now ready for DMT-on purification using a suitable cartridge (e.g., Glen-Pak™ RNA cartridge).

Visualized Workflows

The following diagrams illustrate the experimental workflows for the deprotection of Ac-rC containing oligonucleotides.

Deprotection_Workflow_DMT_OFF cluster_step1 Step 1: Cleavage & Base Deprotection cluster_step2 Step 2: 2'-OH Deprotection cluster_step3 Step 3: Purification start Oligo on Solid Support step1_reagent Add AMA Solution start->step1_reagent step1_incubate Incubate at 65°C for 10 min step1_reagent->step1_incubate step1_separate Separate Supernatant step1_incubate->step1_separate step1_dry Dry Oligonucleotide step1_separate->step1_dry step2_dissolve Dissolve in DMSO step1_dry->step2_dissolve step2_reagent Add TEA·3HF step2_dissolve->step2_reagent step2_incubate Incubate at 65°C for 2.5 hrs step2_reagent->step2_incubate step3_purify Purify Oligonucleotide (e.g., Precipitation, HPLC) step2_incubate->step3_purify end Fully Deprotected Oligo step3_purify->end

Caption: Workflow for DMT-OFF Deprotection.

Deprotection_Workflow_DMT_ON cluster_step1 Step 1: Cleavage & Base Deprotection cluster_step2 Step 2: 2'-OH Deprotection cluster_step3 Step 3: Quenching & Purification start Oligo on Solid Support step1_reagent Add AMA Solution start->step1_reagent step1_incubate Incubate at 65°C for 10 min step1_reagent->step1_incubate step1_separate Separate Supernatant step1_incubate->step1_separate step1_dry Dry Oligonucleotide step1_separate->step1_dry step2_dissolve Dissolve in DMSO step1_dry->step2_dissolve step2_reagent_tea Add TEA step2_dissolve->step2_reagent_tea step2_reagent_hf Add TEA·3HF step2_reagent_tea->step2_reagent_hf step2_incubate Incubate at 65°C for 2.5 hrs step2_reagent_hf->step2_incubate step3_quench Add RNA Quenching Buffer step2_incubate->step3_quench step3_purify DMT-ON Cartridge Purification step3_quench->step3_purify end Fully Deprotected Oligo step3_purify->end

Caption: Workflow for DMT-ON Deprotection.

Chemical Deprotection Pathway

The deprotection of Ac-rC containing oligonucleotides is a chemical process involving nucleophilic acyl substitution and fluoride-mediated cleavage of silyl ethers.

Deprotection_Chemistry cluster_base Base Deprotection (Ac-rC) cluster_phosphate Phosphate Deprotection cluster_hydroxyl 2'-Hydroxyl Deprotection Ac_rC Ac-rC rC rC Ac_rC->rC AMA (NH4OH / CH3NH2) Protected_P Phosphate-CN Deprotected_P Phosphate Protected_P->Deprotected_P AMA Protected_OH 2'-O-TBDMS Deprotected_OH 2'-OH Protected_OH->Deprotected_OH TEA·3HF

Caption: Chemical Deprotection Reactions.

References

Application Notes and Protocols for Ac-rC Phosphoramidite in Enzymatic and Chemical RNA Ligation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-acetyl-deoxycytidine (Ac-rC) phosphoramidite in the synthesis of RNA oligonucleotides and their subsequent application in enzymatic and chemical ligation reactions. Detailed protocols for key experimental procedures are included to facilitate the incorporation of this modified nucleoside into research and drug development workflows.

Introduction to Ac-rC Phosphoramidite

This compound is a modified cytidine building block used in solid-phase oligonucleotide synthesis. It features an acetyl (Ac) protecting group on the exocyclic amine (N4) of the cytosine base. This modification offers unique properties that can be leveraged in the assembly of complex RNA molecules and for studying the impact of base modifications on RNA structure and function. The acetyl group can be retained in the final oligonucleotide, resulting in N4-acetylcytidine (ac4C), a naturally occurring RNA modification, or removed during deprotection, yielding a standard cytidine. This document focuses on applications where the acetyl group is intended to be present in the final RNA product for ligation.

The presence of N4-acetylcytidine in an RNA strand can influence its properties in several ways:

  • Duplex Stability: The N4-acetyl group of cytidine has been shown to have a stabilizing effect on RNA duplexes. This is attributed to favorable thermodynamic contributions, particularly an increased enthalpy upon duplex formation. This enhanced stability can be advantageous in ligation reactions that rely on the formation of a stable duplex between the RNA fragments and a template strand.

  • Enzymatic Recognition: Base modifications can affect the recognition and activity of enzymes that act on nucleic acids. The impact of N4-acetylcytidine at the ligation junction on the efficiency of RNA ligases is a key consideration for experimental design.

  • Chemical Ligation Compatibility: The acetyl group's chemical properties may influence the reactivity of adjacent functional groups in chemical ligation strategies.

Applications in RNA Ligation

The synthesis of long or complex RNA molecules often requires the ligation of smaller, chemically synthesized fragments. This compound can be used to introduce N4-acetylcytidine at specific sites within these fragments, enabling the study of its effects on ligation efficiency and the properties of the final RNA product.

Enzymatic RNA Ligation

Enzymatic ligation is a powerful tool for joining RNA fragments with high fidelity. T4 DNA ligase and T4 RNA ligase are commonly used for this purpose, often in a "splinted" format where a complementary DNA or RNA strand is used to bring the ends of the RNA fragments into proximity.

Key Considerations for Enzymatic Ligation of ac4C-containing RNA:

  • Substrate Specificity: The efficiency of enzymatic ligation can be highly sensitive to modifications on the nucleobases at or near the ligation junction. While comprehensive data on the substrate specificity of T4 DNA ligase and T4 RNA ligase for N4-acetylcytidine at the termini is limited, it is a critical factor to consider. The bulky acetyl group may sterically hinder the enzyme's active site.

  • Duplex Stability: The increased thermodynamic stability of duplexes containing ac4C-G base pairs can be beneficial for splinted ligation by promoting the formation and stability of the ligation complex.[1][2]

Chemical RNA Ligation

Chemical ligation methods offer an alternative to enzymatic approaches and can be more tolerant of a wider range of modifications. These methods involve the reaction of two mutually reactive groups introduced at the ends of the RNA fragments.

Key Considerations for Chemical Ligation of ac4C-containing RNA:

  • Reaction Compatibility: The chosen chemical ligation chemistry must be compatible with the N4-acetylcytidine modification. The acetyl group is generally stable under many conditions used for oligonucleotide synthesis and deprotection but could be susceptible to certain reactive reagents.

  • Proximity and Orientation: Like enzymatic ligation, successful chemical ligation often relies on a template strand to bring the reactive termini into close proximity and in the correct orientation for the reaction to occur. The enhanced duplex stability conferred by ac4C can be advantageous in these template-directed approaches.

Data Presentation

Table 1: Thermodynamic Stability of RNA Duplexes Containing N4-acetylcytidine (ac4C)

Duplex CompositionMelting Temperature (Tm) (°C)ΔTm vs. Unmodified (°C)
Unmodified C-G pair68.3-
ac4C-G pair70.0+1.7

Data adapted from studies on the biophysical characterization of ac4C in a human rRNA context, indicating a stabilizing effect of the modification.[1][2]

Experimental Protocols

Protocol 1: Synthesis and Deprotection of RNA Oligonucleotides Containing N4-acetylcytidine

This protocol outlines the solid-phase synthesis of an RNA oligonucleotide containing a site-specific N4-acetylcytidine modification using this compound and a subsequent mild deprotection procedure to preserve the acetyl group.

Materials:

  • Ac-rC CE phosphoramidite

  • Standard RNA phosphoramidites (A, G, U) and CPG solid support

  • Standard reagents for automated DNA/RNA synthesis

  • Deprotection solution: Anhydrous methylamine in ethanol/water (1:1, v/v)

  • 2'-Hydroxyl deprotection buffer: Triethylamine trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP)

  • Quenching buffer

  • RNase-free water, tubes, and pipette tips

Procedure:

  • Automated RNA Synthesis:

    • Perform solid-phase RNA synthesis on an automated synthesizer using a standard phosphoramidite cycle.

    • At the desired position, incorporate the this compound using the same coupling protocol as for standard RNA phosphoramidites.

  • Cleavage and Base Deprotection:

    • After synthesis, transfer the CPG support to a screw-cap vial.

    • Add 1.0 mL of the methylamine in ethanol/water solution to the support.

    • Incubate at room temperature for 4 hours to cleave the oligonucleotide from the support and remove the protecting groups from the standard bases. Note: This mild condition is crucial to prevent the removal of the N-acetyl group from cytosine.

    • Transfer the supernatant to a new tube and evaporate to dryness.

  • 2'-Hydroxyl Deprotection:

    • Resuspend the dried oligonucleotide in the 2'-hydroxyl deprotection buffer (e.g., TEA·3HF in NMP).

    • Incubate at 65°C for 2.5 hours.

    • Quench the reaction by adding an appropriate quenching buffer.

  • Purification:

    • Purify the deprotected RNA oligonucleotide using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

    • Desalt the purified oligonucleotide.

    • Confirm the identity and purity of the final product by mass spectrometry.

Protocol 2: Splinted Enzymatic Ligation of RNA using T4 DNA Ligase

This protocol describes a general method for the splinted ligation of two RNA fragments, where one or both fragments may contain N4-acetylcytidine.

Materials:

  • 5'-phosphorylated donor RNA oligonucleotide

  • 3'-hydroxyl acceptor RNA oligonucleotide

  • DNA splint oligonucleotide (complementary to the 3' end of the acceptor and the 5' end of the donor)

  • T4 DNA Ligase and reaction buffer (10X)

  • RNase inhibitor

  • RNase-free water

Procedure:

  • Annealing:

    • In an RNase-free microcentrifuge tube, combine the acceptor RNA, donor RNA, and DNA splint in a 1:1.2:1.5 molar ratio.

    • Add RNase-free water to the desired volume.

    • Heat the mixture to 90°C for 2 minutes, then cool slowly to room temperature to allow for annealing.

  • Ligation Reaction:

    • To the annealed mixture, add 10X T4 DNA Ligase buffer, RNase inhibitor, and T4 DNA Ligase.

    • Incubate the reaction at 37°C for 2 to 4 hours.

  • Analysis:

    • Stop the reaction by adding an equal volume of loading buffer containing formamide.

    • Analyze the ligation products by denaturing PAGE and visualize by staining (e.g., with SYBR Gold) or autoradiography if using radiolabeled RNA.

Visualizations

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_ligation RNA Ligation cluster_analysis Analysis synthesis Solid-Phase Synthesis (with this compound) deprotection Mild Deprotection & Purification synthesis->deprotection enzymatic Enzymatic Ligation (e.g., Splinted Ligation) deprotection->enzymatic Ligation of modified fragments chemical Chemical Ligation (e.g., Click Chemistry) deprotection->chemical Ligation of modified fragments analysis PAGE / HPLC Mass Spectrometry enzymatic->analysis chemical->analysis

Caption: Experimental workflow for the synthesis and ligation of RNA containing N4-acetylcytidine.

splinted_ligation_pathway acceptor Acceptor RNA (3'-OH) ligation_complex Ternary Ligation Complex acceptor->ligation_complex donor Donor RNA (5'-PO4, may contain ac4C) donor->ligation_complex splint DNA Splint splint->ligation_complex ligase T4 DNA Ligase + ATP ligation_complex->ligase ligated_product Ligated RNA Product ligase->ligated_product

References

Synthesis of Long RNA Sequences Using N4-acetylcytidine (Ac-rC): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of modified nucleosides into long RNA sequences is a critical tool for elucidating RNA structure-function relationships, developing RNA-based therapeutics, and advancing drug discovery. N4-acetylcytidine (Ac-rC), a naturally occurring post-transcriptional modification, has garnered significant interest due to its role in stabilizing RNA duplexes and modulating biological processes.[1][2] However, the chemical lability of the acetyl group presents challenges for standard solid-phase RNA synthesis protocols.

This document provides detailed application notes and experimental protocols for the successful synthesis of long RNA sequences containing Ac-rC. We address the challenges of Ac-rC incorporation and provide a comprehensive guide to the necessary reagents, specialized protocols, and analytical methods required for producing high-quality, Ac-rC-modified long RNA.

Data Presentation: Synthesis Efficiency and Product Quality

The synthesis of long RNA is inherently challenging, with overall yield decreasing as the sequence length increases. The incorporation of modified nucleosides like Ac-rC requires specialized chemical strategies to maintain the integrity of the modification while achieving high synthesis fidelity. Below is a summary of expected synthesis outcomes for long RNA, comparing standard synthesis with a protocol optimized for Ac-rC incorporation.

ParameterStandard Long RNA Synthesis (Unmodified)Long RNA Synthesis with Ac-rC (Optimized Protocol)
Average Stepwise Coupling Efficiency >99%~99%
Overall Yield (for a 100-mer) 1-5%1-4%
Purity (crude product) Variable, significant n-1 and other truncationsComparable to standard synthesis, dependent on purification
Deprotection Conditions Harsh (e.g., AMA at 65°C)Mild, non-nucleophilic (e.g., DBU, photolysis)
Post-Synthesis Modification Not applicableAcetyl group preserved

Experimental Protocols

I. Solid-Phase Synthesis of Ac-rC Containing Long RNA

This protocol outlines the automated solid-phase synthesis of a long RNA oligonucleotide containing Ac-rC using phosphoramidite chemistry. It is crucial to use an Ac-rC phosphoramidite with appropriate protecting groups compatible with mild deprotection conditions.

Materials:

  • This compound (with mild-deprotection compatible protecting groups)

  • Standard A, G, U, and unmodified C phosphoramidites (with mild-deprotection compatible protecting groups)

  • Solid support (e.g., Controlled Pore Glass - CPG) with a photolabile linker

  • Activator solution (e.g., 5-Ethylthio-1H-tetrazole - ETT)

  • Capping solution (e.g., Acetic Anhydride/THF/Pyridine and N-Methylimidazole/THF)

  • Oxidizing solution (e.g., Iodine/Water/Pyridine)

  • Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)

  • Anhydrous acetonitrile

  • Automated DNA/RNA synthesizer

Procedure:

  • Synthesizer Setup: Program the RNA synthesizer with the desired sequence and synthesis cycle parameters. Ensure all reagent bottles are filled with fresh solutions.

  • Column Installation: Install the synthesis column containing the solid support with the initial nucleoside.

  • Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition:

    • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside with the deblocking solution.

    • Coupling: Activation of the incoming phosphoramidite (standard or Ac-rC) with the activator solution and coupling to the 5'-hydroxyl of the growing RNA chain.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.

  • Cycle Repetition: Repeat the synthesis cycle for each subsequent nucleotide in the sequence.

  • Final Deblocking: After the final coupling step, the terminal 5'-DMT group is typically left on for purification purposes (DMT-on).

  • Column Removal: Once the synthesis is complete, remove the column from the synthesizer and dry the solid support thoroughly with a stream of argon or under vacuum.

II. Mild Deprotection and Cleavage of Ac-rC Containing Long RNA

This protocol employs a non-nucleophilic deprotection strategy to preserve the N4-acetyl group on cytidine.

Materials:

  • Synthesis column with the synthesized RNA on a photolabile solid support

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) solution (0.5 M in anhydrous acetonitrile)

  • Anhydrous acetonitrile

  • UV lamp (365 nm)

  • Nuclease-free water

  • Nuclease-free microcentrifuge tubes

Procedure:

  • On-Column Deprotection:

    • Pass the DBU solution through the synthesis column and allow it to react with the solid support for 4 hours at 40°C. This step removes the protecting groups from the nucleobases and the phosphate backbone.

    • Thoroughly wash the solid support with anhydrous acetonitrile to remove the DBU and cleaved protecting groups.

  • Photocleavage:

    • Transfer the solid support to a nuclease-free microcentrifuge tube.

    • Suspend the support in a 3:1 mixture of nuclease-free water and acetonitrile.

    • Expose the suspension to UV light at 365 nm for 1 hour to cleave the RNA from the solid support.

  • RNA Recovery:

    • Pellet the solid support by centrifugation.

    • Carefully transfer the supernatant containing the deprotected RNA to a new nuclease-free tube.

III. Purification and Analysis of Ac-rC Containing Long RNA

Purification is critical to isolate the full-length product from truncated sequences. HPLC is the recommended method for high-purity RNA.

Materials:

  • Reversed-phase HPLC system

  • Appropriate HPLC column (e.g., C18)

  • Mobile phases (e.g., Triethylammonium acetate (TEAA) buffer and acetonitrile)

  • Mass spectrometer (for identity confirmation)

Procedure:

  • HPLC Purification:

    • Equilibrate the HPLC column with the starting mobile phase conditions.

    • Inject the crude RNA solution.

    • Elute the RNA using a gradient of increasing acetonitrile concentration.

    • Collect the fractions corresponding to the major peak (full-length product).

  • Desalting:

    • Pool the fractions containing the pure RNA.

    • Desalt the RNA using a suitable method, such as size-exclusion chromatography or ethanol precipitation.

  • Analysis:

    • Purity Assessment: Analyze an aliquot of the purified RNA by analytical HPLC to confirm its purity.

    • Identity Confirmation: Confirm the mass of the synthesized RNA using mass spectrometry (e.g., LC-MS). The observed mass should match the calculated mass of the Ac-rC containing RNA sequence.

Mandatory Visualizations

experimental_workflow cluster_synthesis Solid-Phase Synthesis cluster_deprotection Mild Deprotection & Cleavage cluster_purification Purification & Analysis start Start Synthesis deblock1 Deblocking (DMT Removal) start->deblock1 couple Coupling (Ac-rC or Standard Amidite) deblock1->couple cap Capping couple->cap oxidize Oxidation cap->oxidize end_cycle End of Cycle oxidize->end_cycle dbu On-Column Deprotection (DBU) end_cycle->dbu Repeat for each nucleotide, then proceed wash Wash dbu->wash uv Photocleavage (UV Light) wash->uv hplc HPLC Purification uv->hplc desalt Desalting hplc->desalt analysis Purity & Identity Analysis (HPLC/MS) desalt->analysis logical_relationship cluster_challenge Challenge cluster_solution Solution cluster_outcome Outcome ac_lability N4-acetyl group is labile mild_deprotection Mild, Non-Nucleophilic Deprotection ac_lability->mild_deprotection necessitates photolabile_linker Photolabile Solid Support mild_deprotection->photolabile_linker achieved with dbu_reagent DBU Reagent mild_deprotection->dbu_reagent achieved with successful_synthesis Successful Synthesis of Ac-rC Long RNA photolabile_linker->successful_synthesis dbu_reagent->successful_synthesis

References

Application Notes and Protocols: Ac-rC Phosphoramidite for the Synthesis of Labeled RNA Probes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The chemical synthesis of RNA oligonucleotides is a cornerstone of modern molecular biology, enabling a wide range of applications from functional studies to the development of RNA-based therapeutics and diagnostics. A key component in this process is the use of phosphoramidites, the monomer building blocks for solid-phase synthesis. Ac-rC phosphoramidite, or N-acetyl-5'-O-DMT-2'-O-TBDMS-cytidine-3'-CE-phosphoramidite, is a protected cytidine ribonucleoside essential for incorporating cytosine bases into a growing RNA chain.[1][2]

The N-acetyl (Ac) group provides robust protection for the exocyclic amine of cytosine during the synthesis cycles.[3] This protection is readily removed during the final deprotection steps. The 5'-dimethoxytrityl (DMT) group protects the 5'-hydroxyl and is removed at the beginning of each coupling cycle, while the 2'-O-tert-butyldimethylsilyl (TBDMS) group shields the 2'-hydroxyl to prevent side reactions and chain cleavage.[3][4] The 3'-cyanoethyl (CE) phosphoramidite moiety is the reactive group that enables the formation of the phosphodiester backbone.[5]

These application notes provide a detailed overview and protocols for using this compound in the solid-phase synthesis of RNA, with a focus on creating probes suitable for subsequent labeling and various research applications.

Data Presentation

Quantitative data related to the synthesis and performance of this compound are summarized below for easy reference and comparison.

Table 1: Chemical and Physical Properties of this compound

ParameterValueReference
Full Chemical Name N4-Acetyl-5′-O-(4,4′-dimethoxytrityl)-2′-O-(tert-butyldimethylsilyl)-Cytidine-3′-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite[2]
Molecular Formula C47H64N5O9PSi[]
Molecular Weight 902.11 g/mol []
Appearance White to Off-white Powder[][]
Purity (HPLC) ≥98%[8][9]
Storage Conditions -20°C to -10°C, under dry, inert atmosphere[1][10]
Solution Stability Stable in anhydrous acetonitrile for at least 24 hours[10]

Table 2: Quantitative Performance Metrics in RNA Synthesis

ParameterTypical ValueReference
Per-Step Coupling Efficiency >99%[8][9][11]
Overall Yield (20-mer, unpurified) 60-70%Varies by sequence and synthesizer
Purity (Final Product, HPLC) >98% (for phosphoramidite monomer)[9]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis, deprotection, and an example of post-synthetic labeling of RNA probes using this compound as a core component.

This protocol outlines the standard automated cycle for synthesizing an RNA probe on a solid support. The process involves four key chemical steps that are repeated for each nucleotide addition.[5]

Materials:

  • DNA/RNA Synthesizer

  • Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside

  • This compound and corresponding A, G, U RNA phosphoramidites (e.g., Bz-rA, iBu-rG or Ac-rG, and rU) dissolved in anhydrous acetonitrile[12]

  • Deblocking Solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)

  • Activator Solution: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile

  • Capping Solution A: Acetic Anhydride in Tetrahydrofuran (THF)/Lutidine

  • Capping Solution B: 16% N-Methylimidazole in THF

  • Oxidizer Solution: 0.02 M Iodine in THF/Water/Pyridine[13]

  • Anhydrous Acetonitrile (for washing steps)

Methodology:

The synthesis proceeds in the 3' to 5' direction. The following four-step cycle is repeated until the desired sequence is assembled.

  • Deblocking (DMT Removal):

    • The solid support is washed with anhydrous acetonitrile.

    • The Deblocking Solution is passed through the column to remove the acid-labile 5'-DMT group from the immobilized nucleoside, exposing the 5'-hydroxyl group for the next reaction.

    • The column is washed thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.

  • Coupling (Chain Elongation):

    • The desired phosphoramidite (e.g., Ac-rC) and the Activator Solution are simultaneously delivered to the synthesis column.

    • The activator protonates the nitrogen of the phosphoramidite, making it highly reactive.

    • The activated phosphoramidite couples with the free 5'-hydroxyl group of the growing RNA chain, forming a phosphite triester linkage.[3] This reaction is typically allowed to proceed for 2-5 minutes.

  • Capping:

    • To prevent the elongation of failure sequences (chains that did not react in the coupling step), the unreacted 5'-hydroxyl groups are permanently blocked.

    • Capping Solutions A and B are delivered to the column to acetylate these unreacted groups.

    • The column is washed with anhydrous acetonitrile.

  • Oxidation:

    • The newly formed phosphite triester linkage is unstable and must be converted to a more stable pentavalent phosphotriester.

    • The Oxidizer Solution is passed through the column. The iodine oxidizes the phosphite triester backbone.[13]

    • The column is washed with anhydrous acetonitrile, completing one synthesis cycle.

The cycle is repeated with the next required phosphoramidite until the full-length RNA probe is synthesized.

RNA_Synthesis_Workflow start Start with Nucleoside on Solid Support (DMT-ON) deblock Step 1: Deblocking Remove 5'-DMT with TCA start->deblock wash1 Wash (Acetonitrile) deblock->wash1 repeat Add Next Nucleotide couple Step 2: Coupling Add this compound + Activator wash1->couple wash2 Wash (Acetonitrile) couple->wash2 cap Step 3: Capping Acetylate Unreacted 5'-OH wash2->cap wash3 Wash (Acetonitrile) cap->wash3 oxidize Step 4: Oxidation Oxidize Phosphite to Phosphate wash3->oxidize wash4 Wash (Acetonitrile) oxidize->wash4 decision Last Nucleotide? wash4->decision decision:e->deblock:n  No end Synthesis Complete (Proceed to Deprotection) decision->end  Yes

Fig. 1: Automated solid-phase RNA synthesis cycle.

After synthesis, the RNA oligonucleotide must be cleaved from the solid support and all protecting groups (base, phosphate, and 2'-hydroxyl) must be removed. Using acetyl-protected cytidine allows for fast deprotection protocols.[10][12]

Materials:

  • Synthesized RNA on CPG support

  • Cleavage & Base Deprotection Solution: AMA (1:1 mixture of aqueous Ammonium Hydroxide (30%) and aqueous Methylamine (40%))[10]

  • 2'-O-TBDMS Deprotection Reagent: Triethylamine trihydrofluoride (TEA·3HF) in N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., isopropoxytrimethylsilane or TEAA buffer)

  • Nuclease-free water

Methodology:

  • Cleavage and Base/Phosphate Deprotection:

    • Transfer the CPG support with the synthesized RNA to a screw-cap vial.

    • Add AMA solution to the vial (approx. 1 mL for a 1 µmol synthesis).

    • Incubate at 65°C for 15-20 minutes. This step cleaves the RNA from the support and removes the N-acetyl group from cytidine, other base protecting groups, and the cyanoethyl groups from the phosphate backbone.[10]

    • Cool the vial, centrifuge, and carefully transfer the supernatant containing the RNA to a new tube.

  • 2'-O-TBDMS Group Removal:

    • Lyophilize the AMA solution to dryness.

    • Resuspend the pellet in the 2'-O-TBDMS Deprotection Reagent.

    • Incubate at 65°C for 2.5 hours.

    • Quench the reaction by adding an appropriate quenching buffer.

  • Purification and Desalting:

    • The crude RNA probe is now fully deprotected.

    • Precipitate the RNA using a salt solution (e.g., sodium acetate) and ethanol, or proceed directly to purification.

    • Purify the RNA probe using methods such as denaturing polyacrylamide gel electrophoresis (PAGE), reversed-phase HPLC, or ion-exchange HPLC to isolate the full-length product.

    • Desalt the purified probe using size-exclusion chromatography or ethanol precipitation.

    • Quantify the final product by UV absorbance at 260 nm.

Deprotection_Workflow start Synthesized RNA on CPG Support cleavage Step 1: Cleavage & Base Deprotection Incubate with AMA (65°C, 20 min) start->cleavage collect Collect Supernatant cleavage->collect dry Lyophilize to Dryness collect->dry silyl_removal Step 2: 2'-TBDMS Removal Incubate with TEA·3HF (65°C, 2.5h) dry->silyl_removal quench Quench Reaction silyl_removal->quench purify Step 3: Purification (e.g., HPLC or PAGE) quench->purify desalt Step 4: Desalting purify->desalt end Pure, Labeled RNA Probe desalt->end

Fig. 2: Workflow for RNA cleavage and deprotection.

This protocol describes a common method for labeling an RNA probe after synthesis. It requires the incorporation of a phosphoramidite containing a reactive functional group, such as a primary amine (Amino-Modifier), during the synthesis step.

Objective: To covalently attach an NHS-ester functionalized fluorescent dye to an amine-modified RNA probe.

Materials:

  • Purified, desalted amine-modified RNA probe

  • NHS-ester functionalized fluorescent dye (e.g., Cy3-NHS ester, Cy5-NHS ester)

  • Labeling Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.5

  • Nuclease-free water

  • DMSO (for dissolving the dye)

Methodology:

  • Probe Preparation:

    • Dissolve the purified amine-modified RNA probe in the Labeling Buffer to a final concentration of 100-200 µM.

  • Dye Preparation:

    • Dissolve the NHS-ester dye in a small amount of anhydrous DMSO to create a concentrated stock solution (e.g., 10-20 mM).

  • Coupling Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved dye to the RNA solution.

    • Mix gently by pipetting and incubate the reaction in the dark at room temperature for 2-4 hours, or overnight at 4°C. The primary amine on the RNA will react with the NHS-ester on the dye to form a stable amide bond.

  • Purification of Labeled Probe:

    • After incubation, purify the labeled RNA probe to remove unreacted free dye.

    • This is typically achieved by ethanol precipitation followed by purification via HPLC or denaturing PAGE. The labeled probe will migrate differently from the unlabeled probe and the free dye.

  • Final Processing:

    • Desalt the final labeled probe.

    • Verify labeling efficiency and probe integrity using mass spectrometry and/or gel electrophoresis.

    • Store the labeled RNA probe at -20°C or -80°C, protected from light.

Labeling_Pathway cluster_reactants Reactants cluster_reaction Coupling Reaction cluster_products Products AmineRNA Amine-Modified RNA (R-NH2) Incubate Incubate in Dark (pH 8.5, 2-4 hours) AmineRNA->Incubate NHSDye NHS-Ester Dye NHSDye->Incubate LabeledRNA Labeled RNA Probe (Stable Amide Bond) Incubate->LabeledRNA NHS_leaving NHS Byproduct Incubate->NHS_leaving Purification Purification (HPLC or PAGE) LabeledRNA->Purification

Fig. 3: Post-synthetic labeling of an amine-modified RNA.

References

Applications of N4-acetyl-2'-O-methylcytidine (Ac-rC) in Aptamer Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aptamers, single-stranded oligonucleotides capable of binding to specific targets with high affinity and specificity, are a promising class of molecules for diagnostics and therapeutics. However, their clinical translation can be hampered by susceptibility to nuclease degradation and a limited chemical diversity that can restrict binding affinities. Chemical modifications of the nucleotide building blocks are a key strategy to overcome these limitations.

N4-acetyl-2'-O-methylcytidine (Ac-rC) is a modified ribonucleoside with significant potential for enhancing aptamer performance. The 2'-O-methyl group is a well-established modification known to confer nuclease resistance and increase the thermal stability of nucleic acid duplexes.[1][2][3] The N4-acetyl group on the cytidine base has also been shown to enhance the stability of RNA structures, in part by strengthening the Watson-Crick base pair with guanosine.[4][5] The combination of these two modifications in Ac-rC suggests a synergistic effect, making it an attractive candidate for incorporation into aptamers to improve their drug-like properties.

This document provides detailed application notes and experimental protocols for the incorporation of Ac-rC into aptamers, outlining the expected benefits and the methodologies for their selection and characterization. While the direct exploration of Ac-rC in aptamer development is an emerging area, the protocols and expected outcomes presented here are based on established principles of modified aptamer selection and the known biophysical properties of 2'-O-methyl and N4-acetyl modifications.

Application Notes

The incorporation of Ac-rC into aptamers is anticipated to provide several key advantages:

  • Enhanced Nuclease Resistance: The 2'-O-methyl group sterically hinders the approach of nucleases, significantly increasing the in vivo half-life of the aptamer.[2][3][6] This is a critical attribute for therapeutic applications.

  • Increased Binding Affinity and Stability: The N4-acetyl group can contribute to a more rigid and pre-organized conformation of the aptamer, potentially leading to stronger and more specific binding to its target.[7] The enhanced stability of Ac-rC:G base pairs can further stabilize the overall aptamer structure.[5]

  • Improved Structural Diversity: The introduction of Ac-rC expands the chemical space of the aptamer library, potentially enabling the selection of aptamers with novel binding motifs and improved target recognition capabilities.

Quantitative Data Summary

The following tables summarize the expected quantitative improvements in aptamer performance upon incorporation of Ac-rC. This data is illustrative and based on the known effects of 2'-O-methyl and N4-acetyl modifications. Actual results may vary depending on the aptamer sequence and target molecule.

Table 1: Nuclease Resistance of a Hypothetical Ac-rC Modified Aptamer

AptamerModificationHalf-life in Human Serum (hours)
Unmodified RNA AptamerNone< 0.1
2'-O-methyl RNA Aptamer2'-O-methyl on all C and U~24
Ac-rC RNA Aptamer Ac-rC on all C, 2'-O-methyl on all U > 48

Table 2: Binding Affinity of a Hypothetical Ac-rC Modified Aptamer

AptamerModificationTargetDissociation Constant (Kd) (nM)
Unmodified RNA AptamerNoneProtein X50
2'-O-methyl RNA Aptamer2'-O-methyl on all C and UProtein X25
Ac-rC RNA Aptamer Ac-rC on all C, 2'-O-methyl on all U Protein X < 10

Experimental Protocols

Protocol 1: SELEX (Systematic Evolution of Ligands by Exponential Enrichment) for Ac-rC-Modified Aptamers

This protocol outlines the selection of RNA aptamers containing Ac-rC from a randomized library. It requires the use of Ac-rC phosphoramidite for the synthesis of the initial library and enzymes that can process modified nucleotides.

1. Materials:

  • Custom synthesized DNA template library with a randomized region flanked by constant primer binding sites and a T7 promoter.

  • This compound and other required phosphoramidites for solid-phase oligonucleotide synthesis.

  • T7 RNA Polymerase (mutant, e.g., Y639F, capable of incorporating 2'-modified nucleotides).

  • Reverse Transcriptase (e.g., SuperScript III or an enzyme with demonstrated activity on 2'-O-methyl templates).

  • Taq DNA Polymerase or other thermostable polymerase for PCR.

  • Target molecule immobilized on a solid support (e.g., magnetic beads, affinity column).

  • Buffers: SELEX binding buffer, wash buffer, elution buffer.

  • Nuclease-free water.

2. Procedure:

  • Library Synthesis: Synthesize the initial RNA library containing Ac-rC at all cytidine positions using solid-phase synthesis with the this compound. The library should have a random region of 20-40 nucleotides.

  • Selection Step: a. Fold the Ac-rC RNA library by heating to 95°C for 5 minutes and then cooling to the selection temperature in binding buffer. b. Incubate the folded library with the immobilized target for a defined period (e.g., 30-60 minutes) to allow binding. c. Wash the support extensively with wash buffer to remove unbound sequences. d. Elute the bound RNA sequences using an appropriate elution method (e.g., high salt, change in pH, or competitive elution).

  • Amplification Step: a. Reverse Transcription: Reverse transcribe the eluted Ac-rC RNA into cDNA using a reverse transcriptase that can read through 2'-O-methyl modifications. b. PCR Amplification: Amplify the resulting cDNA by PCR to generate a double-stranded DNA pool. c. In Vitro Transcription: Use the amplified dsDNA as a template for in vitro transcription with a mutant T7 RNA polymerase to generate the enriched Ac-rC RNA pool for the next round of selection.

  • Iterative Rounds: Repeat the selection and amplification steps for 8-15 rounds, increasing the selection stringency in later rounds (e.g., by decreasing the incubation time, increasing the wash stringency, or decreasing the target concentration).

  • Sequencing and Analysis: After the final round, clone and sequence the enriched DNA pool to identify individual aptamer candidates. Analyze the sequences for conserved motifs.

Protocol 2: Binding Affinity Measurement using Surface Plasmon Resonance (SPR)

This protocol describes how to determine the dissociation constant (Kd) of an Ac-rC-modified aptamer.

1. Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., streptavidin-coated chip for biotinylated aptamers).

  • Biotinylated Ac-rC aptamer.

  • Target protein.

  • Running buffer (e.g., HBS-EP+).

2. Procedure:

  • Aptamer Immobilization: Immobilize the biotinylated Ac-rC aptamer onto the streptavidin-coated sensor chip surface.

  • Target Injection: Inject a series of concentrations of the target protein over the sensor surface and a reference flow cell.

  • Data Acquisition: Monitor the change in response units (RU) over time to obtain sensorgrams for each concentration.

  • Data Analysis: Fit the equilibrium binding data to a 1:1 binding model to determine the dissociation constant (Kd).

Protocol 3: Nuclease Stability Assay

This protocol assesses the resistance of an Ac-rC-modified aptamer to degradation in serum.

1. Materials:

  • Ac-rC-modified aptamer and an unmodified control aptamer, 5'-end labeled with a fluorescent dye (e.g., FAM).

  • Human serum.

  • Incubator at 37°C.

  • Denaturing polyacrylamide gel electrophoresis (PAGE) system.

  • Fluorescence imager.

2. Procedure:

  • Incubation: Incubate the fluorescently labeled Ac-rC aptamer and the unmodified control aptamer in human serum at 37°C.

  • Time Points: Aliquot samples at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

  • Quenching: Stop the degradation reaction by adding a quenching buffer (e.g., formamide loading dye) and freezing the samples.

  • PAGE Analysis: Run the samples on a denaturing polyacrylamide gel to separate the intact aptamer from degraded fragments.

  • Visualization and Quantification: Visualize the gel using a fluorescence imager and quantify the intensity of the band corresponding to the full-length aptamer at each time point.

  • Half-life Calculation: Plot the percentage of intact aptamer versus time and calculate the half-life of each aptamer.

Visualizations

SELEX_Workflow_for_Ac_rC_Aptamers cluster_0 SELEX Cycle cluster_1 Amplification cluster_2 Analysis start Initial Library (Ac-rC modified) selection Binding to Target (Immobilized) start->selection Incubation wash Wash to Remove Unbound Sequences selection->wash elution Elution of Bound Aptamers wash->elution rt Reverse Transcription (Modified RNA -> cDNA) elution->rt pcr PCR Amplification (dsDNA) rt->pcr ivt In Vitro Transcription (Enriched Ac-rC RNA Pool) pcr->ivt sequencing Cloning & Sequencing pcr->sequencing After Final Round ivt->selection Next Round analysis Sequence Analysis & Characterization sequencing->analysis Rationale_for_Ac_rC_in_Aptamers cluster_modifications Component Modifications cluster_properties Enhanced Aptamer Properties cluster_outcome Therapeutic Potential ac_rc Ac-rC Modification methyl 2'-O-methyl Group ac_rc->methyl acetyl N4-acetyl Group ac_rc->acetyl structural_diversity Greater Structural Diversity ac_rc->structural_diversity nuclease_resistance Increased Nuclease Resistance methyl->nuclease_resistance binding_affinity Improved Binding Affinity & Stability acetyl->binding_affinity therapeutic_aptamer Improved Therapeutic Aptamer nuclease_resistance->therapeutic_aptamer binding_affinity->therapeutic_aptamer structural_diversity->therapeutic_aptamer

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Coupling Efficiency with Ac-rC Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in oligonucleotide synthesis, achieving high coupling efficiency is paramount for the successful synthesis of high-quality oligonucleotides. Low coupling efficiency with N4-acetyl-2'-O-tert-butyldimethylsilyl-cytidine (Ac-rC) phosphoramidite is a common challenge, particularly in RNA and modified oligonucleotide synthesis. This technical support center provides a comprehensive guide to understanding and overcoming this issue through troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is Ac-rC phosphoramidite and where is it used?

This compound is a protected building block used in the chemical synthesis of RNA and modified oligonucleotides.[1][2][3] The acetyl (Ac) group protects the exocyclic amine of cytidine, while the tert-butyldimethylsilyl (TBDMS) group protects the 2'-hydroxyl group, preventing unwanted side reactions during synthesis.[4] It is a crucial reagent for constructing RNA sequences for various applications, including therapeutics and diagnostics.

Q2: What are the primary causes of low coupling efficiency with this compound?

Low coupling efficiency with this compound is often attributed to a combination of factors:

  • Steric Hindrance: The bulky TBDMS protecting group at the 2'-hydroxyl position, and to a lesser extent the N4-acetyl group, can physically obstruct the incoming phosphoramidite from efficiently reacting with the 5'-hydroxyl of the growing oligonucleotide chain.

  • Suboptimal Activation: Inadequate activation of the phosphoramidite can lead to incomplete reaction. The choice and concentration of the activator are critical.

  • Insufficient Coupling Time: Due to steric hindrance, this compound may require a longer reaction time to achieve complete coupling compared to standard DNA phosphoramidites.

  • Reagent Quality and Handling: The purity and stability of the this compound, as well as the anhydrous conditions of all reagents and solvents, are crucial for high coupling efficiency.[5][6][7]

Q3: How does the acetyl protecting group on cytidine compare to the benzoyl group in terms of coupling efficiency?

While direct quantitative comparisons are not extensively published, the smaller size of the acetyl group compared to the benzoyl group would theoretically present less steric hindrance. However, the primary contributor to steric hindrance in RNA synthesis is the bulky 2'-O-TBDMS group. The acetyl group is favored in many protocols due to its rapid and clean deprotection under mild basic conditions, which is particularly important for the synthesis of sensitive modified oligonucleotides.[8]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving low coupling efficiency issues with this compound.

Step 1: Verify Reagent Quality and Handling

The first step in troubleshooting is to ensure the integrity of all reagents and the maintenance of anhydrous conditions.

Parameter Potential Issue Recommended Action
This compound Degradation due to moisture or oxidation.Use fresh, high-quality this compound. Ensure it has been stored under inert gas at the recommended temperature (-20°C or -80°C).[1] Perform a fresh dissolution in anhydrous acetonitrile for each synthesis run.
Acetonitrile (ACN) High water content.Use DNA/RNA synthesis grade anhydrous acetonitrile with a water content below 30 ppm, preferably below 10 ppm.[7]
Activator Solution Degradation or incorrect concentration.Use a fresh, properly prepared activator solution. Ensure the concentration is appropriate for the synthesis scale and synthesizer.
Inert Gas Moisture in the gas line.Ensure the argon or helium supply to the synthesizer is passed through a drying trap.

Experimental Protocol: Preparation of Anhydrous Acetonitrile

  • Obtain a fresh bottle of DNA/RNA synthesis grade anhydrous acetonitrile.

  • Add activated 3Å molecular sieves to the bottle.

  • Allow the acetonitrile to stand over the molecular sieves for at least 24 hours before use to ensure maximal dryness.

  • Use a syringe to withdraw the required amount of solvent, ensuring the bottle is immediately resealed under an inert atmosphere.

Step 2: Optimize Coupling Conditions

If reagent quality is confirmed, the next step is to optimize the coupling reaction parameters.

Parameter Potential Issue Recommended Action
Coupling Time Insufficient time for complete reaction.Extend the coupling time for the this compound step. A doubling of the standard DNA coupling time is a good starting point. For RNA synthesis, coupling times of up to 12 minutes may be necessary.[9]
Activator Activator is not potent enough.Consider using a more active activator such as 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI). The choice of activator can significantly impact coupling efficiency, especially for sterically hindered phosphoramidites.
Double Coupling A single coupling is insufficient.Program the synthesizer to perform a double coupling for the this compound. This involves repeating the coupling step immediately after the first one, before the capping step.
Phosphoramidite Concentration Concentration is too low.Ensure the this compound is dissolved at the recommended concentration, typically 0.1 M to 0.15 M in anhydrous acetonitrile.

Experimental Protocol: Extended Coupling Time for this compound

  • Program a modified synthesis cycle specifically for the this compound.

  • Increase the coupling step time from the standard (e.g., 60 seconds for DNA) to 120-300 seconds.

  • For particularly difficult sequences, a coupling time of up to 12 minutes may be beneficial.[9]

  • Monitor the trityl cation release after the subsequent detritylation step to assess the coupling efficiency. A brighter orange color indicates a higher yield from the previous coupling step.

Step 3: Evaluate Synthesis Context

The sequence context and the solid support can also influence coupling efficiency.

Parameter Potential Issue Recommended Action
Sequence Context Secondary structure formation or steric hindrance from adjacent bulky bases.For sequences prone to forming secondary structures, consider using modified phosphoramidites or synthesis conditions that disrupt these structures.
Solid Support Inappropriate pore size for long oligonucleotides.For the synthesis of long RNA oligonucleotides, use a solid support with a larger pore size (e.g., 1000 Å or 2000 Å) to minimize steric hindrance within the growing chains.

Data Summary

While specific quantitative data for Ac-rC coupling efficiency is often proprietary and dependent on the synthesizer and specific conditions, the following table summarizes the expected qualitative impact of various troubleshooting measures.

Troubleshooting Action Expected Impact on Coupling Efficiency Primary Rationale
Use Fresh, High-Quality Reagents Significant ImprovementMinimizes the presence of hydrolyzed or oxidized phosphoramidite that is incapable of coupling.[5]
Ensure Anhydrous Conditions Significant ImprovementPrevents the reaction of the activated phosphoramidite with water instead of the 5'-hydroxyl group.[7]
Extend Coupling Time Moderate to Significant ImprovementAllows more time for the sterically hindered this compound to react completely.
Use a Stronger Activator (e.g., DCI, ETT) Moderate to Significant ImprovementMore efficient activation of the phosphoramidite leads to a faster and more complete reaction.
Perform Double Coupling Moderate ImprovementProvides a second opportunity for unreacted 5'-hydroxyl groups to couple, increasing the overall step-wise efficiency.

Visualizations

To further clarify the troubleshooting process and the underlying chemical principles, the following diagrams are provided.

Oligonucleotide_Synthesis_Cycle cluster_synthesis Standard Oligonucleotide Synthesis Cycle Deblocking 1. Deblocking (Remove 5'-DMT group) Coupling 2. Coupling (Add new phosphoramidite) Deblocking->Coupling Capping 3. Capping (Block unreacted 5'-OH) Coupling->Capping Oxidation 4. Oxidation (Stabilize phosphate linkage) Capping->Oxidation Oxidation->Deblocking

Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.

Troubleshooting_Workflow Start Low Coupling Efficiency with this compound Check_Reagents Step 1: Verify Reagent Quality and Anhydrous Conditions Start->Check_Reagents Optimize_Coupling Step 2: Optimize Coupling Parameters Check_Reagents->Optimize_Coupling Reagents OK Success High Coupling Efficiency Achieved Check_Reagents->Success Problem Solved Evaluate_Context Step 3: Evaluate Synthesis Context Optimize_Coupling->Evaluate_Context Efficiency Still Low Optimize_Coupling->Success Efficiency Improved Evaluate_Context->Optimize_Coupling Adjust Parameters Evaluate_Context->Success Problem Solved

Caption: A logical workflow for troubleshooting low Ac-rC coupling efficiency.

Steric_Hindrance_Concept cluster_coupling Coupling Reaction Site cluster_steric_bulk Steric Hindrance Growing_Chain Growing Oligonucleotide Chain (with 5'-OH) Ac_rC This compound Ac_rC->Growing_Chain Coupling Attempt TBDMS 2'-O-TBDMS group Acetyl N4-Acetyl group

Caption: Conceptual diagram illustrating steric hindrance in this compound coupling.

References

Incomplete deprotection of acetyl group from cytidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering incomplete deprotection of the N4-acetyl group from cytidine (Ac-C) during oligonucleotide synthesis or other chemical processes.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for incomplete removal of the N4-acetyl group from cytidine?

Incomplete deprotection is typically traced back to issues with the deprotection reagent, reaction conditions, or the substrate itself. The most common culprits include degraded ammonium hydroxide, insufficient reaction time or temperature, and steric hindrance in the surrounding molecular structure.

Q2: How can I confirm that the acetyl group has been successfully removed?

The most reliable methods for confirming complete deprotection are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). A successful deprotection will show a shift in the retention time in the HPLC chromatogram and a corresponding mass change (a decrease of 42.04 Da) in the mass spectrum.

Q3: Can I use a stronger base or a higher temperature to speed up the deprotection?

While increasing temperature or using a stronger base can accelerate the reaction, it also significantly increases the risk of side reactions, such as degradation of the cytidine base or cleavage of other protecting groups. It is crucial to optimize these conditions carefully. For instance, prolonged exposure to harsh basic conditions can lead to deamination of cytidine to form uridine.

Q4: My ammonium hydroxide solution is old. Can I still use it?

It is strongly discouraged. Ammonium hydroxide solutions lose ammonia gas over time, especially if not stored properly, leading to a decrease in molarity and pH. This reduced basicity is a primary cause of incomplete deprotection. Always use a fresh, properly stored bottle of ammonium hydroxide for consistent results.

Troubleshooting Guide: Incomplete Deprotection

Use this guide to diagnose and resolve issues with N4-acetylcytidine deprotection.

Problem: Analysis (HPLC/MS) shows a significant amount of remaining N4-acetylcytidine.

Below is a logical workflow to troubleshoot this common issue.

G cluster_0 start Start: Incomplete Deprotection Detected reagent Step 1: Verify Deprotection Reagent Quality start->reagent conditions Step 2: Check Reaction Conditions reagent->conditions Reagent is fresh & correct concentration? re_optimize Step 3: Re-run & Optimize Reaction conditions->re_optimize Time & Temp were correct? analyze Step 4: Analyze Results re_optimize->analyze success Success: Complete Deprotection analyze->success Deprotection >99% fail Issue Persists: Consult Senior Staff analyze->fail Deprotection <99%

Caption: Troubleshooting workflow for incomplete cytidine deprotection.

Step 1: Verify Deprotection Reagent
ParameterRecommended SpecificationTroubleshooting Action
Reagent Concentrated Ammonium Hydroxide (NH₄OH)Use a fresh, unopened bottle. Old solutions lose ammonia concentration.
Concentration 28-30% Ammonia (NH₃) basisIf using a diluted solution, verify the final concentration and pH.
Storage Tightly sealed at 2-8°CDiscard if the bottle has been open for an extended period or stored improperly.
Step 2: Evaluate Reaction Conditions

Incomplete deprotection is often a result of suboptimal reaction kinetics. Compare your protocol against standard parameters.

ParameterStandard ConditionOptimization Strategy
Temperature 55 °CIncrease temperature in 5°C increments (max 65-70°C) to avoid degradation.
Time 8 - 12 hoursExtend reaction time. Run a time-course experiment (e.g., check at 8, 12, 16, and 24 hours).
Agitation Gentle, constant mixingEnsure the reaction mixture is homogenous, especially for solid-phase synthesis.
Alternative Deprotection Conditions

If standard ammonium hydroxide treatment fails, consider alternative reagents that may offer different kinetics or selectivity.

Reagent SystemTemperatureTypical TimeNotes
Ammonium Hydroxide / Methylamine55 °C2 - 4 hoursGenerally faster but requires careful handling of methylamine.
Potassium Carbonate in MethanolRoom Temp4 - 6 hoursA milder alternative, useful if other protecting groups are base-labile.

Protocols

Protocol 1: Standard N4-Acetylcytidine Deprotection

This protocol describes a standard method using aqueous ammonium hydroxide.

G cluster_1 prep 1. Prepare Substrate (e.g., 1 µmol on solid support) add_reagent 2. Add 1 mL fresh conc. NH₄OH prep->add_reagent incubate 3. Incubate at 55°C for 12 hours add_reagent->incubate cool 4. Cool to Room Temperature incubate->cool evaporate 5. Evaporate to Dryness (SpeedVac) cool->evaporate resuspend 6. Resuspend in H₂O for Analysis evaporate->resuspend

Caption: Standard experimental workflow for acetyl group deprotection.

Methodology:

  • Place the substrate containing N4-acetylcytidine (e.g., on a solid support resin) into a 2 mL screw-cap vial.

  • Add 1 mL of fresh, concentrated ammonium hydroxide (28-30%).

  • Seal the vial tightly to prevent ammonia gas from escaping.

  • Incubate the vial in a heating block set to 55°C for 12 hours with gentle agitation.

  • After incubation, allow the vial to cool completely to room temperature.

  • Carefully open the vial in a fume hood and evaporate the ammonium hydroxide to dryness using a centrifugal vacuum concentrator.

  • Resuspend the dried residue in an appropriate solvent (e.g., sterile water or HPLC mobile phase) for downstream analysis or use.

Protocol 2: HPLC Analysis of Deprotection Efficiency

Methodology:

  • Sample Preparation: Dilute the resuspended product from Protocol 1 to a final concentration of approximately 20 µM. Prepare a control sample of the starting N4-acetylcytidine material at the same concentration.

  • HPLC Column: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 50% B (linear gradient)

    • 20-25 min: 50% B

    • 25-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at 260 nm.

  • Analysis: Compare the chromatograms. The protected N4-acetylcytidine will have a longer retention time than the deprotected cytidine due to its increased hydrophobicity. Calculate the percentage of deprotection by integrating the peak areas.

Side reactions associated with Ac-rC phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Ac-rC (N4-acetyl-2'-O-TBDMS-5'-O-DMT-cytidine-3'-O-phosphoramidite) phosphoramidite. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of Ac-rC phosphoramidite in oligonucleotide synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and deprotection of oligonucleotides containing Ac-rC.

Problem Potential Cause Recommended Solution
Low Coupling Efficiency 1. Moisture Contamination: Presence of water in reagents or solvents can hydrolyze the phosphoramidite, reducing its ability to couple.[]- Use anhydrous acetonitrile (ACN) and ensure all reagents are dry. - Store phosphoramidites under an inert atmosphere and minimize exposure to air and humidity.
2. Incomplete Activation: The activator may not be efficiently converting the phosphoramidite to its reactive intermediate.[]- Ensure the activator solution is fresh and at the correct concentration. - Optimize the coupling time to balance reaction completion and potential side reactions.[]
3. Degraded Phosphoramidite: Improper storage or repeated freeze-thaw cycles can lead to degradation of the this compound.- Store this compound at -20°C or -80°C and protect from light.[2] - Aliquot the phosphoramidite solution to avoid multiple freeze-thaw cycles.[2]
Formation of N+1 Species (Unexpected additional mass) 1. Transamination during Deprotection: Use of methylamine (e.g., in AMA) for deprotection can lead to the conversion of N4-acetylcytidine to N4-methylcytidine, resulting in a +14 Da mass addition.[3][4]- Use this compound: The acetyl protecting group is highly labile and is removed almost instantaneously, preventing the transamination side reaction.[3] - Avoid Benzoyl-protected Cytidine (Bz-rC): When using methylamine-containing deprotection reagents, Bz-rC is more susceptible to transamination.[3] - Use Ammonia-based Deprotection: For oligonucleotides containing Ac-rC, deprotection with ammonium hydroxide is a safer alternative to prevent transamination.
Formation of Truncated Sequences (N-1, N-2, etc.) 1. Incomplete Coupling: As described above, inefficient coupling leads to unreacted 5'-hydroxyl groups, which are then capped, resulting in shorter sequences.- Refer to the solutions for "Low Coupling Efficiency".
2. Depurination: Acidic conditions during the detritylation (deblocking) step can cause the loss of purine bases (A and G), leading to chain cleavage.[]- Use milder acidic conditions for detritylation. - Shorten the exposure time to the acid.
Cleavage of the N4-Acetyl Group during Synthesis/Deprotection 1. Inappropriate Deprotection Conditions: Harsh basic or nucleophilic conditions can cleave the desired N4-acetyl group from the cytidine base.[5]- For sensitive oligonucleotides, use "UltraMILD" deprotection conditions, such as 0.05M potassium carbonate in methanol.[6] - Buffered cleavage and desilylation conditions are recommended to minimize the loss of the acetyl group.[5]
Alkylation of Nucleobases 1. Reaction with Byproducts: Acrylonitrile, a byproduct of cyanoethyl protecting group removal, can alkylate nucleobases.- Ensure complete and rapid removal of the deprotection solution after cleavage.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction to be aware of when using this compound?

The most significant side reaction is the potential for transamination of the N4-acetylcytidine to N4-methylcytidine during deprotection, particularly when using methylamine-containing reagents like AMA (Ammonium Hydroxide/Methylamine).[3][4] This results in an oligonucleotide with an unintended modification and a mass increase of 14 Da. To avoid this, it is crucial to use this compound as the acetyl group is rapidly cleaved, preventing the side reaction.[3]

Q2: How can I prevent the transamination of cytidine during deprotection?

The best way to prevent transamination is to use N4-acetyl-protected cytidine (Ac-rC) phosphoramidite instead of N4-benzoyl-protected cytidine (Bz-rC) when using deprotection solutions containing methylamine.[3] The acetyl group is significantly more labile and is removed almost instantly, which is much faster than the rate of transamination.[3] Alternatively, you can use a deprotection method that does not involve methylamine, such as ammonium hydroxide.

Q3: What are the optimal storage conditions for this compound?

To maintain its stability and ensure high coupling efficiency, this compound should be stored in a freezer at -20°C or -80°C, protected from light.[2] It is also recommended to aliquot the phosphoramidite solution upon receipt to minimize the number of freeze-thaw cycles, which can lead to degradation.[2]

Q4: What should I do if I observe low coupling efficiency with Ac-rC?

Low coupling efficiency is often due to moisture contamination, degraded phosphoramidite, or inefficient activation. First, ensure that all your reagents and solvents, especially acetonitrile, are anhydrous.[] Second, verify that your this compound has been stored correctly and is not expired. Finally, check the freshness and concentration of your activator solution and consider optimizing the coupling time.[]

Q5: Are there specific deprotection protocols recommended for oligonucleotides containing Ac-rC, especially if they also contain other sensitive modifications?

Yes, for oligonucleotides with sensitive modifications, including Ac-rC, milder deprotection strategies are recommended. "UltraMILD" deprotection using 0.05M potassium carbonate in methanol is a suitable option.[6] Another approach is to use ammonium hydroxide at room temperature.[6] It is important to avoid prolonged exposure to harsh bases to prevent the cleavage of the N4-acetyl group.[5]

Experimental Protocols & Methodologies

Protocol 1: Standard Deprotection of Ac-rC Containing Oligonucleotides

This protocol is suitable for routine DNA/RNA synthesis where Ac-rC is the only sensitive modification.

  • Cleavage from Solid Support:

    • Treat the solid support with concentrated ammonium hydroxide (28-30%) for 1-2 hours at room temperature.

  • Base and Phosphate Deprotection:

    • Heat the ammonium hydroxide solution containing the cleaved oligonucleotide at 55°C for 8-12 hours.

  • Evaporation:

    • Cool the solution and evaporate the ammonia to dryness in a vacuum concentrator.

  • Reconstitution:

    • Resuspend the oligonucleotide pellet in an appropriate buffer for purification and analysis.

Protocol 2: "UltraMILD" Deprotection for Sensitive Oligonucleotides Containing Ac-rC

This protocol is recommended when the oligonucleotide contains other base-labile modifications in addition to Ac-rC.

  • Synthesis:

    • During synthesis, use phenoxyacetic anhydride (Pac₂O) in the capping step.

  • Cleavage and Deprotection:

    • Treat the solid support with a solution of 0.05M potassium carbonate in anhydrous methanol for 4 hours at room temperature.[6]

  • Neutralization and Desalting:

    • Neutralize the solution with an appropriate resin or by buffer exchange during purification.

    • Proceed with standard desalting or purification protocols.

Visualizations

Deprotection_Pathway Ac_rC Oligonucleotide with N4-Acetylcytidine (Ac-rC) Deprotection Deprotection Ac_rC->Deprotection Methylamine Methylamine (e.g., AMA) Deprotection->Methylamine Fast Deprotection Ammonia Ammonium Hydroxide Deprotection->Ammonia Standard Deprotection Desired_Product Desired Oligonucleotide with Cytidine Methylamine->Desired_Product Rapid Acetyl Cleavage Side_Product N4-Methylcytidine Side Product (+14 Da) Methylamine->Side_Product Transamination (with Bz-rC) Ammonia->Desired_Product

Caption: Deprotection pathways for Ac-rC containing oligonucleotides.

Troubleshooting_Workflow Start Problem Observed Low_Coupling Low Coupling Efficiency Start->Low_Coupling N_plus_1 N+1 Peak in Mass Spec Start->N_plus_1 Truncation Truncated Sequences Start->Truncation Check_Moisture Check Reagent Anhydrousness Low_Coupling->Check_Moisture Check_Amidite Check Phosphoramidite Quality Low_Coupling->Check_Amidite Check_Deprotection Review Deprotection Method N_plus_1->Check_Deprotection Truncation->Low_Coupling Check_Deblocking Review Deblocking Conditions Truncation->Check_Deblocking Solution1 Use fresh, anhydrous reagents. Check_Moisture->Solution1 Solution2 Use fresh, properly stored phosphoramidite. Check_Amidite->Solution2 Solution3 Use Ac-rC with non-methylamine deprotection or ensure rapid acetyl cleavage. Check_Deprotection->Solution3 Solution4 Use milder acid or shorter deblocking times. Check_Deblocking->Solution4

References

Optimizing coupling time for Ac-rC phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the coupling time for Ac-rC (N4-Acetyl-2'-O-TBDMS-cytidine) phosphoramidite in oligonucleotide synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of Ac-rC phosphoramidite.

Issue Potential Cause Recommended Solution
Low Coupling Efficiency 1. Sub-optimal Coupling Time: The reaction time may be too short for complete coupling.Action: Increase the coupling time. Start with the standard recommended time and incrementally increase it in subsequent synthesis runs. Monitor the trityl cation assay to assess coupling efficiency. For sterically hindered or difficult sequences, extended coupling times are often beneficial.[][2]
2. Reagent Quality: Degradation of this compound or activator due to moisture or improper storage.Action: Use fresh, high-quality this compound and activator from a reputable supplier. Ensure all reagents are stored under anhydrous conditions. The presence of moisture is a primary cause of reduced coupling efficiency.
3. Inadequate Activator Concentration: The activator concentration may be too low for efficient reaction.Action: Ensure the activator solution is at the recommended concentration. For challenging couplings, a slight increase in activator concentration might be necessary.
4. System Contamination: Moisture or other contaminants within the synthesizer tubing or reagent bottles.Action: Thoroughly purge all lines of the DNA synthesizer with anhydrous acetonitrile. Ensure that the argon or helium supply is dry.
Increased n-1 Shortmers 1. Incomplete Coupling: A significant portion of the growing oligonucleotide chains are not coupling with the this compound.Action: Follow the recommendations for "Low Coupling Efficiency." Consider performing a double or triple coupling for the Ac-rC addition step to drive the reaction to completion.
2. Inefficient Capping: Failure of the capping step to block unreacted 5'-hydroxyl groups.Action: Check the freshness and concentration of your capping reagents (Cap A and Cap B). Ensure efficient delivery of capping reagents to the synthesis column.
Formation of Side Products 1. Depurination: Although less of a concern for cytidine, prolonged exposure to the acidic deblocking solution can lead to base loss at purine positions.Action: While optimizing the Ac-rC coupling time, ensure that the deblocking step is not unnecessarily long. Use a milder deblocking agent if depurination is a persistent issue with the overall sequence.
2. Phosphoramidite Degradation: The phosphoramidite may degrade if it resides on the synthesizer for an extended period.Action: Prepare fresh phosphoramidite solutions for each synthesis run, especially for sensitive or modified amidites.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting coupling time for this compound?

A1: A standard starting point for modified phosphoramidites like Ac-rC is typically between 3 to 10 minutes. However, the optimal time can vary depending on the synthesizer, the specific sequence, and the scale of the synthesis. It is highly recommended to perform an optimization experiment to determine the ideal coupling time for your specific conditions.

Q2: How does extending the coupling time for Ac-rC affect the synthesis?

A2: Extending the coupling time generally increases the coupling efficiency, especially for sterically hindered nucleotides or within GC-rich sequences.[] This can lead to a higher yield of the full-length product and a reduction in n-1 shortmers. In most cases, a moderately extended coupling time does not lead to significant side reactions for cytidine phosphoramidites.

Q3: Can I perform a "double coupling" for Ac-rC?

A3: Yes, performing a double or even triple coupling is a common strategy to improve the incorporation efficiency of modified or challenging phosphoramidites. This involves repeating the coupling step for the Ac-rC monomer before proceeding to the capping and oxidation steps.

Q4: How do I monitor the coupling efficiency of Ac-rC?

A4: The most common method for real-time monitoring of coupling efficiency on an automated synthesizer is through trityl cation monitoring. The intensity of the color of the trityl cation released during the deblocking step is proportional to the number of successfully coupled nucleotides in the previous cycle. A consistent and strong trityl signal indicates high coupling efficiency.

Q5: What are the key considerations for the deprotection of oligonucleotides containing Ac-rC?

A5: The acetyl (Ac) protecting group on cytidine is relatively labile and can be removed under standard deprotection conditions. A common method involves treatment with aqueous methylamine. For sensitive oligonucleotides, milder deprotection strategies can be employed.[3] It's crucial to ensure complete removal of all protecting groups to obtain a functional oligonucleotide.

Experimental Protocols

Protocol for Optimizing Ac-rC Coupling Time

This protocol outlines a method to systematically determine the optimal coupling time for this compound in a given oligonucleotide sequence.

1. Synthesis Design:

  • Synthesize a short, test oligonucleotide sequence containing at least one Ac-rC incorporation. A simple sequence such as 5'-T(Ac-rC)T-3' is sufficient.

  • Program the DNA synthesizer to run multiple identical syntheses, varying only the coupling time for the this compound. For example:

    • Synthesis 1: 3 minutes

    • Synthesis 2: 5 minutes

    • Synthesis 3: 10 minutes

    • Synthesis 4: 15 minutes

2. Synthesis Execution:

  • Use fresh, high-quality this compound, activator, and all other synthesis reagents.

  • Ensure the DNA synthesizer is properly calibrated and all lines are primed and free of moisture.

  • Monitor the trityl cation release after the Ac-rC coupling step for a qualitative assessment of coupling efficiency.

3. Deprotection and Cleavage:

  • After synthesis, cleave the oligonucleotides from the solid support and deprotect them using your standard protocol (e.g., aqueous methylamine).

4. Analysis:

  • Analyze the crude product from each synthesis run by reverse-phase HPLC or LC-MS.

  • Quantify the percentage of the full-length product versus n-1 shortmers and other impurities.

5. Data Interpretation:

  • Create a table to compare the coupling time with the percentage of the full-length product. The optimal coupling time will be the shortest duration that yields the highest percentage of the full-length product without a significant increase in side products.

Data Presentation

Table 1: Example Data for Ac-rC Coupling Time Optimization

Coupling Time (minutes)Full-Length Product (%)n-1 Shortmer (%)Other Impurities (%)
392.56.80.7
596.23.10.7
1098.50.90.6
1598.60.80.6

Note: The data presented in this table is illustrative. Actual results will vary based on experimental conditions.

Visualizations

Oligonucleotide_Synthesis_Cycle Figure 1: Automated Oligonucleotide Synthesis Cycle cluster_workflow Synthesis Workflow Deblocking 1. Deblocking (Remove 5'-DMT group) Coupling 2. Coupling (Add this compound) Deblocking->Coupling Expose 5'-OH Capping 3. Capping (Block unreacted 5'-OH) Coupling->Capping Form new linkage Oxidation 4. Oxidation (Stabilize phosphate linkage) Capping->Oxidation Next_Cycle Repeat for Next Nucleotide Oxidation->Next_Cycle Ready for next cycle Next_Cycle->Deblocking

Caption: Figure 1: Automated Oligonucleotide Synthesis Cycle

Troubleshooting_Logic Figure 2: Troubleshooting Low Coupling Efficiency Start Low Coupling Efficiency Detected Check_Time Is Coupling Time Optimized? Start->Check_Time Check_Reagents Are Reagents Fresh and Anhydrous? Check_Time->Check_Reagents Yes Increase_Time Increase Coupling Time (e.g., 5-15 min) Check_Time->Increase_Time No Check_System Is Synthesizer Clean and Dry? Check_Reagents->Check_System Yes Replace_Reagents Use Fresh Phosphoramidite/Activator Check_Reagents->Replace_Reagents No Purge_System Purge Lines with Anhydrous Acetonitrile Check_System->Purge_System No Resolved Issue Resolved Check_System->Resolved Yes Increase_Time->Resolved Replace_Reagents->Resolved Purge_System->Resolved

Caption: Figure 2: Troubleshooting Low Coupling Efficiency

References

Technical Support Center: Synthesis of Ac-rC Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Answering the user's request to create a technical support center for troubleshooting the failed synthesis of Ac-rC modified oligos.

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice for the solid-phase synthesis of oligonucleotides containing the N4-acetylcytidine (Ac-rC) modification.

Frequently Asked Questions (FAQs)

Q1: What is N4-acetylcytidine (Ac-rC) and why is it a sensitive modification?

N4-acetylcytidine (ac4C) is a post-transcriptional RNA modification found in all domains of life.[1][2] It plays a role in maintaining duplex stability.[1] The N4-acetyl group is highly sensitive to the nucleophilic conditions used in standard oligonucleotide deprotection protocols (e.g., concentrated ammonium hydroxide or methylamine/AMA).[1][3][4] These standard reagents can cleave the acetyl group, resulting in a final product that is an unmodified cytidine at the intended modification site.

Q2: What is the most common cause of failure in Ac-rC oligo synthesis?

The most frequent failure is the unintentional removal of the N4-acetyl group during the final cleavage and deprotection step. This occurs when using standard deprotection conditions that are too harsh for the labile acetyl moiety. Successful synthesis requires specialized, mild deprotection protocols.[1][4]

Q3: How can I confirm the successful synthesis of my Ac-rC oligo?

The definitive method for confirmation is mass spectrometry (MS), typically using ESI-MS or MALDI-TOF.[5][6] You must verify that the primary mass peak in the spectrum matches the expected molecular weight of the full-length, fully protected Ac-rC oligo. The absence of the acetyl group will result in a mass difference of -42.04 Da.

Q4: What is a typical coupling efficiency for Ac-rC phosphoramidite?

While specific efficiency depends on the supplier and synthesizer conditions, modified phosphoramidites can achieve high stepwise coupling yields, often greater than 98%, under optimized conditions. Maintaining high coupling efficiency is critical for maximizing the yield of the full-length product, as even small decreases have a significant cumulative effect on longer oligos.[7]

Troubleshooting Guide

Problem 1: Mass spectrometry shows a major peak at [Expected Mass - 42 Da].

Question: My primary MS peak corresponds to the oligo with a standard cytidine instead of the Ac-rC modification. What happened?

Answer: This result indicates that the N4-acetyl group was lost during the final deprotection step. Standard deprotection reagents like ammonium hydroxide or AMA are too nucleophilic and will cleave the acetyl group.

Solution: You must use a deprotection strategy specifically designed for sensitive modifications. Conventional methods must be avoided.[1][2] An effective strategy involves using non-nucleophilic conditions. One published method utilizes on-column deprotection of base-labile protecting groups with DBU, followed by cleavage from a photocleavable solid support.[1] Another approach uses ultra-mild deprotection reagents that are compatible with the Ac-rC modification.[4][8]

Recommended Deprotection Protocol Comparison:

ReagentTemperatureTimeCompatibility with Ac-rC
Ammonium Hydroxide55 °C5-8 hoursNo (Cleaves acetyl group)[9]
AMA (Ammonium Hydroxide/Methylamine)65 °C10 minNo (Cleaves acetyl group)[3][8]
0.05 M K₂CO₃ in MethanolRoom Temp4 hoursYes (Ultra-mild conditions)[8]
10% Diisopropylamine in 0.25 M ß-mercaptoethanol/MeOH55 °COvernightYes (Ultra-ultra mild)[8]
DBU (on-column) + Buffered Photolytic CleavageRoom TempVariesYes (Non-nucleophilic approach)[1]
Problem 2: The overall synthesis yield is very low.

Question: After purification, the final quantity of my Ac-rC oligo is much lower than expected. What are the potential causes?

Answer: Low yield can stem from several issues throughout the synthesis process. The primary culprits are poor coupling efficiency, degradation during synthesis or deprotection, and loss during purification.

Solutions & Troubleshooting Steps:

  • Verify Coupling Efficiency:

    • Ensure the this compound and all other synthesis reagents are fresh and anhydrous. Moisture is a primary inhibitor of coupling.[10]

    • Consider extending the coupling time for the modified base to ensure the reaction goes to completion.

    • Use a more effective activator like 4,5-dicyanoimidazole (DCI) instead of tetrazole, as it can increase the rate of coupling, especially for sterically hindered monomers.[11]

  • Check for Depurination:

    • Prolonged exposure to the acid used for detritylation (deblocking), such as Trichloroacetic acid (TCA), can cause depurination (loss of A or G bases), leading to chain cleavage during the basic deprotection step.[10][12]

    • Consider using the milder Dichloroacetic acid (DCA) for the deblocking step, especially for longer oligos.[12]

  • Optimize Synthesis Cycle:

    • For Ac-rC oligo synthesis, it is often recommended to omit the 5'-capping step that uses acetic anhydride. This avoids potential side reactions with the N-protected exocyclic amines.[1][2] While this may slightly increase the complexity of purification, it preserves the integrity of the modification.

Impact of Coupling Efficiency on Theoretical Yield:

Oligo Length98.5% Avg. Coupling99.5% Avg. Coupling
20mer~78.5%~90.5%
40mer~61.7%~81.8%
60mer~48.7%~74.0%
80mer~38.4%~66.9%

(Data derived from theoretical yield calculations: Yield = (Coupling Efficiency)^(Oligo Length - 1))

Problem 3: Mass spectrometry shows multiple unexpected peaks.

Question: My MS spectrum is complex, with several peaks that do not correspond to the target mass. How do I interpret them?

Answer: Unexpected peaks typically represent common synthesis failure products or byproducts from side reactions. Identifying the mass difference between your expected product and the impurity peak is the key to diagnosis.

Common Impurities and Their Mass Signatures:

Mass DifferenceIdentityProbable CauseSolution
-42.0 DaLost Acetyl Group Deprotection was too harsh.Use an ultra-mild deprotection protocol.
~ -300 Dan-1 Deletion Sequence Incomplete coupling at one cycle.Optimize coupling efficiency (fresh reagents, longer coupling time).
+53.0 DaCyanoethyl Adduct Reaction of acrylonitrile byproduct with bases (esp. T) during deprotection.[9][10]Use AMA or add a scavenger like morpholine (if compatible with Ac-rC). On-column deprotection can also mitigate this.[1]
+70 / +104 DaIncomplete Base Deprotection Failure to remove isobutyryl (dG) or benzoyl (dA, dC) protecting groups.[6]Ensure sufficient deprotection time and temperature for the specific protecting groups used.
-135 / -151 DaDepurination Loss of an Adenine or Guanine base, respectively, due to excessive acid exposure.[6][10]Reduce detritylation time or use a weaker acid like DCA.[12]

Key Experimental Protocols

Protocol 1: Ultra-Mild Cleavage and Deprotection for Ac-rC Oligos

This protocol is designed to preserve the N4-acetylcytidine modification during the final workup step. It requires the use of "Ultra-Mild" phosphoramidites (e.g., Pac-dA, iPr-Pac-dG, Ac-dC) during synthesis.

Materials:

  • Synthesized oligo on solid support (CPG).

  • 0.05 M Potassium Carbonate (K₂CO₃) in anhydrous Methanol.

  • Sterile, nuclease-free microcentrifuge tubes.

  • SpeedVac or centrifugal evaporator.

Methodology:

  • After synthesis, dry the solid support thoroughly under vacuum.

  • Transfer the support to a 2 mL screw-cap tube.

  • Add 1.5 mL of 0.05 M K₂CO₃ in methanol to the support.

  • Seal the tube tightly and vortex briefly.

  • Incubate the tube at room temperature for 4-6 hours with gentle agitation. This step cleaves the oligo from the support and removes the base-protecting groups.

  • After incubation, carefully pellet the CPG support by centrifugation (2 min at 5,000 x g).

  • Transfer the supernatant, which contains the deprotected oligonucleotide, to a new sterile tube.

  • Dry the oligonucleotide solution to a pellet using a SpeedVac.

  • Resuspend the oligo pellet in an appropriate buffer (e.g., nuclease-free water) for quantification and analysis.

  • Proceed with analysis via Mass Spectrometry and purification via HPLC or PAGE.

Visual Guides and Workflows

G cluster_start Initial Observation cluster_analysis Analysis cluster_troubleshooting Troubleshooting Paths cluster_causes Potential Causes start Synthesis Failure (Low Yield or Incorrect Mass) ms Analyze Crude Product via LC-MS start->ms low_yield Problem: Low Overall Yield ms->low_yield Low Purity/ Low Full-Length Peak mass_m42 Problem: Mass = [M - 42 Da] ms->mass_m42 Main Peak is [M - 42 Da] mass_other Problem: Other Unexpected Masses (n-1, adducts, etc.) ms->mass_other Multiple Impurity Peaks cause_coupling Poor Coupling Efficiency low_yield->cause_coupling cause_depurination Depurination low_yield->cause_depurination cause_deprotection Harsh Deprotection mass_m42->cause_deprotection mass_other->cause_coupling n-1 peaks mass_other->cause_depurination A/G loss cause_side_reactions Side Reactions (Capping, Adducts) mass_other->cause_side_reactions

Caption: General troubleshooting workflow for failed Ac-rC oligo synthesis.

G cluster_synthesis On-Synthesizer Steps cluster_deprotection Cleavage & Deprotection cluster_harsh Standard/Harsh cluster_mild Mild/Optimized start Solid Support coupling Coupling with This compound start->coupling oxidation Oxidation (P(III) -> P(V)) coupling->oxidation chain Elongated Chain with Protected Ac-rC oxidation->chain choice Choice of Reagent chain->choice harsh Ammonia / AMA choice->harsh mild K2CO3 / MeOH or other mild reagents choice->mild fail Product: Unmodified 'C' (Acetyl Group Lost) harsh->fail success Product: Intact Ac-rC Oligo mild->success

Caption: Synthesis pathway highlighting the critical deprotection choice for Ac-rC.

G q1 Is Expected Mass [M] the major peak? ans1_yes Success! Oligo is likely correct. Proceed to purification. q1->ans1_yes Yes q2 Is major peak at [M - 42 Da]? q1->q2 No ans2_yes Cause: Acetyl group lost. Action: Use ultra-mild deprotection. q2->ans2_yes Yes q3 Are there significant [M - ~300 Da] peaks? q2->q3 No end_node Review all synthesis parameters. ans2_yes->end_node ans3_yes Cause: n-1 deletion products. Action: Check coupling efficiency. q3->ans3_yes Yes q4 Are there other adducts? (+53, +70, -135, etc.) q3->q4 No ans3_yes->end_node ans4_yes Cause: Side reactions. Action: Review synthesis cycle and deprotection conditions. q4->ans4_yes Yes q4->end_node No / Unclear ans4_yes->end_node

Caption: Decision tree for interpreting mass spectrometry (MS) results.

References

Technical Support Center: Improving RNA Synthesis Yield with N4-acetylcytidine (Ac-rC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the yield of RNA synthesis when incorporating N4-acetylcytidine (Ac-rC).

Troubleshooting Guide

This guide addresses specific issues that may arise during solid-phase RNA synthesis using Ac-rC phosphoramidite.

Problem Potential Cause Recommended Solution
Low Overall Yield of Ac-rC Containing Oligonucleotide Suboptimal Coupling Efficiency: The steric bulk of the this compound might slightly reduce coupling efficiency compared to standard cytidine phosphoramidite.[1]Increase the coupling time for the this compound. Consider performing a double or even triple coupling for the Ac-rC addition to drive the reaction to completion.[2]
Moisture in Reagents: Phosphoramidites are highly sensitive to moisture, which can lead to their degradation and reduced coupling efficiency.Ensure all reagents, especially the acetonitrile (ACN) diluent and the phosphoramidite solution, are anhydrous.[3] Use fresh, high-quality reagents and consider using molecular sieves in the phosphoramidite bottle.
Incomplete Deprotection: The acetyl protecting group on the cytidine base requires specific conditions for efficient removal. Residual protecting groups will lead to a lower yield of the desired full-length RNA.Use an appropriate deprotection strategy. For oligonucleotides containing Ac-rC, consider using a fresh solution of ammonium hydroxide and allow for sufficient deprotection time.[4] Alternatively, "UltraFAST" deprotection protocols using a mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA) are effective, especially when Ac-dC is used.[5][6]
Presence of N-1 Species (Deletion Sequence at Ac-rC Position) Inefficient Coupling of Ac-rC: This is a direct result of incomplete reaction of the this compound with the growing oligonucleotide chain.In addition to optimizing coupling time and considering multiple couplings, ensure the activator is fresh and used at the recommended concentration.
Degraded this compound: Improper storage or handling can lead to degradation of the phosphoramidite.Store this compound at the recommended temperature (typically -20°C) under an inert atmosphere (e.g., argon).[7] Avoid repeated freeze-thaw cycles.
Unexpected Side Products Base Modification during Deprotection: Harsh deprotection conditions can potentially lead to modification of the nucleobases.If base-sensitive modifications are present in the sequence, consider milder deprotection conditions, such as using potassium carbonate in methanol with UltraMILD monomers.[4]
Premature Desilylation: Loss of the 2'-O-protecting group (e.g., TBDMS or TOM) during synthesis can lead to chain cleavage.Ensure that the detritylation reagent (e.g., dichloroacetic acid in dichloromethane) is not contaminated with water and that the contact time is optimized to prevent premature desilylation.

Frequently Asked Questions (FAQs)

Q1: What is Ac-rC and why is it used in RNA synthesis?

A1: N4-acetylcytidine (Ac-rC) is a modified version of the nucleoside cytidine. In solid-phase RNA synthesis, the exocyclic amine of cytidine is typically protected with a group like benzoyl (Bz) or acetyl (Ac) to prevent unwanted side reactions during the phosphoramidite coupling steps.[8] Using this compound allows for the site-specific incorporation of this modification into an RNA oligonucleotide. Functionally, Ac-rC is a post-transcriptional modification found in nature that can increase the thermal stability of RNA duplexes.[9][10]

Q2: Can I expect the same yield when using this compound compared to standard rC phosphoramidite?

A2: While the goal is to achieve comparable yields, modified phosphoramidites can sometimes exhibit slightly lower coupling efficiencies due to their different chemical structures.[1] However, by optimizing the synthesis protocol, such as extending the coupling time or performing a double coupling for the Ac-rC residue, it is possible to achieve high yields.[2] The final yield of an oligonucleotide synthesis is dependent on the average coupling efficiency per step.[11]

Q3: What are the recommended deprotection conditions for an RNA oligonucleotide containing Ac-rC?

A3: Standard deprotection with fresh, concentrated ammonium hydroxide at an elevated temperature (e.g., 55°C) for an extended period (e.g., 17 hours) is generally sufficient to remove the acetyl group from cytidine along with other standard protecting groups.[5] For faster deprotection, a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA) at 65°C for 10-15 minutes can be used.[5][6] It is important to note that the use of Ac-protected dC is recommended for "UltraFAST" deprotection protocols to prevent base modification.[5][6]

Q4: How can I confirm the successful incorporation of Ac-rC into my synthesized RNA?

A4: The most definitive method for confirming the incorporation of Ac-rC is mass spectrometry (e.g., ESI-MS or MALDI-TOF MS) of the purified oligonucleotide. The measured molecular weight should correspond to the theoretical molecular weight of the RNA sequence containing the Ac-rC modification.

Q5: Can I use standard phosphoramidite chemistry protocols for Ac-rC?

A5: Yes, this compound is designed to be compatible with standard automated solid-phase oligonucleotide synthesis cycles.[12] The primary modification to a standard protocol would be to potentially increase the coupling time for the Ac-rC monomer to ensure high coupling efficiency.[2]

Representative Data on RNA Synthesis Yield

Oligonucleotide (20-mer)Average Stepwise Coupling EfficiencyTheoretical Maximum Yield (%)Typical Crude Yield (OD Units from 1 µmol synthesis)
Standard RNA (with standard rC) 99.5%90.5%50 - 80
Ac-rC Containing RNA (Optimized Protocol) 99.0%81.8%40 - 70
Ac-rC Containing RNA (Non-Optimized Protocol) 98.0%66.8%25 - 50

Note: These are estimated values to illustrate the impact of coupling efficiency on final yield. Actual yields may vary depending on the specific sequence, synthesizer, and quality of reagents. The theoretical maximum yield is calculated as (Average Stepwise Coupling Efficiency)^(Number of couplings).[11]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of an Ac-rC Containing RNA Oligonucleotide

This protocol outlines the key steps for incorporating an this compound into an RNA sequence using an automated DNA/RNA synthesizer.

1. Reagent Preparation:

  • Dissolve the this compound and all other standard RNA phosphoramidites (A, G, U) in anhydrous acetonitrile to the manufacturer's recommended concentration (typically 0.1 M).[8]
  • Ensure all other reagents (activator, capping reagents, oxidizing solution, deblocking solution) are fresh and anhydrous.

2. Synthesizer Setup:

  • Install the phosphoramidite vials on the synthesizer.
  • Program the RNA sequence, specifying the position for Ac-rC incorporation.
  • For the Ac-rC coupling step, modify the synthesis cycle to increase the coupling time (e.g., from a standard 6 minutes to 10-12 minutes). For critical applications, program a double coupling for the Ac-rC position.

3. Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction through repeated cycles of:

  • Deblocking: Removal of the 5'-DMT protecting group from the support-bound nucleoside.
  • Coupling: Activation of the phosphoramidite and its reaction with the 5'-hydroxyl group of the growing chain.
  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
  • Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.

4. Cleavage and Deprotection:

  • Following synthesis, cleave the oligonucleotide from the solid support and remove the protecting groups using one of the methods described in Protocol 2.

5. Purification:

  • Purify the crude oligonucleotide using methods such as polyacrylamide gel electrophoresis (PAGE), high-performance liquid chromatography (HPLC), or cartridge purification to obtain the full-length product.

Protocol 2: Deprotection of Ac-rC Containing RNA Oligonucleotides

Method A: Standard Deprotection (Ammonium Hydroxide)

  • Transfer the solid support containing the synthesized RNA to a screw-cap vial.

  • Add fresh, concentrated ammonium hydroxide.

  • Seal the vial tightly and incubate at 55°C for 12-17 hours.[5]

  • Cool the vial, centrifuge, and transfer the supernatant containing the cleaved and deprotected RNA to a new tube.

  • Evaporate the ammonia to dryness.

  • Proceed with the removal of the 2'-O-silyl protecting groups according to standard protocols (e.g., using triethylamine trihydrofluoride).

Method B: UltraFAST Deprotection (AMA)

  • Transfer the solid support to a screw-cap vial.

  • Add a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA).[6]

  • Seal the vial and incubate at 65°C for 10-15 minutes.[6]

  • Cool the vial, centrifuge, and transfer the supernatant to a new tube.

  • Evaporate the solution to dryness.

  • Proceed with the removal of the 2'-O-silyl protecting groups.

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Synthesis cluster_postsynthesis Post-Synthesis Processing Reagent_Prep Reagent Preparation (Anhydrous Conditions) Synthesizer_Setup Synthesizer Setup (Program Sequence & Coupling Time) Reagent_Prep->Synthesizer_Setup Synthesis_Cycle Automated Synthesis Cycle (Deblock, Couple, Cap, Oxidize) Synthesizer_Setup->Synthesis_Cycle Cleavage_Deprotection Cleavage & Base Deprotection (e.g., NH4OH or AMA) Synthesis_Cycle->Cleavage_Deprotection Desilylation 2'-O-Silyl Group Removal Cleavage_Deprotection->Desilylation Purification Purification (PAGE or HPLC) Desilylation->Purification QC Quality Control (Mass Spectrometry) Purification->QC

Caption: Workflow for RNA synthesis with Ac-rC.

troubleshooting_logic Low_Yield Low Final Yield Coupling_Issue Suboptimal Coupling? Low_Yield->Coupling_Issue Deprotection_Issue Incomplete Deprotection? Low_Yield->Deprotection_Issue Reagent_Issue Reagent Degradation? Low_Yield->Reagent_Issue Increase_Coupling_Time Increase Coupling Time / Double Couple Coupling_Issue->Increase_Coupling_Time Yes Optimize_Deprotection Use Fresh Deprotection Reagent / Optimize Time & Temp Deprotection_Issue->Optimize_Deprotection Yes Use_Fresh_Reagents Use Fresh, Anhydrous Reagents Reagent_Issue->Use_Fresh_Reagents Yes

Caption: Troubleshooting logic for low yield in Ac-rC RNA synthesis.

References

Technical Support Center: Managing Moisture Sensitivity of Ac-rC Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acetyl-protected Cytidine (Ac-rC) phosphoramidite. Proper handling and awareness of its moisture sensitivity are critical for successful oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is Ac-rC phosphoramidite and why is it moisture sensitive?

A1: this compound is a crucial building block used in the chemical synthesis of RNA oligonucleotides.[1][2] It is a derivative of the ribonucleoside cytidine, featuring an acetyl (Ac) group protecting the exocyclic amine, a dimethoxytrityl (DMT) group on the 5'-hydroxyl, and a tert-butyldimethylsilyl (TBDMS) group protecting the 2'-hydroxyl. The phosphoramidite group at the 3'-position is highly reactive and susceptible to hydrolysis, meaning it readily reacts with water. This reaction leads to the formation of a phosphonate by-product that is inactive in the coupling step of oligonucleotide synthesis, resulting in synthesis failure.

Q2: How should this compound be stored to maintain its quality?

A2: To minimize degradation from moisture and heat, this compound should be stored in a freezer at or below -20°C under an inert atmosphere (e.g., argon or nitrogen).[1][3][4] It is essential to ensure the container is tightly sealed. When dissolved in an anhydrous solvent like acetonitrile, the solution is stable for a limited time. For instance, stock solutions stored at -20°C should be used within a month, while those at -80°C can be stored for up to six months, protected from light.[5]

Q3: What are the signs of this compound degradation?

A3: Degradation of this compound typically manifests as poor performance during oligonucleotide synthesis. The most common sign is low coupling efficiency, which leads to a higher proportion of truncated sequences (n-1 fragments) in the final product. Visually, the solid phosphoramidite may appear discolored or clumpy if it has been exposed to moisture. Analytical techniques such as ³¹P NMR and HPLC can definitively identify degradation products.

Q4: Can I still use this compound if it has been briefly exposed to ambient humidity?

A4: Brief exposure to ambient humidity can compromise the quality of this compound. It is strongly recommended to handle the reagent under anhydrous conditions as much as possible. If exposure has occurred, it is advisable to perform a quality control check, such as ³¹P NMR or a small-scale test synthesis, to assess its viability before using it in a critical synthesis.

Troubleshooting Guide

Problem 1: Low Coupling Efficiency in Oligonucleotide Synthesis

  • Question: My oligonucleotide synthesis is showing low coupling efficiency specifically at cytosine residues. Could this be related to the this compound?

  • Answer: Yes, low coupling efficiency at a specific base is often linked to the quality of the corresponding phosphoramidite. For Ac-rC, this is frequently due to moisture contamination and subsequent hydrolysis.

    • Troubleshooting Steps:

      • Verify Water Content: Use a fresh bottle of anhydrous acetonitrile for dissolution. Ensure all solvents used in the synthesis are low in water content.

      • Use a Fresh Aliquot: If you have been using a stock solution of this compound, prepare a fresh solution from a new, unopened vial.

      • Perform a Quality Check: Analyze the problematic this compound using ³¹P NMR to check for the presence of hydrolysis products (H-phosphonate).

      • Check Activator: Ensure the activator (e.g., tetrazole or a derivative) is fresh and anhydrous.

Problem 2: Presence of Unexpected Peaks in HPLC or Mass Spectrometry Analysis of the Final Oligonucleotide

  • Question: I am observing unexpected peaks in the HPLC or mass spectrometry analysis of my purified oligonucleotide, suggesting the presence of impurities. Could the this compound be the source?

  • Answer: It's possible. Impurities in the phosphoramidite can be incorporated into the growing oligonucleotide chain.

    • Troubleshooting Steps:

      • Analyze the Phosphoramidite: Perform an HPLC analysis on the this compound to check for the presence of impurities.

      • Review Synthesis Parameters: Ensure that the correct coupling times and conditions are being used for RNA synthesis, as these can differ from DNA synthesis.

      • Check for Deprotection Issues: Incomplete removal of the acetyl protecting group during the final deprotection step can also lead to impurities. Ensure your deprotection conditions are appropriate for Ac-rC.

Data Presentation

The quality of this compound is assessed using several analytical techniques. Below is a table summarizing typical quality control specifications.

ParameterSpecificationMethodPurpose
Appearance White to pale yellow powderVisualProvides a preliminary indication of purity and absence of gross contamination or degradation.
HPLC Purity ≥ 98.0%RP-HPLCQuantifies the purity of the phosphoramidite and separates it from non-phosphorus containing impurities.
³¹P NMR Purity ≥ 98.0%³¹P NMRSpecifically assesses the purity of the phosphorus-containing species and detects the presence of hydrolysis products (e.g., H-phosphonate) and oxidized forms (P(V)).
Water Content ≤ 0.3%Karl Fischer TitrationDirectly measures the amount of water in the solid phosphoramidite, which is a critical parameter for its stability and performance.

Table 1: Typical Quality Control Specifications for this compound.[6]

Experimental Protocols

1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis

  • Objective: To determine the purity of this compound and identify any non-phosphorus containing impurities.

  • Methodology:

    • Sample Preparation: Prepare a sample solution of this compound in anhydrous acetonitrile at a concentration of approximately 1.0 mg/mL.

    • Chromatographic Conditions:

      • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

      • Mobile Phase A: 0.1M Triethylammonium acetate (TEAA) in water (pH 7.0 ± 0.1).

      • Mobile Phase B: Acetonitrile.

      • Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B to elute the phosphoramidite and any impurities.

      • Flow Rate: 1 mL/min.

      • Detection: UV absorbance at a suitable wavelength (e.g., 254 nm).

    • Analysis: The this compound will appear as two peaks representing the two diastereomers due to the chiral phosphorus center. Purity is calculated based on the total area of the product peaks relative to the total area of all peaks.

2. ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Degradation Analysis

  • Objective: To assess the purity with respect to phosphorus-containing species and to detect hydrolysis and oxidation products.

  • Methodology:

    • Sample Preparation: Dissolve approximately 10-20 mg of the this compound in a suitable deuterated solvent (e.g., CDCl₃ or acetonitrile-d₃) containing a small amount of triethylamine (TEA) to prevent acid-catalyzed degradation.

    • NMR Acquisition:

      • Spectrometer: A high-field NMR spectrometer.

      • Pulse Program: A standard proton-decoupled ³¹P NMR experiment.

      • Referencing: Use an external standard of 85% H₃PO₄.

    • Analysis: The this compound will show characteristic signals in the range of 148-152 ppm. Hydrolysis products (H-phosphonates) will appear around 0-10 ppm, while oxidized P(V) species will be in the range of -10 to 20 ppm. Purity is determined by integrating the product peaks relative to the total integral of all phosphorus-containing species.[7]

3. Karl Fischer Titration for Water Content Determination

  • Objective: To accurately quantify the water content in the solid this compound.

  • Methodology:

    • Apparatus: A calibrated Karl Fischer titrator (volumetric or coulometric).

    • Sample Preparation: Accurately weigh a suitable amount of the this compound in a dry, inert atmosphere (e.g., a glove box) and quickly transfer it to the titration vessel containing a pre-titrated solvent (e.g., anhydrous methanol).

    • Titration: Titrate the sample with the Karl Fischer reagent until the endpoint is reached. The instrument will automatically calculate the water content.

    • Analysis: The result is typically expressed as a percentage of water by weight.

Visualizations

experimental_workflow cluster_storage Storage & Handling cluster_preparation Solution Preparation cluster_synthesis Oligonucleotide Synthesis cluster_troubleshooting Troubleshooting storage Store this compound (-20°C, inert atmosphere) handling Handle under anhydrous conditions storage->handling dissolve Dissolve in anhydrous acetonitrile handling->dissolve synthesis Incorporate into oligonucleotide sequence dissolve->synthesis low_coupling Low Coupling Efficiency? synthesis->low_coupling qc_check Perform QC Checks (³¹P NMR, HPLC) low_coupling->qc_check Yes

Caption: A simplified workflow for handling and using this compound.

troubleshooting_logic start Low Coupling Efficiency with Ac-rC check_reagents Are all reagents (solvents, activator) anhydrous and fresh? start->check_reagents check_amidite Is the Ac-rC phosphoramidite fresh? check_reagents->check_amidite Yes discard_amidite Discard amidite and use a new batch check_reagents->discard_amidite No perform_nmr Perform ³¹P NMR on Ac-rC amidite check_amidite->perform_nmr Yes check_amidite->discard_amidite No hydrolysis_detected Hydrolysis product (H-phosphonate) detected? perform_nmr->hydrolysis_detected hydrolysis_detected->discard_amidite Yes review_protocol Review synthesis protocol for RNA hydrolysis_detected->review_protocol No

Caption: A troubleshooting flowchart for low coupling efficiency with this compound.

References

Technical Support Center: Purification of Ac-rC Containing Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on purification strategies for oligonucleotides containing N4-acetylcytidine (Ac-rC). Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended purification methods for Ac-rC containing oligonucleotides?

A1: The primary recommended methods for purifying Ac-rC containing oligonucleotides are denaturing polyacrylamide gel electrophoresis (PAGE) and ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC). The choice between these methods depends on the length of the oligonucleotide, the required purity, and the desired yield.[1][2][3]

Q2: How does the Ac-rC modification affect the choice of purification strategy?

A2: The N4-acetyl group on cytidine can be sensitive to certain chemical conditions used during purification.[2] Specifically, it is susceptible to nucleophilic cleavage and can be deacetylated under alkaline conditions.[4][5] This requires careful optimization of deprotection and purification steps to maintain the integrity of the modification.

Q3: What are the common impurities encountered when synthesizing Ac-rC containing oligonucleotides?

A3: Common impurities include:

  • Truncated sequences (n-1, n-2, etc.): Shorter oligonucleotides resulting from incomplete coupling during synthesis.[6][]

  • Deletion sequences: Oligonucleotides missing one or more internal bases.

  • Deacetylated product: Oligonucleotides where the Ac-rC modification has been lost.[2]

  • Failure sequences with protecting groups: Incompletely deprotected oligonucleotides.[6]

  • Byproducts from synthesis reagents. [8]

Q4: Is deacetylation of Ac-rC a major concern during purification?

A4: Yes, deacetylation can be a significant issue. The acetyl group is sensitive to nucleophilic attack and alkaline conditions.[2][4] For example, prolonged exposure to high pH buffers can lead to the removal of the acetyl group, resulting in an unmodified cytidine. It is crucial to use buffered conditions and avoid harsh bases during deprotection and purification.[2]

Q5: Which purification method, HPLC or PAGE, generally provides higher purity for Ac-rC oligonucleotides?

A5: Denaturing PAGE is often considered the "gold standard" for oligonucleotide purification and can yield purity levels of 99% or higher.[9] It offers excellent resolution based on size, effectively separating the full-length product from shorter failure sequences.[8] While HPLC can also provide high purity (often >90%), PAGE is typically superior for achieving the highest purity levels, especially for longer oligonucleotides.[1][8]

Troubleshooting Guides

Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
Problem Potential Cause Recommended Solution
Broad or Split Peaks Secondary structures in the oligonucleotide.Increase the column temperature (e.g., 50-65°C) to denature secondary structures. Use a denaturing agent like urea in the mobile phase.[10]
Sample solvent incompatible with the mobile phase.Dissolve the sample in the initial mobile phase whenever possible.
Column overloading.Reduce the amount of sample injected onto the column.
Loss of Acetyl Group (Deacetylation) Mobile phase pH is too high (alkaline).Maintain the mobile phase pH in the neutral to slightly acidic range (e.g., pH 7.0). Use buffered mobile phases like triethylammonium acetate (TEAA).[4]
Harsh deprotection conditions prior to purification.Use mild, non-nucleophilic deprotection conditions. For example, use on-column deprotection with DBU instead of morpholine.[2]
Poor Resolution of Full-Length Product from n-1 Impurity Inappropriate ion-pairing agent or concentration.Optimize the type and concentration of the ion-pairing agent (e.g., TEAA, hexylamine).[11]
Gradient is too steep.Use a shallower gradient to improve the separation of closely eluting species.[3]
Low Yield Incomplete elution from the column.Optimize the final concentration of the organic solvent in the gradient to ensure complete elution of the hydrophobic oligonucleotide.
Precipitation of the oligonucleotide on the column.Ensure the sample is fully dissolved before injection and that the mobile phase composition does not cause precipitation.
Denaturing Polyacrylamide Gel Electrophoresis (PAGE)
Problem Potential Cause Recommended Solution
Low Recovery from Gel Slice Inefficient elution from the polyacrylamide matrix.Crush the gel slice thoroughly to maximize the surface area for diffusion. Increase the elution time (e.g., overnight) and temperature. Use a high-salt elution buffer.
Adsorption of the oligonucleotide to the tube.Use low-binding microcentrifuge tubes.
Smeared Bands RNA degradation by RNases.Use RNase-free solutions and equipment. Work in an RNase-free environment.[12]
Incomplete denaturation of the RNA.Ensure the loading buffer contains a sufficient concentration of denaturant (e.g., urea, formamide) and heat the sample before loading.[13]
Presence of Impurities in Purified Product Contamination from the gel matrix (e.g., acrylamide, urea).Perform a desalting/buffer exchange step after elution using methods like ethanol precipitation or size-exclusion chromatography.
Incomplete separation of closely sized species.Optimize the acrylamide percentage of the gel to achieve better resolution for the specific size range of your oligonucleotide.

Data Presentation

Table 1: Comparison of Purification Methods for Modified Oligonucleotides

Parameter IP-RP-HPLC Denaturing PAGE
Purity >85-95%[9]>95-99%[8]
Yield Generally higher than PAGE[1]Can be lower due to the extraction process (often <50%)[14]
Length Limitation Best for oligonucleotides < 50 bases[8]Suitable for a wide range of lengths (2-300 bases)[14]
Throughput High, amenable to automation[3]Low, manual and time-consuming
Common Issues Co-elution of similar species, potential for deacetylation.Low recovery, potential for contamination from the gel matrix.

Experimental Protocols

Denaturing PAGE Purification of Ac-rC Oligonucleotides

This protocol is adapted for the purification of chemically synthesized Ac-rC containing RNA oligonucleotides.

1. Gel Preparation (8 M Urea, 1X TBE, 15-20% Acrylamide):

  • Prepare the gel solution with the desired acrylamide concentration in a solution of 8 M urea and 1X TBE buffer.
  • Add fresh 10% ammonium persulfate (APS) and TEMED to initiate polymerization.
  • Pour the gel between glass plates and insert a comb. Allow to polymerize completely.[15]

2. Sample Preparation:

  • Resuspend the crude oligonucleotide pellet in an appropriate volume of 2X RNA loading buffer (containing formamide, urea, and loading dyes).
  • Heat the sample at 70-95°C for 3-5 minutes to denature, then immediately place on ice.[13]

3. Electrophoresis:

  • Assemble the gel apparatus and fill the reservoirs with 1X TBE running buffer.
  • Pre-run the gel for 30-60 minutes at constant power to heat the gel to ~45-55°C.[16]
  • Load the denatured samples into the wells.
  • Run the gel at a constant power until the desired separation is achieved (monitoring with loading dyes).

4. Visualization and Excision:

  • Visualize the RNA bands using UV shadowing. Place the gel on a fluorescent TLC plate and illuminate with short-wave UV light. The RNA will cast a shadow.
  • Excise the band corresponding to the full-length product using a clean scalpel.

5. Elution:

  • Crush the excised gel slice into small pieces.
  • Add elution buffer (e.g., 0.3 M sodium acetate) and incubate overnight at 4°C with gentle agitation.[17]

6. Recovery:

  • Separate the elution buffer from the gel fragments by centrifugation through a filter tube.
  • Precipitate the RNA from the eluate by adding ethanol and a salt (e.g., sodium acetate).
  • Wash the pellet with 70-80% ethanol, air dry, and resuspend in RNase-free water or buffer.

Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) Purification

This is a general protocol for the purification of Ac-rC containing oligonucleotides.

1. System and Column:

  • Use a biocompatible HPLC system.
  • Column: A reversed-phase column suitable for oligonucleotides (e.g., C18).[3]

2. Mobile Phases:

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0.[18]
  • Mobile Phase B: 0.1 M TEAA in 50% acetonitrile.[18]

3. Chromatographic Conditions:

  • Flow Rate: Dependent on column dimensions (e.g., 1.0 mL/min for a 4.6 mm ID column).
  • Column Temperature: 50-65°C to minimize secondary structures.
  • Detection: UV absorbance at 260 nm.
  • Gradient: A linear gradient from a lower percentage of Mobile Phase B to a higher percentage, optimized to separate the full-length product from impurities. A shallow gradient is often required for good resolution.

4. Sample Preparation:

  • Dissolve the crude oligonucleotide in Mobile Phase A or water.
  • Filter the sample through a 0.22 µm filter before injection.

5. Fraction Collection and Processing:

  • Collect fractions corresponding to the main peak (full-length product).
  • Analyze the purity of the collected fractions by analytical HPLC or mass spectrometry.
  • Pool the pure fractions and lyophilize to remove the volatile mobile phase.
  • Perform a desalting step if necessary.

Visualizations

experimental_workflow_page cluster_prep Preparation cluster_sep Separation cluster_rec Recovery gel_prep 1. Gel Preparation (Urea-PAGE) sample_prep 2. Sample Denaturation electrophoresis 3. Electrophoresis sample_prep->electrophoresis visualize 4. UV Shadowing electrophoresis->visualize excise 5. Band Excision visualize->excise elution 6. Elution excise->elution precipitation 7. Ethanol Precipitation elution->precipitation final_product Purified Ac-rC Oligo precipitation->final_product

Caption: Workflow for denaturing PAGE purification.

experimental_workflow_hplc cluster_prep Preparation cluster_sep Separation cluster_post Post-Purification mobile_phase_prep 1. Mobile Phase Preparation (TEAA) sample_prep 2. Sample Preparation injection 3. HPLC Injection sample_prep->injection gradient 4. Gradient Elution injection->gradient fraction_collection 5. Fraction Collection gradient->fraction_collection analysis 6. Purity Analysis fraction_collection->analysis pooling 7. Pooling & Lyophilization analysis->pooling final_product Purified Ac-rC Oligo pooling->final_product

Caption: Workflow for IP-RP-HPLC purification.

troubleshooting_logic cluster_hplc IP-RP-HPLC cluster_page Denaturing PAGE start Purification Issue (e.g., Low Purity) hplc_issue Broad/Split Peaks? start->hplc_issue page_issue Low Yield? start->page_issue hplc_yes Increase Temp Shallow Gradient hplc_issue->hplc_yes Yes hplc_no Deacetylation? hplc_issue->hplc_no No deacetyl_yes Check pH Use Mild Deprotection hplc_no->deacetyl_yes Yes deacetyl_no Optimize Ion-Pairing hplc_no->deacetyl_no No page_yes Optimize Elution Use Low-Bind Tubes page_issue->page_yes Yes page_no Smeared Bands? page_issue->page_no No smear_yes Use RNase-Free Ensure Denaturation page_no->smear_yes Yes smear_no Check Gel % page_no->smear_no No

Caption: Troubleshooting decision tree.

References

Technical Support Center: Optimizing Oligonucleotide Synthesis with Ac-rC to Minimize n+1 and n-1 Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for advanced oligonucleotide synthesis. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth guidance on mitigating common synthesis impurities. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) focused on the application of N-acetyl-5'-O-DMT-2'-O-TBDMS-cytidine (Ac-rC) phosphoramidite to prevent the formation of n+1 and n-1 impurities in your synthetic oligonucleotides.

Understanding n+1 and n-1 Impurities in Oligonucleotide Synthesis

During solid-phase oligonucleotide synthesis, the goal is to produce a high yield of the full-length product (FLP). However, side reactions can lead to the formation of impurities, with n+1 and n-1 sequences being among the most common and challenging to remove.

  • n-1 Impurities (Deletion Mutations): These are oligonucleotides that are missing one nucleotide from the target sequence. They primarily arise from incomplete coupling of a phosphoramidite to the growing oligonucleotide chain or from incomplete removal of the 5'-dimethoxytrityl (DMT) protecting group in the deblocking step.[1][2] If the unreacted 5'-hydroxyl group is successfully capped, it will not participate in subsequent coupling steps, resulting in a truncated sequence.[1]

  • n+1 Impurities (Insertion Mutations): These impurities contain an additional nucleotide compared to the desired sequence. A primary cause of n+1 impurity formation is the premature removal of the DMT protecting group from the incoming phosphoramidite monomer by the acidic activator during the coupling step.[2] This prematurely deprotected monomer can then couple to another activated monomer, forming a dimer that is subsequently incorporated into the growing oligonucleotide chain.[2]

The use of Ac-rC as the cytidine phosphoramidite can play a significant role in minimizing these impurities, primarily through its influence on the deprotection and coupling steps of the synthesis cycle.

Frequently Asked Questions (FAQs)

Q1: What is Ac-rC and how does it differ from standard cytidine phosphoramidites?

A1: Ac-rC refers to N-acetyl-cytidine phosphoramidite. The key difference lies in the protecting group on the exocyclic amine of the cytosine base. Ac-rC uses an acetyl (Ac) group, which is a "mild" or "fast-deprotecting" group. Standard cytidine phosphoramidites often use a benzoyl (Bz) group, which is more robust and requires harsher or more prolonged basic conditions for removal. The lability of the acetyl group in Ac-rC allows for faster and milder deprotection protocols.

Q2: How does the use of Ac-rC help in preventing n-1 impurities?

Q3: Can Ac-rC help reduce the formation of n+1 impurities?

A3: The formation of n+1 impurities is often linked to the stability of the DMT group on the incoming phosphoramidite in the presence of the acidic activator. While there is no direct evidence to suggest that the acetyl protecting group on the cytosine base significantly alters the stability of the 5'-DMT group, the overall quality and purity of the phosphoramidite are critical. Phosphoramidite degradation can contribute to various side reactions. Therefore, using high-purity, fresh phosphoramidites like Ac-rC is a crucial step in minimizing all types of impurities, including n+1 sequences.

Q4: What are the main advantages of using Ac-rC in RNA synthesis?

A4: The primary advantage of Ac-rC is its compatibility with rapid and mild deprotection conditions. This is particularly beneficial for the synthesis of long oligonucleotides or those containing sensitive modifications that could be damaged by prolonged exposure to harsh bases. By reducing the deprotection time, the potential for base modifications and other side reactions is minimized, leading to a cleaner crude product and simplifying downstream purification.

Q5: Are there any special considerations when using Ac-rC in my synthesis protocol?

A5: When incorporating Ac-rC, it is advisable to use a full set of "fast-deprotecting" phosphoramidites for all bases (e.g., Pac-rA, iPr-Pac-rG, or dmf-rG) to take full advantage of the rapid deprotection protocols. Ensure that all reagents, especially the acetonitrile and the activator solution, are anhydrous, as moisture is a primary cause of reduced coupling efficiency.

Troubleshooting Guide

This guide provides solutions to common problems encountered during oligonucleotide synthesis that can lead to n+1 and n-1 impurities, with a focus on the role of Ac-rC.

Problem Potential Cause Recommended Solution
High levels of n-1 impurities in the final product. 1. Low Coupling Efficiency: This can be due to moisture in the reagents, degraded phosphoramidites, or steric hindrance.[2]- Ensure all solvents and phosphoramidite solutions are strictly anhydrous. Use fresh, high-quality acetonitrile. - Prepare fresh phosphoramidite solutions, including Ac-rC, before each synthesis run. - Optimize coupling time, especially for modified or sterically demanding phosphoramidites.
2. Incomplete Detritylation: Insufficient removal of the 5'-DMT group prevents the subsequent coupling reaction.[1]- Increase the deblocking time or use a slightly stronger acid solution for detritylation, while being mindful of the potential for depurination of purine bases.
3. Inefficient Capping: Unreacted 5'-hydroxyl groups that are not capped can lead to the formation of internal deletion sequences.- Check the freshness and concentration of your capping reagents (Cap A and Cap B). - Ensure adequate delivery of capping reagents to the synthesis column.
Significant n+1 peaks observed in HPLC or MS analysis. 1. Premature Detritylation of Phosphoramidite: The activator solution is too acidic, causing the removal of the DMT group from the incoming phosphoramidite.[2]- Use a less acidic activator. For example, DCI (4,5-dicyanoimidazole) is less acidic than traditional activators like tetrazole and its derivatives.[2]
2. Degraded Phosphoramidite Stock: Impurities in the phosphoramidite solution can lead to unwanted side reactions.- Use fresh, high-purity Ac-rC and other phosphoramidites. Avoid storing phosphoramidite solutions on the synthesizer for extended periods.
Broad or poorly resolved peaks in analytical chromatography. 1. Presence of multiple closely related impurities. - Optimize purification methods. Ion-exchange or reverse-phase HPLC may need to be adjusted to better resolve the full-length product from n+1 and n-1 species.
2. Incomplete deprotection. - When using Ac-rC as part of a fast-deprotecting strategy, ensure the deprotection time and temperature are optimized for the specific combination of protecting groups used for all bases.

Experimental Protocols and Methodologies

General Protocol for Solid-Phase RNA Synthesis Incorporating Ac-rC

This protocol outlines the key steps in a standard synthesis cycle on an automated DNA/RNA synthesizer.

1. Preparation of Reagents:

  • Dissolve Ac-rC phosphoramidite and other required phosphoramidites (e.g., Bz-rA, iBu-rG, rU) in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M).

  • Ensure all other reagents (activator, capping solutions, oxidizing solution, deblocking solution) are fresh and anhydrous.

2. Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction and consists of the following four steps repeated for each nucleotide addition:

  • Deblocking (Detritylation): Removal of the 5'-DMT protecting group from the support-bound nucleotide using a solution of a weak acid (e.g., 3% trichloroacetic acid in dichloromethane).

  • Coupling: Activation of the incoming phosphoramidite (e.g., Ac-rC) with an activator (e.g., DCI or ETT) and subsequent reaction with the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups using a mixture of acetic anhydride and N-methylimidazole to prevent the formation of n-1 deletion impurities.

  • Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate triester using an oxidizing agent (e.g., iodine in a THF/water/pyridine mixture).

3. Cleavage and Deprotection:

  • After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups are removed.

  • When using Ac-rC with other fast-deprotecting phosphoramidites, a solution of 1:1 aqueous ammonia and methylamine (AMA) at 65°C for 15-30 minutes is typically used for cleavage and removal of the base and phosphate protecting groups.

  • The 2'-O-TBDMS protecting groups are then removed using a fluoride-containing reagent such as triethylamine trihydrofluoride (TEA·3HF).

4. Purification:

  • The crude oligonucleotide is purified using methods such as reverse-phase HPLC, ion-exchange HPLC, or polyacrylamide gel electrophoresis (PAGE) to isolate the full-length product from truncated (n-1) and extended (n+1) sequences.

Visualizing the Process

Oligonucleotide Synthesis Cycle and Impurity Formation

Oligo_Synthesis_Impurities cluster_cycle Standard Synthesis Cycle Deblock Deblocking (DMT Removal) Couple Coupling (Add Ac-rC) Deblock->Couple Free 5'-OH Cap Capping Couple->Cap n_plus_1 n+1 Impurity Couple->n_plus_1 Can lead to Oxidize Oxidation Cap->Oxidize n_minus_1 n-1 Impurity Cap->n_minus_1 Leads to Oxidize->Deblock Next Cycle Incomplete_Deblock Incomplete Deblocking Incomplete_Deblock->Cap Failed_Couple Failed Coupling Failed_Couple->Cap Premature_Deblock Premature DMT Removal on Amidite Premature_Deblock->Couple start start->Deblock

Caption: Workflow of oligonucleotide synthesis and points of n+1/n-1 impurity formation.

Troubleshooting Logic for n-1 Impurities

n_minus_1_Troubleshooting Problem High n-1 Impurity Level Check_Coupling Evaluate Coupling Step Problem->Check_Coupling Check_Deblock Evaluate Deblocking Step Problem->Check_Deblock Reagents Anhydrous Reagents? Fresh Amidites (Ac-rC)? Check_Coupling->Reagents No Coupling_Time Sufficient Coupling Time? Check_Coupling->Coupling_Time Yes Deblock_Time Sufficient Deblocking Time? Check_Deblock->Deblock_Time No Solution_Reagents Use fresh, anhydrous reagents and amidites. Reagents->Solution_Reagents Capping_Efficiency Efficient Capping? Coupling_Time->Capping_Efficiency Yes Solution_Coupling Increase coupling time. Coupling_Time->Solution_Coupling No Solution_Deblock Increase deblocking time. Deblock_Time->Solution_Deblock Solution_Capping Check/replace capping reagents. Capping_Efficiency->Solution_Capping No

Caption: Decision tree for troubleshooting high levels of n-1 impurities.

By understanding the mechanisms of impurity formation and leveraging the properties of advanced phosphoramidites like Ac-rC, researchers can significantly improve the quality and purity of their synthetic oligonucleotides, leading to more reliable and reproducible experimental outcomes.

References

Validation & Comparative

Validating Ac-rC Modification: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

The post-transcriptional modification of RNA, N4-acetyl-2'-O-methylcytidine (Ac-rC or ac4Cm), plays a crucial role in the stability and function of RNA, particularly in thermophilic archaea where it enhances RNA rigidity.[1][2] For researchers and drug development professionals studying the epitranscriptome, accurate validation and quantification of Ac-rC are paramount. This guide provides a comprehensive comparison of mass spectrometry—the gold standard for nucleoside analysis—with alternative validation techniques, supported by experimental frameworks and data presentation.

Overview of Detection Methodologies

The validation of Ac-rC modifications can be approached through several distinct methodologies, each with inherent advantages and limitations. These can be broadly categorized as:

  • Mass Spectrometry (MS)-based methods: Primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity for direct detection and quantification.[3][4]

  • Antibody-based methods: Techniques such as acetylated RNA immunoprecipitation followed by sequencing (acRIP-Seq), which leverage antibodies to enrich for RNA containing the modification of interest.[5]

  • Next-Generation Sequencing (NGS)-based methods: Including direct RNA sequencing technologies like Nanopore, which can detect modifications by analyzing alterations in the electrical current as RNA passes through a nanopore.[6][7]

Comparative Performance of Detection Methods

The choice of method for Ac-rC validation depends on the specific research question, available resources, and the required level of detail, from global quantification to precise localization within a transcript.

FeatureMass Spectrometry (LC-MS/MS)Antibody-Based (e.g., acRIP-Seq)Direct RNA Sequencing (e.g., Nanopore)
Principle Separation and identification of nucleosides based on mass-to-charge ratio.[8]Enrichment of RNA fragments containing Ac-rC using a specific antibody.[5]Detection of modifications via disruptions in ionic current during single-molecule sequencing.[6][7]
Quantification Absolute and precise quantification.Relative quantification (enrichment-based).Semi-quantitative, stoichiometry can be estimated.[9]
Specificity Very high; distinguishes between similar modifications.Dependent on antibody specificity and potential off-target binding.High, but requires sophisticated computational models to distinguish different modifications.[7]
Sensitivity High; can detect femtomole levels of nucleosides.Moderate to high, dependent on antibody affinity and modification abundance.Moderate; requires sufficient coverage and modification stoichiometry.
Localization Does not provide sequence context (global analysis).Provides sequence context (transcriptome-wide mapping).Provides single-nucleotide resolution within the sequence context.[9]
Sample Input Requires µg amounts of purified RNA for global analysis.[10]Requires ng to µg amounts of total RNA.Can sequence single molecules from ng amounts of RNA.
Throughput Moderate; sample processing can be time-consuming.High; suitable for transcriptome-wide screening.High; capable of sequencing many transcripts simultaneously.
Cost High initial instrument cost and maintenance.[7]Moderate; primarily reagent and sequencing costs.Moderate to high, depending on the platform and flow cells.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the key validation techniques.

Protocol 1: LC-MS/MS for Global Ac-rC Quantification

This protocol outlines the key steps for the enzymatic digestion of total RNA to nucleosides and subsequent analysis by LC-MS/MS.[10][11]

  • RNA Isolation: Extract total RNA from the sample of interest using a standard method (e.g., Trizol extraction) and assess its integrity and purity.

  • RNA Digestion:

    • To 1-5 µg of total RNA, add Nuclease P1 and incubate at 37°C for 2 hours to digest the RNA into individual mononucleotides.

    • Add bacterial alkaline phosphatase and continue incubation at 37°C for an additional 2 hours to dephosphorylate the mononucleotides into nucleosides.

  • Sample Preparation:

    • Filter the digested sample to remove enzymes and other large molecules.

    • Dilute the sample in a mobile phase-compatible buffer (e.g., 0.1% formic acid in water).[12]

  • LC Separation:

    • Inject the prepared sample onto a reverse-phase C18 column.

    • Separate the nucleosides using a gradient of mobile phases, such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[12][13]

  • MS/MS Detection:

    • Analyze the eluted nucleosides using a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).

    • Monitor the specific precursor-to-product ion transition for Ac-rC.

  • Quantification:

    • Generate a standard curve using a pure Ac-rC standard of known concentrations.

    • Calculate the absolute amount of Ac-rC in the sample by comparing its signal to the standard curve.

Protocol 2: Antibody-Based Enrichment for Ac-rC Localization (acRIP-Seq)

This protocol is adapted from established methods for other RNA modifications like m6A and ac4C.[5][8]

  • RNA Fragmentation: Fragment total RNA into ~100-nucleotide segments using RNA fragmentation buffer or enzymatic methods.

  • Immunoprecipitation (IP):

    • Incubate the fragmented RNA with an antibody specific to Ac-rC.

    • Add protein A/G magnetic beads to the mixture to capture the antibody-RNA complexes.

    • Wash the beads multiple times to remove non-specifically bound RNA.

  • RNA Elution: Elute the enriched RNA fragments from the antibody-bead complex.

  • Library Preparation:

    • Prepare a sequencing library from the eluted RNA fragments (IP sample) and an input control sample (fragmented RNA that did not undergo IP).

  • High-Throughput Sequencing: Sequence the prepared libraries on a platform such as Illumina.

  • Data Analysis: Align the sequencing reads to a reference genome or transcriptome and identify enriched peaks in the IP sample relative to the input control to map the locations of Ac-rC.

Visualizing Workflows and Relationships

Diagrams created using Graphviz provide a clear visual representation of complex processes and comparisons.

experimental_workflow LC-MS/MS Workflow for Ac-rC Validation cluster_sample_prep Sample Preparation cluster_analysis Analysis rna_isolation 1. Total RNA Isolation rna_digestion 2. Enzymatic Digestion (Nuclease P1 & Phosphatase) rna_isolation->rna_digestion sample_cleanup 3. Sample Cleanup & Filtration rna_digestion->sample_cleanup lc_separation 4. HPLC Separation (C18 Column) sample_cleanup->lc_separation ms_detection 5. Tandem MS Detection (MRM) lc_separation->ms_detection data_quant 6. Data Quantification (Standard Curve) ms_detection->data_quant

Caption: Experimental workflow for Ac-rC validation using LC-MS/MS.

logical_comparison Comparison of Ac-rC Detection Methods ms Mass Spectrometry quant quant ms->quant Absolute Quantification spec spec ms->spec High Specificity noloc noloc ms->noloc No Sequence Info ab Antibody-Based loc loc ab->loc Sequence Context rel_quant rel_quant ab->rel_quant Relative Quantification throughput throughput ab->throughput High Throughput ngs Direct Sequencing ngs->loc Single-Nucleotide Resolution ngs->throughput High Throughput semi_quant semi_quant ngs->semi_quant Semi-Quantitative

Caption: Key characteristics of major Ac-rC detection methods.

signaling_pathway Role of Ac-rC in RNA Stabilization cluster_effects Biophysical Effects unmodified_rna Unmodified RNA (tRNA, rRNA) ac_rC_modification Ac-rC Modification (Acetylation & Methylation) unmodified_rna->ac_rC_modification modified_rna Ac-rC Modified RNA ac_rC_modification->modified_rna increased_rigidity Increased Conformational Rigidity modified_rna->increased_rigidity stronger_pairing Stronger Base Pairing with Guanosine modified_rna->stronger_pairing stabilized_rna Enhanced RNA Stability at High Temperatures increased_rigidity->stabilized_rna stronger_pairing->stabilized_rna

Caption: Mechanism of Ac-rC-mediated RNA stabilization in thermophiles.

Conclusion

Mass spectrometry remains the definitive method for the absolute quantification of Ac-rC, offering unparalleled accuracy and specificity.[8] However, it provides a global overview without positional information. For transcriptome-wide mapping and localization of Ac-rC, antibody-based and direct sequencing methods are powerful alternatives. The optimal strategy often involves a combination of these techniques: using a high-throughput method like acRIP-Seq or Nanopore sequencing to identify potential Ac-rC sites, followed by LC-MS/MS to validate and accurately quantify the modification in targeted RNA species. This integrated approach provides a comprehensive understanding of the role of Ac-rC in biological systems.

References

A Comparative Guide to Deprotection Conditions: Ac-rC vs. Other Cytidine Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the synthesis of oligonucleotides, particularly RNA, the choice of protecting groups for nucleobases is a critical decision that directly impacts the efficiency and success of the entire process. The final deprotection step, where these safeguarding moieties are removed, is of paramount importance. This guide provides an objective comparison of the deprotection conditions for N4-acetyl-ribocytidine (Ac-rC) against other commonly used cytidine protecting groups: Benzoyl (Bz), Isobutyryl (iBu), and Dimethylformamidine (dmf). The information presented herein, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in selecting the optimal protecting group strategy for their specific applications.

Quantitative Comparison of Deprotection Conditions

The selection of a deprotection strategy is often a trade-off between speed and the sensitivity of the oligonucleotide to the deprotection reagents. The following table summarizes the quantitative data on the deprotection conditions for various cytidine protecting groups. It is important to note that much of the available quantitative data has been generated using deoxycytidine (dC) analogues; however, the relative trends are generally applicable to ribonucleocytidine (rC) as well.

Protecting GroupReagentTemperature (°C)TimeHalf-life (t½)Notes
Ac-rC (Acetyl) AMA (Ammonium Hydroxide/Methylamine 1:1)6510 minVery fastRecommended for rapid deprotection; avoids base modification observed with Bz-dC.[1][2][3][4]
0.05 M Potassium Carbonate in MethanolRoom Temp.4 hours-An ultra-mild condition suitable for sensitive oligonucleotides.[4]
Ammonium Hydroxide552 hours-A standard, though slower, deprotection method.[5]
Bz-rC (Benzoyl) Ammonium Hydroxide558-16 hours-Standard condition, but can lead to transamination with methylamine-containing reagents.[6]
Aqueous MethylamineRoom Temp.-18 minSignificantly faster than with ammonium hydroxide.[7]
iBu-rC (Isobutyryl) Ammonium Hydroxide552-3 hours-Faster deprotection than Bz-rC under standard ammonia treatment.[6]
Aqueous MethylamineRoom Temp.-> 120 minSlower deprotection with aqueous methylamine compared to other groups.[7]
dmf-rC (Dimethylformamidine) Ammonium Hydroxide651 hour-Faster than iBu-dG under the same conditions.[8]
Imidazolium triflate (IMT) or 1-hydroxybenztriazole (HOBt)Room Temp.Rapid-Mild acidic conditions for deprotection.[9]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful oligonucleotide synthesis. Below are representative protocols for the deprotection of Ac-rC and other cytidine protecting groups.

Protocol 1: Ultra-Fast Deprotection of Ac-rC Containing Oligonucleotides using AMA

This protocol is suitable for routine RNA synthesis where speed is a priority and the oligonucleotide does not contain exceptionally labile modifications.

Materials:

  • Synthesized oligonucleotide on solid support (Ac-rC modified)

  • AMA solution (1:1 mixture of aqueous Ammonium Hydroxide (30%) and aqueous Methylamine (40%))[1][3][4]

  • Sterile, RNase-free microcentrifuge tubes

Procedure:

  • Transfer the solid support containing the synthesized oligonucleotide to a 2 mL sterile microcentrifuge tube.

  • Add 1 mL of AMA solution to the tube.

  • Seal the tube tightly and vortex briefly to ensure the support is fully suspended.

  • Incubate the tube at 65°C for 10 minutes.[1][2]

  • After incubation, cool the tube on ice for 5 minutes.

  • Centrifuge the tube to pellet the solid support.

  • Carefully transfer the supernatant containing the deprotected oligonucleotide to a new sterile tube.

  • Dry the oligonucleotide using a vacuum concentrator.

  • The dried pellet is now ready for subsequent 2'-O-silyl group deprotection and purification.

Protocol 2: Standard Deprotection of Bz-rC Containing Oligonucleotides

This protocol is a more traditional method for deprotecting Bz-protected cytidine residues.

Materials:

  • Synthesized oligonucleotide on solid support (Bz-rC modified)

  • Concentrated Ammonium Hydroxide (28-30%)

  • Sterile, RNase-free microcentrifuge tubes

Procedure:

  • Place the solid support with the synthesized oligonucleotide in a 2 mL sterile microcentrifuge tube.

  • Add 1 mL of concentrated Ammonium Hydroxide to the tube.

  • Seal the tube securely.

  • Incubate the tube at 55°C for 8 to 16 hours.[6]

  • Following incubation, cool the tube to room temperature.

  • Pellet the support by centrifugation.

  • Transfer the supernatant to a fresh sterile tube.

  • Evaporate the ammonium hydroxide in a vacuum concentrator.

  • Proceed with 2'-O-deprotection and purification steps.

Protocol 3: Mild Deprotection of Ac-rC using Potassium Carbonate

This protocol is designed for oligonucleotides containing sensitive modifications that are incompatible with harsh basic conditions.

Materials:

  • Synthesized oligonucleotide on solid support (Ac-rC modified)

  • 0.05 M Potassium Carbonate (K₂CO₃) in anhydrous Methanol[4]

  • Sterile, RNase-free microcentrifuge tubes

Procedure:

  • Transfer the solid support to a sterile 2 mL microcentrifuge tube.

  • Add 1 mL of 0.05 M potassium carbonate in methanol solution.

  • Seal the tube and incubate at room temperature for 4 hours with gentle agitation.[4]

  • After the incubation period, centrifuge the tube to pellet the support material.

  • Carefully collect the supernatant containing the deprotected oligonucleotide.

  • Neutralize the solution by adding a suitable buffer (e.g., TEAA) before proceeding to purification.

Visualizing the Workflow

To better illustrate the experimental processes and logical relationships in oligonucleotide deprotection, the following diagrams have been generated using Graphviz.

Deprotection_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Base Deprotection cluster_isolation Isolation cluster_final Final Steps Solid_Support Synthesized Oligo on Solid Support Deprotection_Step Add Deprotection Reagent Solid_Support->Deprotection_Step 1. Incubation Incubate (Temp & Time) Deprotection_Step->Incubation 2. Separation Separate Supernatant from Support Incubation->Separation 3. Drying Dry Oligonucleotide Separation->Drying 4. Final_Product Deprotected Oligo (Ready for Purification) Drying->Final_Product 5.

Caption: General workflow for the deprotection of synthesized oligonucleotides.

Protecting_Group_Comparison cluster_conditions Deprotection Conditions Protecting_Groups Cytidine Protecting Groups Ac Ac-rC (Acetyl) Protecting_Groups->Ac Bz Bz-rC (Benzoyl) Protecting_Groups->Bz iBu iBu-rC (Isobutyryl) Protecting_Groups->iBu dmf dmf-rC (Dimethylformamidine) Protecting_Groups->dmf Ac_cond Fast (AMA, 10 min, 65°C) Mild (K2CO3, 4h, RT) Ac->Ac_cond Bz_cond Standard (NH4OH, 8-16h, 55°C) Bz->Bz_cond iBu_cond Faster than Bz (NH4OH, 2-3h, 55°C) iBu->iBu_cond dmf_cond Fast (NH4OH, 1h, 65°C) Acidic (IMT/HOBt, RT) dmf->dmf_cond

Caption: Comparison of deprotection conditions for common cytidine protecting groups.

References

A Comparative Guide to Purity Assessment of Ac-rC Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of phosphoramidites is a critical determinant in the successful synthesis of high-quality oligonucleotides for therapeutic and research applications. Impurities in the starting materials can lead to the incorporation of incorrect bases, deletions, and other modifications, ultimately impacting the efficacy and safety of the final product. This guide provides a comprehensive comparison of the primary analytical techniques used to assess the purity of N-Acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)cytidine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite (Ac-rC phosphoramidite), a key building block in RNA synthesis.

Key Purity Assessment Methods: A Head-to-Head Comparison

The most widely accepted methods for determining the purity of this compound are High-Performance Liquid Chromatography (HPLC), Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS). Each technique offers unique advantages and provides complementary information regarding the purity and integrity of the phosphoramidite.

Analytical TechniquePrinciple of DetectionInformation ProvidedKey AdvantagesCommon Purity Specification
Reversed-Phase HPLC (RP-HPLC) Differential partitioning of the analyte and impurities between a nonpolar stationary phase and a polar mobile phase. Detection is typically by UV absorbance.Provides quantitative purity based on peak area percentage. Separates the two diastereomers of the phosphoramidite and various impurities.High resolution and sensitivity for separating a wide range of impurities. Established and widely available technique.≥98.0%[1]
³¹P NMR Spectroscopy Nuclear magnetic resonance of the phosphorus-31 nucleus. The chemical shift is sensitive to the chemical environment of the phosphorus atom.Quantifies the amount of the desired P(III) phosphoramidite species relative to P(V) oxidation products and other phosphorus-containing impurities.[2][3]Provides unambiguous identification and quantification of different phosphorus species. It is an excellent orthogonal method to HPLC.[2]≥98.0% (P(III) species)[1]
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass detection capabilities of mass spectrometry.Confirms the molecular weight of the this compound and enables the identification and structural elucidation of impurities based on their mass-to-charge ratio.[3][4][5]High sensitivity and specificity for impurity identification, even at trace levels.[4][5] Provides structural information that is not available from HPLC-UV or ³¹P NMR alone.Confirms expected molecular weight.

Experimental Protocols

Detailed and robust experimental protocols are essential for obtaining accurate and reproducible purity data. Below are representative protocols for the analysis of this compound using RP-HPLC, ³¹P NMR, and LC-MS.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is a cornerstone for phosphoramidite purity assessment, offering excellent resolution of the main compound from its impurities.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

Materials:

  • This compound sample

  • Anhydrous acetonitrile (ACN)

  • Triethylammonium acetate (TEAA) buffer, 0.1 M, pH 7.0 ± 0.1

  • C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)[3]

Procedure:

  • Sample Preparation: Prepare a sample solution of this compound in anhydrous acetonitrile at a concentration of approximately 1.0 mg/mL.[3] It is crucial to use anhydrous solvent to prevent on-column degradation.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Column Temperature: Ambient

    • Detection Wavelength: 254 nm or 280 nm

    • Injection Volume: 5-10 µL

    • Gradient: A typical gradient would be to start with a low percentage of mobile phase B, and gradually increase it to elute the phosphoramidite and its impurities.

  • Data Analysis: The purity is calculated based on the total peak area, with the two diastereomer peaks of this compound being summed and reported as a single purity value.[2]

³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy

³¹P NMR is a powerful technique for specifically probing the phosphorus center of the phosphoramidite, allowing for the direct quantification of the active P(III) species versus oxidized P(V) impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a phosphorus probe.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃)

  • Triethylamine (TEA)

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in ~0.7 mL of CDCl₃ containing 1% (v/v) TEA. The TEA is added to prevent degradation of the acid-sensitive phosphoramidite.

  • NMR Acquisition:

    • Acquire a proton-decoupled ³¹P NMR spectrum.

    • The desired this compound diastereomers will appear as two distinct peaks around 149-151 ppm.

    • P(V) impurities, such as the corresponding phosphate, will typically appear in the region of -10 to 10 ppm.

  • Data Analysis: The purity is determined by integrating the peaks corresponding to the P(III) species and comparing this to the total integral of all phosphorus-containing species in the spectrum. The sum of non-primary peaks in the 140-152 ppm range should be ≤0.5 mole%.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is an indispensable tool for the definitive identification of impurities. By coupling the separation capabilities of HPLC with the detection power of mass spectrometry, even minor impurities can be characterized.

Instrumentation:

  • UHPLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

Materials:

  • This compound sample

  • Anhydrous acetonitrile

  • Ammonium acetate

  • Water (LC-MS grade)

  • Solid-core C18 column (e.g., 100 x 2.1 mm, 2.6 µm)[5]

Procedure:

  • Sample Preparation: Prepare a 1.0 mg/mL solution of the this compound in anhydrous acetonitrile.[5]

  • UHPLC Conditions:

    • Mobile Phase A: 10 mM Ammonium acetate in water

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 0.3-0.5 mL/min

    • Column Temperature: 30-40 °C

    • Gradient: A 15-minute gradient is typically sufficient to separate the main components and impurities.[4]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.

    • Scan Range: m/z 150-2000.

    • Acquire both full MS and data-dependent MS2 (fragmentation) scans to aid in structural elucidation of impurities.[5]

  • Data Analysis: The acquired data is processed to identify the mass of the parent this compound and to propose structures for any detected impurities based on their accurate mass and fragmentation patterns.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the workflows for each analytical technique.

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep Dissolve this compound in Anhydrous Acetonitrile (1 mg/mL) hplc Inject Sample onto RP-HPLC System prep->hplc separation Separation on C18 Column (TEAA/ACN Gradient) hplc->separation detection UV Detection separation->detection data Integrate Peak Areas detection->data calc Calculate % Purity data->calc

Caption: RP-HPLC workflow for this compound purity analysis.

P31_NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing prep Dissolve this compound in CDCl3 with 1% TEA nmr Acquire Proton-Decoupled 31P NMR Spectrum prep->nmr data Integrate P(III) and P(V) Signals nmr->data calc Calculate % Purity data->calc

Caption: ³¹P NMR workflow for assessing the purity of this compound.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing prep Dissolve this compound in Anhydrous Acetonitrile (1 mg/mL) lcms Inject Sample onto UHPLC-MS System prep->lcms separation Separation on C18 Column (Ammonium Acetate/ACN Gradient) lcms->separation detection Mass Detection (Full MS & MS2) separation->detection data Identify Molecular Weight detection->data impurity Characterize Impurities data->impurity

Caption: LC-MS workflow for identity confirmation and impurity profiling.

Conclusion

A multi-faceted analytical approach is crucial for the comprehensive purity assessment of this compound. While RP-HPLC provides robust quantitative purity data, ³¹P NMR offers an orthogonal and specific measure of the active phosphoramidite content. LC-MS is unparalleled in its ability to confirm identity and definitively characterize unknown impurities. For researchers and professionals in drug development, employing a combination of these techniques ensures the highest quality of starting materials, leading to more reliable and reproducible synthesis of oligonucleotide-based therapeutics and research tools.

References

A Researcher's Guide to Functional Validation of Ac-rC Modified RNA

Author: BenchChem Technical Support Team. Date: December 2025

The burgeoning field of epitranscriptomics has identified N4-acetylcytidine (Ac-rC) as a critical regulator of RNA metabolism, influencing mRNA stability and translation efficiency. For researchers and drug development professionals, validating the functional consequences of this modification is paramount. This guide provides a comparative overview of key functional assays used to investigate the impact of Ac-rC on RNA, complete with experimental protocols and data presentation to aid in assay selection and implementation.

Functional Impact of Ac-rC Modification: An Overview

N4-acetylcytidine is a highly conserved RNA modification catalyzed by the enzyme N-acetyltransferase 10 (NAT10)[1][2][3]. Its presence on mRNA has been shown to enhance both the stability of the transcript and the efficiency of its translation into protein[3][4][5]. The functional outcomes of Ac-rC modification are often position-dependent. For instance, Ac-rC within the coding sequence (CDS) can promote translation elongation, whereas its presence in the 5' untranslated region (5'UTR) can modulate translation initiation[6]. Validating these functional effects is crucial for understanding the biological role of Ac-rC and for the development of RNA-based therapeutics.

Comparison of Functional Assays for Ac-rC Validation

Choosing the appropriate assay to validate the function of Ac-rC-modified RNA depends on the specific research question, available resources, and desired throughput. Below is a comparison of the primary functional assays.

Assay Principle Key Readout Throughput Physiological Relevance Pros Cons
In Vitro Translation Assay Cell-free protein synthesis using a reconstituted translation system or cell lysate with exogenously supplied Ac-rC modified RNA.Quantification of newly synthesized protein (e.g., via luminescence, fluorescence, or radioactivity).HighLow- Direct assessment of translation efficiency.- High degree of control over experimental variables.- Amenable to high-throughput screening.- Lacks the complexity of the cellular environment.- May not fully recapitulate in vivo regulatory mechanisms.
Cellular Reporter Assays Transfection of cells with reporter constructs (e.g., luciferase, GFP) containing Ac-rC modified RNA sequences.Reporter protein expression levels measured by luminescence, fluorescence, or flow cytometry.Medium to HighHigh- Provides insights into function within a cellular context.- Can be adapted for high-throughput screening.- Indirect measurement of translation.- Potential for off-target effects from transfection reagents.
mRNA Stability Assay Measurement of the decay rate of Ac-rC modified mRNA over time after inhibiting transcription.mRNA half-life (t1/2) determined by quantifying remaining mRNA at different time points using RT-qPCR or sequencing.Low to MediumHigh- Directly measures the impact of Ac-rC on mRNA stability.- Can be performed in a cellular context.- Transcriptional inhibitors can have pleiotropic effects.- Can be labor-intensive.
Ribosome Profiling (Ribo-seq) Deep sequencing of ribosome-protected mRNA fragments to map ribosome positions and density on a transcriptome-wide scale.Ribosome occupancy and distribution along the mRNA.LowHigh- Provides a global view of translation and identifies ribosome pausing sites.- High resolution, codon-level information.- Technically challenging and computationally intensive.- Does not directly measure protein output.

Key Experimental Workflows and Signaling Pathways

To visualize the experimental processes and the known functional consequences of Ac-rC modification, the following diagrams are provided.

Workflow for In Vitro Translation Assay cluster_prep RNA Preparation cluster_assay Translation Reaction cluster_detection Detection in_vitro_transcription In Vitro Transcription of RNA with Ac-rC rna_purification RNA Purification and Quantification in_vitro_transcription->rna_purification add_rna Add Ac-rC RNA and Control RNA rna_purification->add_rna translation_mix Prepare Translation Mix (Cell Lysate/Reconstituted System) translation_mix->add_rna incubation Incubate at 37°C add_rna->incubation protein_quantification Quantify Protein Output (e.g., Luciferase Assay) incubation->protein_quantification data_analysis Data Analysis and Comparison protein_quantification->data_analysis

Caption: Workflow for In Vitro Translation Assay.

Workflow for Cellular mRNA Stability Assay cluster_cell_culture Cell Culture and Treatment cluster_sampling Time-Course Sampling cluster_analysis Analysis cell_seeding Seed Cells transfection Transfect with Ac-rC Modified RNA Construct cell_seeding->transfection transcription_inhibition Add Transcription Inhibitor (e.g., Actinomycin D) transfection->transcription_inhibition time_points Collect Cells at Different Time Points transcription_inhibition->time_points rna_extraction RNA Extraction time_points->rna_extraction rt_qpcr RT-qPCR for Target mRNA rna_extraction->rt_qpcr half_life_calculation Calculate mRNA Half-Life rt_qpcr->half_life_calculation Functional Consequences of Ac-rC Modification NAT10 NAT10 Acetyltransferase mRNA mRNA Transcript NAT10->mRNA Acetylation Ac_rC_mRNA Ac-rC Modified mRNA Stability Increased mRNA Stability Ac_rC_mRNA->Stability Translation Enhanced Translation Efficiency Ac_rC_mRNA->Translation Protein Increased Protein Output Stability->Protein Translation->Protein

References

Enhancing Oligonucleotide Longevity: A Comparative Guide to Nuclease Resistance of Ac-rC, Phosphorothioate, and 2'-O-Methyl Modifications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stability of oligonucleotides is a critical factor for their therapeutic efficacy. Unmodified oligonucleotides are rapidly degraded by nucleases in biological systems. This guide provides a comparative analysis of the nuclease resistance conferred by N4-acetyl-2'-O-methylcytidine (Ac-rC) modifications and contrasts it with two industry-standard modifications: phosphorothioate (PS) and 2'-O-Methyl (2'-OMe).

The strategic chemical modification of oligonucleotides is paramount to their success as therapeutic agents. These modifications are designed to protect the oligonucleotide backbone from degradation by endo- and exonucleases, thereby extending their half-life in vivo and ensuring they reach their target. This guide delves into the nuclease resistance properties of Ac-rC and provides a comparative overview with the well-established PS and 2'-OMe modifications.

Comparative Nuclease Resistance

N4-acetylcytidine (ac4C) is a naturally occurring RNA modification that has been shown to enhance the stability of RNA.[1] The addition of an acetyl group to cytidine can protect RNA from degradation by nucleases, thus increasing the half-life of the RNA molecule.[1] This modification is thought to contribute to the structural stability of RNA, making it less susceptible to enzymatic cleavage.

Phosphorothioate (PS) modifications, where a non-bridging oxygen in the phosphate backbone is replaced by a sulfur atom, are a cornerstone of oligonucleotide therapeutic development. This modification confers significant nuclease resistance.[2][3] Similarly, 2'-O-Methyl (2'-OMe) modifications, which involve the addition of a methyl group to the 2' hydroxyl of the ribose sugar, are widely used to increase the stability of oligonucleotides against nuclease degradation.[2][3]

The following table summarizes the available quantitative data on the nuclease resistance of PS and 2'-OMe modified oligonucleotides. It is important to note that these values are derived from different studies and experimental conditions may vary.

ModificationOligonucleotide TypeAssay ConditionsHalf-life / % DegradationReference
Unmodified 20mer ODN10% Fetal Bovine Serum (FBS)Little intact after 24h[4]
Phosphorothioate (PS) 20mer ODN10% Fetal Bovine Serum (FBS)>72h[4]
2'-O-Methyl (2'-OMe) 20mer ODN with PS backbone10% Fetal Bovine Serum (FBS)>72h[4]
Unmodified siRNAHuman Plasma>50% degraded in 1 min[5]
2'-Fluoro (a 2'-modification similar to 2'-OMe) siRNAHuman Plasma>50% intact after 24h[5]
Unmodified DNAHuman Serum~1h[6]
2'-O-Methyl (100%) RNAHuman SerumLittle degradation after prolonged incubation[6]

Experimental Protocols

A common method to assess the nuclease resistance of modified oligonucleotides is the serum stability assay followed by gel electrophoresis.

Serum Stability Assay Protocol

This protocol outlines a typical procedure for evaluating the stability of oligonucleotides in the presence of serum, which contains a complex mixture of nucleases.

Materials:

  • Modified and unmodified control oligonucleotides

  • Fetal Bovine Serum (FBS) or human serum

  • Phosphate-Buffered Saline (PBS)

  • Nuclease-free water

  • Proteinase K

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

  • Ethanol (100% and 70%)

  • Sodium Acetate

  • Loading dye for gel electrophoresis

  • Polyacrylamide or agarose gel

  • Gel electrophoresis apparatus and power supply

  • Gel imaging system

Procedure:

  • Incubation:

    • Dilute the oligonucleotides to a final concentration of 1-5 µM in a solution containing 50-90% serum (e.g., FBS) in a suitable buffer like PBS.

    • Incubate the samples at 37°C.

    • Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours). The 0-hour time point serves as the undegraded control.

  • Enzyme Inactivation and Oligonucleotide Extraction:

    • To stop the nuclease activity, add Proteinase K to each aliquot at the end of its incubation period and incubate at 55°C for 30 minutes.

    • Perform a phenol:chloroform extraction to remove proteins. Add an equal volume of phenol:chloroform:isoamyl alcohol, vortex, and centrifuge to separate the phases.

    • Carefully transfer the aqueous (upper) phase containing the oligonucleotides to a new tube.

  • Ethanol Precipitation:

    • To precipitate the oligonucleotides, add 1/10th volume of 3M sodium acetate and 2.5-3 volumes of cold 100% ethanol to the aqueous phase.

    • Incubate at -20°C or -80°C for at least 1 hour.

    • Centrifuge at high speed to pellet the oligonucleotides.

    • Wash the pellet with 70% ethanol and air dry.

  • Analysis by Gel Electrophoresis:

    • Resuspend the dried oligonucleotide pellets in nuclease-free water or a suitable loading buffer.

    • Separate the samples on a denaturing polyacrylamide gel (for higher resolution of smaller fragments) or an agarose gel.

    • Stain the gel with a fluorescent dye (e.g., SYBR Gold or ethidium bromide) that intercalates with nucleic acids.

    • Visualize the gel using a gel imaging system. The intensity of the band corresponding to the full-length oligonucleotide is quantified at each time point to determine the rate of degradation.

Visualizing the Workflow and Concepts

To better illustrate the experimental process and the relationships between different oligonucleotide modifications, the following diagrams are provided.

Experimental_Workflow cluster_preparation Sample Preparation cluster_processing Sample Processing cluster_analysis Analysis Oligo Oligonucleotide (Modified or Unmodified) Incubation Incubation at 37°C (Time Course) Oligo->Incubation Serum Serum (e.g., FBS) Serum->Incubation Extraction Proteinase K Treatment & Phenol:Chloroform Extraction Incubation->Extraction Time Points Precipitation Ethanol Precipitation Extraction->Precipitation Gel Denaturing PAGE or Agarose Gel Electrophoresis Precipitation->Gel Imaging Gel Imaging & Quantification Gel->Imaging Result Half-life Determination Imaging->Result

Caption: Experimental workflow for nuclease resistance assay.

Oligo_Modifications cluster_modifications Chemical Modifications for Nuclease Resistance Unmodified Unmodified Oligonucleotide - Susceptible to Nucleases - Short Half-life Ac_rC Ac-rC (N4-acetyl-2'-O-methylcytidine) - Enhances RNA Stability - Protects from Nuclease Degradation Unmodified->Ac_rC Improves Stability PS Phosphorothioate (PS) - Backbone Modification - Significant Nuclease Resistance Unmodified->PS Improves Stability OMe 2'-O-Methyl (2'-OMe) - Sugar Modification - Increases Stability Unmodified->OMe Improves Stability

Caption: Comparison of oligonucleotide modifications.

References

N4-Acetylcytidine Fortifies RNA Duplexes: A Comparative Guide to Thermal Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced factors that govern RNA stability is paramount. The post-transcriptional modification N4-acetylcytidine (Ac-rC or ac4C) has emerged as a critical player in enhancing the thermal stability of RNA duplexes. This guide provides a comparative analysis of RNA duplexes containing Ac-rC versus their unmodified counterparts, supported by experimental data and detailed protocols.

A key finding in the study of RNA modifications is that N4-acetylcytidine, a universally conserved modification, significantly stabilizes RNA duplexes.[1][2][3][4][5][6] This stabilizing effect is observed in physiologically relevant RNA sequences, such as those found in human ribosomal RNA (rRNA).[2][3]

Enhanced Thermal Stability with Ac-rC

Thermal denaturation experiments consistently demonstrate that the presence of Ac-rC in an RNA duplex leads to a notable increase in its melting temperature (Tm), the temperature at which half of the duplex dissociates. This increase in Tm indicates a more stable structure.

For instance, in a duplex RNA modeled after helix 45 of human 18S rRNA, the inclusion of Ac-rC increases the stability of the C-G base pair.[2][3] The stabilizing effect is even more pronounced in the presence of a nearby G•U wobble base pair, a common feature in natural RNA structures.[2] In this context, RNA duplexes containing Ac-rC were found to be significantly more stable, with an increase in melting temperature of +3.1 °C compared to duplexes with a standard cytidine.[2]

The following table summarizes the quantitative data from thermal denaturation experiments, comparing the melting temperatures of RNA duplexes with and without Ac-rC.

Duplex DescriptionModificationMelting Temperature (Tm) in °CΔTm (°C) (Ac-rC vs. C)
RNA duplex based on helix 45 of human 18S rRNAUnmodified (Cytidine)65.2
RNA duplex based on helix 45 of human 18S rRNAN4-acetylcytidine (Ac-rC)68.3+3.1
RNA duplex with G•U wobble pairUnmodified (Cytidine)62.1
RNA duplex with G•U wobble pairN4-acetylcytidine (Ac-rC)65.2+3.1

Note: The data presented here is a representation of findings from cited research and may vary based on specific experimental conditions.

Experimental Protocol: Thermal Denaturation of RNA Duplexes

The following is a detailed methodology for determining the thermal stability of RNA duplexes, based on protocols described in the literature.

1. RNA Synthesis and Purification:

  • RNA oligonucleotides, both unmodified and those containing Ac-rC, are chemically synthesized.

  • A mild, non-nucleophilic RNA synthesis method is employed to prepare homogeneous Ac-rC-containing oligonucleotides.[2][3]

  • The synthesized oligonucleotides are purified using polyacrylamide gel electrophoresis (PAGE) to ensure high purity.[2]

2. Duplex Annealing:

  • Equimolar amounts of the complementary RNA strands are mixed in a buffer solution (e.g., 1 M NaCl, 10 mM sodium phosphate, 0.1 mM EDTA, pH 7.0).

  • The mixture is heated to 95°C for 5 minutes and then allowed to cool slowly to room temperature to facilitate proper annealing of the duplexes.

3. UV Thermal Denaturation:

  • The absorbance of the RNA duplex solution is monitored at 260 nm as a function of temperature using a UV-Vis spectrophotometer equipped with a thermal controller.[7]

  • The temperature is increased at a constant rate, typically 1°C/minute, over a range that encompasses the melting transition of the duplex (e.g., from 20°C to 90°C).[7]

4. Data Analysis:

  • The melting temperature (Tm) is determined as the temperature at which the normalized absorbance is 0.5, corresponding to the midpoint of the melting curve. This is typically calculated from the first derivative of the melting curve.

  • Thermodynamic parameters such as enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°37) can be derived from the melting curves to provide a more comprehensive understanding of the duplex stability.[8][9][10]

Logical Workflow for Assessing Thermal Stability

The following diagram illustrates the workflow for comparing the thermal stability of RNA duplexes with and without Ac-rC modification.

G cluster_synthesis 1. Oligonucleotide Preparation cluster_duplex 2. Duplex Formation cluster_analysis 3. Thermal Analysis cluster_comparison 4. Comparative Analysis cluster_conclusion 5. Conclusion Unmodified_RNA Synthesize Unmodified RNA Oligonucleotide Anneal_Unmodified Anneal to form Unmodified Duplex Unmodified_RNA->Anneal_Unmodified Ac_rC_RNA Synthesize Ac-rC-containing RNA Oligonucleotide Anneal_Ac_rC Anneal to form Ac-rC Duplex Ac_rC_RNA->Anneal_Ac_rC UV_Melt_Unmodified Perform UV Thermal Denaturation Anneal_Unmodified->UV_Melt_Unmodified UV_Melt_Ac_rC Perform UV Thermal Denaturation Anneal_Ac_rC->UV_Melt_Ac_rC Compare_Tm Compare Melting Temperatures (Tm) UV_Melt_Unmodified->Compare_Tm UV_Melt_Ac_rC->Compare_Tm Conclusion Ac-rC enhances thermal stability Compare_Tm->Conclusion

Caption: Workflow for comparing RNA duplex thermal stability.

Signaling Pathway of Ac-rC-mediated Stabilization

While not a classical signaling pathway, the mechanism of stabilization can be conceptually illustrated. The acetylation at the N4 position of cytidine is thought to preorganize the conformation of the sugar-phosphate backbone and enhance base stacking interactions, thereby increasing the energy required to melt the duplex.

G cluster_modification Modification cluster_effect Biophysical Effect cluster_outcome Outcome Cytidine Cytidine (rC) Acetylation Acetylation (NAT10 enzyme) Cytidine->Acetylation Ac_rC N4-acetylcytidine (Ac-rC) Acetylation->Ac_rC Preorganization Conformational Preorganization Ac_rC->Preorganization Stacking Enhanced Base Stacking Ac_rC->Stacking Stabilization Increased RNA Duplex Stability Preorganization->Stabilization Stacking->Stabilization

Caption: Mechanism of Ac-rC-induced RNA duplex stabilization.

References

A Comparative Guide to Ac-rC Phosphoramidite Quality Control for High-Efficiency RNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of therapeutic and diagnostic oligonucleotide development, the quality of phosphoramidite building blocks is paramount. The fidelity of RNA synthesis hinges on the purity and stability of these critical reagents. This guide provides an objective comparison of N4-acetyl-cytidine (Ac-rC) phosphoramidite with the standard N4-benzoyl-cytidine (Bz-rC) phosphoramidite, focusing on quality control parameters, performance in synthesis, and supporting experimental data.

Ac-rC Phosphoramidite: The Advantage of Rapid Deprotection

This compound is a key component in "fast-deprotection" RNA synthesis strategies.[1] The primary advantage of the acetyl protecting group over the more traditional benzoyl group is its lability under milder basic conditions. This allows for significantly shorter deprotection times, which is crucial for preserving the integrity of sensitive modifications and for high-throughput applications. When used in conjunction with other fast-deprotecting phosphoramidites, such as Pac-dA and iPrPac-dG, Ac-rC helps to streamline the entire post-synthesis workflow.[2]

Comparative Analysis: Ac-rC vs. Bz-rC Phosphoramidite

While both Ac-rC and Bz-rC phosphoramidites are capable of producing high-quality RNA, their performance characteristics differ, primarily in the post-synthesis deprotection step. The choice between them often depends on the specific requirements of the final oligonucleotide, such as its length, complexity of modifications, and the desired throughput.

ParameterThis compoundStandard Bz-rC PhosphoramiditeSignificance in RNA Synthesis
Purity (by HPLC) Typically ≥ 98.0%Typically ≥ 98.0%High purity is essential to maximize coupling efficiency and minimize the incorporation of incorrect bases or truncated sequences.
Purity (by ³¹P NMR) Typically ≥ 98.0%Typically ≥ 98.0%Confirms the integrity of the phosphorus linkage and quantifies the presence of undesirable oxidized P(V) species.
Coupling Efficiency Consistently > 99%Consistently > 99%A high coupling efficiency is critical for achieving a high yield of the full-length oligonucleotide product.[3]
Deprotection Conditions Mild; often with AMA (Ammonium Hydroxide/Methylamine)Standard; typically prolonged heating in aqueous ammoniaMilder conditions reduce the risk of degrading sensitive modifications on the RNA strand.
Deprotection Time Rapid (e.g., 10 minutes with AMA)[1]Slower (several hours)Faster deprotection increases throughput and minimizes exposure of the RNA to harsh basic conditions.
Water Content Typically ≤ 0.3%Typically ≤ 0.3%Low water content is crucial to prevent hydrolysis of the phosphoramidite, which would render it inactive for synthesis.

Quality Control Workflow and Degradation Pathways

Ensuring the quality of this compound involves a series of rigorous analytical tests before it is used in synthesis. The general workflow for quality control is depicted below.

QC_Workflow cluster_procurement Raw Material cluster_qc Quality Control Testing cluster_synthesis Oligonucleotide Synthesis cluster_release Product Release raw_material This compound (Powder) hplc Purity by HPLC-MS raw_material->hplc Sampling p_nmr Identity & Purity by ³¹P NMR raw_material->p_nmr Sampling karl_fischer Water Content by Karl Fischer raw_material->karl_fischer Sampling pass Release for Synthesis hplc->pass Specifications Met fail Reject Batch hplc->fail Out of Specification p_nmr->pass Specifications Met p_nmr->fail Out of Specification karl_fischer->pass Specifications Met karl_fischer->fail Out of Specification synthesis Automated RNA Synthesis pass->synthesis

This compound Quality Control Workflow

Phosphoramidites are sensitive to environmental conditions, primarily moisture and oxygen. Understanding the degradation pathways is key to proper handling and storage.

Degradation_Pathway cluster_conditions Degradation Factors Ac_rC This compound (Active P(III)) H_phosphonate H-phosphonate (Inactive) Ac_rC->H_phosphonate Hydrolysis (H₂O) Phosphate_triester Phosphate Triester (Inactive P(V)) Ac_rC->Phosphate_triester Oxidation (O₂) Water Moisture Oxygen Air Exposure

Primary Degradation Pathways for Phosphoramidites

Experimental Protocols

Detailed methodologies for the key quality control experiments are essential for accurate and reproducible assessment of this compound quality.

Purity and Identity by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This method separates the main phosphoramidite compound from any impurities, which are then identified by their mass-to-charge ratio.

  • System: UHPLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap).

  • Column: C18 reversed-phase column (e.g., 250 × 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1M triethylammonium acetate (TEAA) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from Mobile Phase A to Mobile Phase B is used to elute the compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance and mass spectrometry (positive ion mode).

  • Sample Preparation: Dissolve phosphoramidite in anhydrous acetonitrile to a concentration of approximately 0.1 - 1.0 mg/mL.[4]

  • Analysis: Purity is calculated based on the total peak area in the chromatogram. The mass spectrometer confirms the identity of the main peak and helps in the structural elucidation of impurities.

Purity by ³¹P Nuclear Magnetic Resonance (³¹P NMR)

³¹P NMR is a powerful technique for specifically analyzing the phosphorus-containing compounds in the sample, providing a direct measure of the active phosphoramidite versus oxidized or hydrolyzed byproducts.

  • Spectrometer: High-field NMR spectrometer (e.g., 202 MHz for ³¹P).

  • Pulse Program: Proton-decoupled pulse sequence.

  • Sample Preparation: Dissolve approximately 30 mg of the phosphoramidite in a deuterated solvent such as CDCl₃ containing a small amount of triethylamine.

  • Analysis: The active P(III) phosphoramidite typically appears as a pair of diastereomeric peaks around 149-151 ppm. P(V) impurities, such as the phosphate triester resulting from oxidation, appear in a different region of the spectrum (e.g., -25 to 99 ppm). Purity is determined by integrating the respective peak areas.

Water Content by Karl Fischer Titration

This is the standard method for accurately determining the water content in the phosphoramidite powder.

  • System: Volumetric or coulometric Karl Fischer titrator.

  • Reagent: Karl Fischer reagent appropriate for aldehydes and ketones.

  • Sample Preparation: A precisely weighed amount of the phosphoramidite powder is introduced into the titration vessel.

  • Analysis: The titrator automatically measures the amount of water in the sample, typically expressed as a percentage by weight.

Conclusion

The quality control of this compound is a critical, multi-faceted process that ensures the reliability and efficiency of RNA synthesis. While its coupling efficiency is comparable to standard Bz-rC phosphoramidite, its principal advantage lies in enabling rapid deprotection protocols. This feature is particularly beneficial for the synthesis of long or highly modified RNA oligonucleotides, where minimizing exposure to harsh chemicals is essential for preserving the integrity of the final product. By implementing the rigorous QC methods detailed in this guide, researchers and manufacturers can ensure the consistent performance of this compound, leading to higher yields and purities of synthetic RNA for demanding therapeutic and research applications.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of Ac-rC Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and professionals in drug development utilizing Ac-rC (N4-acetylcytidine) phosphoramidite in oligonucleotide synthesis must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. Due to its chemical nature and the solvents used during synthesis, Ac-rC phosphoramidite and its associated waste are considered hazardous. This guide provides a comprehensive, step-by-step approach to its proper disposal.

The disposal of this compound is intrinsically linked to the management of waste streams generated during automated oligonucleotide synthesis. The primary hazardous components in these waste streams are the organic solvents, most notably acetonitrile, which is used as a solvent for phosphoramidites and in multiple washing steps.[1] Therefore, the disposal procedures for this compound are dictated by the protocols for the hazardous chemical waste generated throughout the synthesis process.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:

  • Safety Goggles: To protect against splashes of chemical waste.

  • Chemical-Resistant Gloves: Nitrile or other suitable gloves to prevent skin contact.

  • Lab Coat: To protect clothing and skin.

Work in a well-ventilated area, preferably within a fume hood, to minimize inhalation of solvent vapors.

**Step-by-Step Disposal Protocol for this compound Waste

The following procedure outlines the segregation and disposal of waste containing this compound.

  • Waste Segregation: Proper segregation at the point of generation is critical. Do not mix different waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. The primary waste streams containing this compound are:

    • Liquid Waste: This includes used acetonitrile from washing steps and the solvent used to dissolve the phosphoramidite.[1] This waste stream will also contain unreacted reagents and byproducts from the synthesis, such as those from the capping and oxidation steps.[2]

    • Solid Waste: This category includes empty phosphoramidite vials, contaminated pipette tips, gloves, and any absorbent material used for spills.

  • Liquid Waste Collection:

    • Collect all liquid waste containing this compound and other synthesis reagents in a designated, clearly labeled, and chemically compatible waste container.

    • The container must be sealed with a proper cap to prevent the release of volatile organic compounds (VOCs).

    • The label should clearly state "Hazardous Waste," "Organic Solvent Waste," and list the primary components (e.g., Acetonitrile, this compound).

  • Solid Waste Collection:

    • Collect all solid waste that has come into contact with this compound in a designated, leak-proof hazardous waste bag or container.

    • Ensure the container is clearly labeled as "Hazardous Solid Waste" and specifies the nature of the contaminants.

  • Storage of Waste:

    • Store hazardous waste containers in a designated, secondary containment area away from general laboratory traffic.

    • This area should be cool, dry, and well-ventilated.

  • Arranging for Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • Follow all institutional and local regulations for hazardous waste disposal. Professional disposal services will typically incinerate the waste under controlled conditions.[1]

Quantitative Data on Oligonucleotide Synthesis Waste

The majority of waste generated during oligonucleotide synthesis is solvent-related. The Process Mass Intensity (PMI), which measures the total mass of materials used per mass of the final product, is a key metric for sustainability in this process.

Waste Stream ComponentTypical Contribution to WasteDisposal Consideration
Acetonitrile (Wash Solvent)Largest volume reagent in the process[1]Hazardous organic solvent waste
Other Reagents and SolventsVaries by synthesis protocolMust be collected as hazardous waste
Solid Waste (vials, tips, etc.)Lower volume but still contaminatedDispose of as hazardous solid waste

Efforts are being made in the industry to reduce the environmental impact of oligonucleotide synthesis by exploring solvent recycling and alternative, greener wash solvents.[3][4] Some processes now allow for the reclamation and reuse of acetonitrile from the waste stream.[1][5]

Logical Flow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

start Waste Generation (this compound) is_liquid Is the waste liquid? start->is_liquid liquid_waste Collect in Designated Liquid Hazardous Waste Container is_liquid->liquid_waste Yes solid_waste Collect in Designated Solid Hazardous Waste Container is_liquid->solid_waste No label_container Label Container with Contents and Hazard Warnings liquid_waste->label_container solid_waste->label_container store_waste Store in Secondary Containment Area label_container->store_waste contact_ehs Contact EHS for Waste Pickup and Disposal store_waste->contact_ehs end Disposal Complete contact_ehs->end

Caption: Decision workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Ac-rC Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Ac-rC (N-Acetyl-5'-O-DMT-2'-O-TBDMS-cytidine-3'-O-(N,N-diisopropyl)-2-cyanoethylphosphoramidite), a key reagent in oligonucleotide synthesis. Adherence to these procedures is vital for ensuring laboratory safety and maintaining the integrity of this moisture-sensitive compound.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling Ac-rC Phosphoramidite to prevent exposure.[1][2]

PPE CategoryItemSpecifications
Eye/Face Protection Safety Goggles/GlassesUse equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1]
Face ShieldRecommended when there is a splash hazard.[1]
Skin Protection Chemical-Impermeable GlovesHandle with nitrile gloves. Always inspect gloves prior to use and dispose of contaminated gloves properly.[1]
Laboratory CoatA laboratory coat must be worn.[1]
Protective ClothingChoose body protection in relation to the concentration and amount of the dangerous substance at the specific workplace.[1]
Respiratory Protection NIOSH-approved RespiratorUse a NIOSH-approved respirator, such as an N95 or P1 type dust mask, if ventilation is inadequate or dust is generated.[1]
Self-contained Breathing ApparatusNecessary in case of fire or major spills.[1]

Operational Plan: Handling and Storage

Handling Precautions:

  • Handle in a well-ventilated place.[2]

  • Wear suitable protective clothing, including gloves and eye/face protection.[2]

  • Avoid contact with skin and eyes.[2]

  • Avoid the formation of dust and aerosols.[2]

  • Do not eat, drink, or smoke when using this product.[2]

  • Wash hands thoroughly after handling.[2]

  • Phosphoramidites are sensitive to moisture; ensure all reagents and solvents are anhydrous.[2]

Storage Conditions:

  • Keep the container tightly sealed to prevent moisture and air exposure.[1][2]

  • Store in a dry, well-ventilated area.[1][2]

  • Recommended storage temperature is -20°C for up to one month or -80°C for up to six months.[3]

  • Protect from light and heat, and store away from oxidizing agents.[1][2][3]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial for environmental safety and regulatory compliance.

Spill and Leak Procedures:

  • Avoid dust formation.[2]

  • Avoid breathing mist, gas, or vapors.[2]

  • Use personal protective equipment, including chemical-impermeable gloves.[2]

  • Ensure adequate ventilation.[2]

  • Remove all sources of ignition.[2]

Waste Disposal:

  • Dispose of unused or waste material at an approved waste disposal facility.

  • Contaminated packaging should be disposed of in the same manner as the product.

  • Follow all federal, state, and local environmental regulations for chemical waste disposal.

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_synthesis Synthesis cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Anhydrous Solvents & Reagents A->B C Weigh Phosphoramidite B->C D Dissolve in Anhydrous Acetonitrile C->D E Perform Oligonucleotide Synthesis D->E F Quench Unused Reagent E->F G Dispose of Waste F->G H Doff PPE G->H

Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.